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  • Product: Vamidothion-d6

Core Science & Biosynthesis

Foundational

Vamidothion-d6 chemical properties and structure

Technical Whitepaper: Vamidothion-d6 Advanced Characterization and Application as an Internal Standard in Residue Analysis Part 1: Introduction & Compound Identity Vamidothion-d6 is the stable isotope-labeled analog of V...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Vamidothion-d6 Advanced Characterization and Application as an Internal Standard in Residue Analysis

Part 1: Introduction & Compound Identity

Vamidothion-d6 is the stable isotope-labeled analog of Vamidothion, a systemic organophosphate insecticide and acaricide. In modern analytical chemistry, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Vamidothion-d6 serves as the "Gold Standard" Internal Standard (IS).

Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) . By introducing a known quantity of Vamidothion-d6 into a sample prior to extraction, analysts can compensate for matrix effects (signal suppression/enhancement) and recovery losses, as the physicochemical behavior of the deuterated analog mirrors the target analyte almost perfectly, while remaining mass-resolvable.

Chemical Identity Table
FeatureVamidothion (Parent)Vamidothion-d6 (Surrogate)
CAS Number 2275-23-22275-23-2 (labeled)
Molecular Formula


Molecular Weight 287.34 g/mol 293.37 g/mol
Isotopic Shift N/A+6.03 Da
Label Position N/A

-dimethyl groups (

)
IUPAC Name

-Dimethyl

-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate

-Bis(methyl-d3)

-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate

Part 2: Structural Characterization

The structural integrity of Vamidothion-d6 is defined by the substitution of six hydrogen atoms with deuterium on the two methoxy groups attached to the phosphorus atom. This specific labeling position is chosen because the P-O-C bond is stable under standard extraction conditions, preventing deuterium exchange with the solvent (unlike acidic protons on amide nitrogens).

Structural Diagram (Graphviz)

VamidothionStructure cluster_d6 Mass Shift (+6 Da) P_Center Phosphorus (P) O_Double =O P_Center->O_Double S_Bridge -S- (Thio) P_Center->S_Bridge Methoxy1 O-CD3 (Deuterated) P_Center->Methoxy1 Methoxy2 O-CD3 (Deuterated) P_Center->Methoxy2 Ethyl Ethyl Linker (-CH2-CH2-) S_Bridge->Ethyl ThioEther -S- Ethyl->ThioEther Propamide N-methylpropanamide Side Chain ThioEther->Propamide

Figure 1: Structural schematic of Vamidothion-d6 highlighting the deuterated methoxy groups responsible for the mass shift.

Part 3: Physicochemical Properties

Understanding the physicochemical profile is critical for method development. While the "d6" analog is chemically equivalent to the parent, slight variations in retention time (the Deuterium Isotope Effect) can occur in high-resolution chromatography.

PropertyValue / DescriptionImpact on Analysis
Solubility High in Water (4 kg/L ), Acetonitrile, Methanol.Compatible with Reversed-Phase LC and QuEChERS extraction.
Log Kow 0.12 to -0.54 (pH dependent)Highly polar; elutes early on C18 columns. Requires careful gradient optimization to avoid co-elution with matrix salts.
pKa Non-ionizable phosphate core; Amide side chain.pH adjustment (e.g., formic acid) improves ionization efficiency in ESI+.
Vapor Pressure Negligible (

Pa)
Not suitable for GC without derivatization; LC-MS is the mandatory method.
Stability Hydrolyzes in strong alkali (pH > 9).Critical: Avoid alkaline extraction conditions. Use buffered QuEChERS (Citrate/Acetate).

Part 4: Analytical Application (LC-MS/MS Protocol)

The following protocol outlines a Self-Validating System for quantifying Vamidothion residues in food matrices (e.g., apples, cereals) using Vamidothion-d6.

The Mechanism of Quantification (IDMS)

In this workflow, Vamidothion-d6 acts as a surrogate. Any loss of analyte during the extraction (e.g., due to adsorption to PSA sorbent) is mirrored by the d6-standard. The ratio of Analyte Area to Internal Standard Area remains constant, correcting the final result.[1]

Experimental Workflow (QuEChERS)

ExtractionWorkflow Sample Homogenized Sample (10g) Spike SPIKE: Add Vamidothion-d6 (Correction Step) Sample->Spike Critical Step Extract Add Acetonitrile (10mL) + Citrate Buffer Salts Spike->Extract Shake Shake & Centrifuge (Partitioning) Extract->Shake Aliquot Take Supernatant Shake->Aliquot dSPE d-SPE Cleanup (Remove Lipids/Sugars) Aliquot->dSPE Analysis LC-MS/MS Analysis (MRM Mode) dSPE->Analysis

Figure 2: QuEChERS extraction workflow emphasizing the early introduction of the Internal Standard.

LC-MS/MS Parameters
  • Ionization: Electrospray Positive (ESI+)

  • Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Purpose
Vamidothion 288.1

146.1Quantifier
Vamidothion 288.1

118.0Qualifier
Vamidothion-d6 294.1

146.1 Internal Standard

Note on Transitions: The fragment at m/z 146 corresponds to the side chain cleavage. Since the deuterium label is on the phosphate methoxy groups (which are lost or form a neutral loss), the product ion often remains at 146, or shifts if the phosphate moiety is retained. Always verify the d6 product ion spectrum experimentally.

Part 5: Safety, Stability & Handling

Expert Insight: Vamidothion is a potent Acetylcholinesterase (AChE) inhibitor. Even in deuterated standard form, it must be treated as highly toxic.

  • Mechanism of Toxicity: Vamidothion phosphorylates the serine hydroxyl group in the active site of AChE, preventing the breakdown of acetylcholine. This leads to synaptic saturation and cholinergic crisis.

  • Storage:

    • Temperature: -20°C (Long term).

    • Solvent: Store stock solutions in Acetonitrile rather than Methanol to prevent transesterification over long periods.

    • Hygroscopicity: The compound is hygroscopic; allow vials to reach room temperature before opening to prevent condensation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 560193, Vamidothion. Retrieved from [Link]

  • EU Reference Laboratories for Residues of Pesticides. Analytical method for Vamidothion using LC-MS/MS. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). Vamidothion: Toxicological Evaluations and Residue Limits. Retrieved from [Link]

  • Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM.[2] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis and Isotopic Labeling of Vamidothion-d6

This guide details the high-fidelity synthesis of Vamidothion-d6 ( -dimethyl-d6 -[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate), a deuterated internal standard used in quantitative LC-MS/MS analysis. The protoco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the high-fidelity synthesis of Vamidothion-d6 (


-dimethyl-d6 

-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate), a deuterated internal standard used in quantitative LC-MS/MS analysis.

The protocol employs a convergent synthesis strategy , isolating the isotopic labeling to the phosphate core using Methanol-d3 . This approach minimizes deuterium scrambling and ensures high isotopic enrichment (>99 atom% D).

Strategic Analysis & Retrosynthesis

The synthesis of Vamidothion-d6 is best approached by disconnecting the molecule at the phosphorothiolate ester bond (


). This divides the target into two key modules:
  • The Deuterated Phosphate Core: Ammonium

    
    -dimethyl-d6 phosphorothioate, synthesized from Methanol-d3.
    
  • The Thio-Alkyl Side Chain: 2-(2-chloroethylthio)-N-methylpropionamide, constructed from ethyl 2-mercaptopropionate.[1]

Retrosynthetic Diagram

Retrosynthesis Target Vamidothion-d6 (Target Molecule) Disconnection Disconnection (S-Alkylation) Target->Disconnection Core Ammonium O,O-dimethyl-d6 phosphorothioate (Isotopic Source) Disconnection->Core SideChain 2-(2-chloroethylthio)- N-methylpropionamide (Electrophile) Disconnection->SideChain Precursor1 Methanol-d3 (CD3OD) Core->Precursor1 Precursor2 Phosphorus Trichloride (PCl3) Core->Precursor2 Precursor3 Ethyl 2-mercaptopropionate SideChain->Precursor3 Precursor4 2-Chloroethanol SideChain->Precursor4

Figure 1: Retrosynthetic analysis showing the convergent assembly of Vamidothion-d6 from deuterated methanol and thio-alkyl precursors.

Reagents and Materials

To ensure isotopic purity, anhydrous conditions are critical during the phosphate core formation.

ReagentCAS No.[2][3][4][5][6][7]Purity / SpecificationRole
Methanol-d3 1849-29-2

99.8 atom% D
Isotopic Source
Phosphorus Trichloride 7719-12-299%, Reagent GradePhosphorus Source
Ethyl 2-mercaptopropionate 19788-49-997%Side Chain Scaffold
2-Chloroethanol 107-07-399%Linker
Methylamine 74-89-52.0 M in THFAmidation Agent
Sulfur (S8) 7704-34-9Sublimed powderSulfurization Agent
Thionyl Chloride 7719-09-799%Chlorinating Agent

Experimental Protocols

Module A: Synthesis of the Side Chain (Electrophile)

Target: 2-(2-chloroethylthio)-N-methylpropionamide (Compound 3 )

Step A1: Thioether Formation
  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reaction: Dissolve ethyl 2-mercaptopropionate (13.4 g, 0.1 mol) in ethanol (100 mL). Add Sodium Ethoxide (1.1 eq) at 0°C.

  • Addition: Dropwise add 2-chloroethanol (8.85 g, 0.11 mol) over 30 minutes.

  • Conditions: Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool, filter off NaCl, and concentrate the filtrate. Dissolve residue in DCM, wash with water, dry over

    
    , and evaporate to yield Ethyl 2-(2-hydroxyethylthio)propionate  (Yield ~85%).
    
Step A2: Amidation
  • Reaction: Dissolve the ester from A1 (17.8 g, 0.1 mol) in anhydrous THF (50 mL).

  • Addition: Add Methylamine (2.0 M in THF, 100 mL, 0.2 mol) at 0°C.

  • Conditions: Stir at room temperature for 12 hours. The reaction is typically quantitative.

  • Workup: Concentrate under vacuum to obtain 2-(2-hydroxyethylthio)-N-methylpropionamide as a viscous oil.

Step A3: Chlorination
  • Reaction: Dissolve the amide from A2 (16.3 g, 0.1 mol) in Chloroform (150 mL).

  • Addition: Add Thionyl Chloride (

    
    , 14.3 g, 0.12 mol) dropwise at 0-5°C.
    
  • Conditions: Reflux for 2 hours.

  • Workup: Evaporate solvent and excess

    
    . Neutralize the residue with saturated 
    
    
    
    , extract with DCM, and dry.
  • Purification: Silica gel chromatography (EtOAc/Hexane) to yield Compound 3 .

    • Validation:

      
      -NMR should show disappearance of the hydroxyl proton and a shift in the ethyl linker signals.
      
Module B: Synthesis of the Deuterated Phosphate Core (Nucleophile)

Target: Ammonium


-dimethyl-d6 phosphorothioate (Compound 5 )

This step introduces the isotopic label.[8] The use of the Atherton-Todd type condition or direct sulfurization of phosphite is standard.

Step B1: Dimethyl-d6 Phosphite Formation
  • Reaction: In a dry 250 mL RBF under

    
    , place Methanol-d3  (10.0 g, ~0.3 mol).
    
  • Addition: Cool to -10°C. Add

    
      (13.7 g, 0.1 mol) dropwise. Caution: Vigorous exotherm and HCl evolution.
    
  • Conditions: Purge with

    
     to remove HCl. Stir at RT for 1 hour.
    
  • Result: Crude Dimethyl-d6 phosphite ($ (CD_3O)_2P(O)H $). Use immediately without distillation to avoid decomposition.

Step B2: Sulfurization to Thiophosphate Salt
  • Reaction: Dilute the crude phosphite with Toluene (100 mL).

  • Reagents: Add elemental Sulfur (

    
    , 3.2 g, 0.1 mol).
    
  • Activation: Bubble anhydrous Ammonia gas (

    
    ) through the solution while maintaining temperature < 40°C. Alternatively, add 
    
    
    
    dropwise if an ammonium salt is not strictly required (though ammonium salts crystallize better).
  • Conditions: Stir for 2 hours. The sulfur will dissolve and the salt will precipitate.

  • Isolation: Filter the white solid, wash with cold toluene and ether.

    • Product: Ammonium

      
      -dimethyl-d6 phosphorothioate (Compound 5 ).
      
    • Purity Check:

      
      -NMR (in 
      
      
      
      ) should show a major singlet around
      
      
      55-60 ppm.
Module C: Final Coupling (Vamidothion-d6)

Reaction:


 substitution of the alkyl chloride by the thiophosphate nucleophile.
  • Solvent: Acetone or Acetonitrile (anhydrous).

  • Procedure: Suspend Compound 5 (Nucleophile, 1.1 eq) in the solvent. Add Compound 3 (Electrophile, 1.0 eq) and a catalytic amount of Potassium Iodide (KI).

  • Conditions: Reflux for 6–8 hours.

  • Monitoring: LC-MS should show the formation of product [M+H]+ = 294.1 (vs 288.1 for native).

  • Workup: Filter off inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Final Form: Vamidothion-d6 is typically isolated as a waxy solid or viscous oil.

Synthesis Workflow Diagram

SynthesisWorkflow Methanol Methanol-d3 Phosphite Dimethyl-d6 Phosphite Methanol->Phosphite 1. -10°C PCl3 PCl3 PCl3->Phosphite Mercapto Ethyl 2-mercaptopropionate Thioether Thioether Intermediate Mercapto->Thioether NaOEt, Reflux Chloroeth 2-Chloroethanol Chloroeth->Thioether Thiophosphate Ammonium O,O-dimethyl-d6 phosphorothioate Phosphite->Thiophosphate S8, NH3, Toluene Final Vamidothion-d6 Thiophosphate->Final Acetone, Reflux, KI Amide N-methyl Amide Thioether->Amide MeNH2, THF Chloride Chloro-Amide (Electrophile) Amide->Chloride SOCl2, CHCl3 Chloride->Final

Figure 2: Convergent synthesis workflow for Vamidothion-d6.

Quality Control & Validation

To certify the material as a Reference Standard, the following data must be acquired:

Isotopic Purity (HRMS)
  • Method: LC-QTOF-MS or Orbitrap.

  • Expectation:

    • Vamidothion-d0 (Native): m/z 288.0487

      
      
      
    • Vamidothion-d6 (Target): m/z 294.0864

      
      
      
  • Criteria: d0 contribution < 0.5%.

Structural Confirmation (NMR)
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       1.45 (d, 3H, 
      
      
      
      -CH)
    • 
       2.85 (d, 3H, 
      
      
      
      )
    • 
       2.90-3.10 (m, 4H, 
      
      
      
      )
    • 
       3.60 (q, 1H, 
      
      
      
      )
    • 
       3.75 (d, 6H, 
      
      
      
      ) -> SILENT/ABSENT in d6-analog.
  • 
    -NMR:  Singlet at 
    
    
    
    ~28-30 ppm (characteristic of phosphorothiolates
    
    
    ). Note: If the shift is ~90 ppm, it indicates the thiono isomer (
    
    
    ), implying incorrect rearrangement.
Summary Table of Validation Parameters
ParameterMethodAcceptance Criteria
Appearance VisualWhite waxy solid or colorless oil
Chemical Purity HPLC-UV (210 nm)> 98.0%
Isotopic Enrichment LC-MS> 99 atom% D
Identity

-NMR,

-NMR
Conforms to structure; O-Me signal absent

Safety & Handling

  • Organophosphates: Vamidothion is a cholinesterase inhibitor (highly toxic). All synthesis steps, especially the final coupling, must be performed in a functioning fume hood.

  • Thionyl Chloride / PCl3: React violently with water. Quench carefully with alkaline solutions.

  • Waste: All aqueous waste containing phosphothioates must be treated with bleach (sodium hypochlorite) to oxidize and deactivate the pesticide residues before disposal.

References

  • World Health Organization (WHO). (1973). Vamidothion: Pesticide Residues Series 3.[9] Inchem. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2023).[10] Vamidothion Mass Spectrum and Properties. NIST Chemistry WebBook.[10] Available at: [Link]

  • Kaboudin, B., & Balakrishna, M. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2(1). Available at: [Link]

  • University of Hertfordshire. (2024). Vamidothion (Ref: ENT 26613) PPDB. Pesticide Properties DataBase.[3] Available at: [Link]

Sources

Foundational

The Physical and Chemical Architecture of Vamidothion-d6: A Definitive Guide to Isotope Dilution Mass Spectrometry

Executive Summary: The Analytical Imperative Vamidothion is a highly polar, systemic organophosphate insecticide historically utilized in agriculture to control piercing-sucking pests[1]. Due to its extreme hydrophilicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

Vamidothion is a highly polar, systemic organophosphate insecticide historically utilized in agriculture to control piercing-sucking pests[1]. Due to its extreme hydrophilicity and thermal lability, quantifying trace residues of vamidothion in complex food matrices presents a formidable analytical challenge. In modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, early-eluting polar compounds are notoriously susceptible to matrix-induced ion suppression during electrospray ionization (ESI). To establish a robust, self-validating quantitative system, the deployment of its stable isotopologue, Vamidothion-d6 , as an internal standard is an absolute necessity.

This whitepaper details the physicochemical properties, mechanistic utility, and validated experimental protocols for utilizing Vamidothion-d6 in advanced residue analysis.

Chemical Identity and Isotopic Architecture

Vamidothion-d6 is engineered by substituting six hydrogen atoms with deuterium (²H) on the O,O-dimethyl phosphate moiety of the native molecule[2].

Causality of Molecular Design: The strategic placement of the deuterium atoms on the methoxy groups ensures they are non-exchangeable under the standard aqueous or acidic conditions typical of extraction protocols (e.g., QuEChERS). This guarantees the isotopic integrity of the standard throughout the sample preparation workflow. Furthermore, the +6.037 Da mass shift provides critical baseline resolution from the native compound's naturally occurring heavy isotopes (such as ¹³C or ³⁴S). A mass difference of at least 3–5 Da is analytically required to eliminate isotopic cross-talk in the mass spectrometer's collision cell, making the d6 variant mathematically ideal.

Table 1: Comparative Physicochemical Properties
PropertyVamidothion (Native)Vamidothion-d6
Molecular Formula C₈H₁₈NO₄PS₂[1]C₈H₁₂D₆NO₄PS₂[2]
Molecular Weight 287.34 g/mol [1]293.37 g/mol [2]
Isotopic Mass Shift N/A+6.037 Da
Physical State White crystalline solid[1]White crystalline solid
Melting Point 40 - 49 °C[1]40 - 49 °C
Water Solubility ~4 g/mL (Highly Soluble)[1]~4 g/mL (Highly Soluble)
Target Labeling Sites N/AO,O-dimethyl groups[2]

Mechanistic Role: Isotope Dilution Mass Spectrometry (IDMS)

Because Vamidothion-d6 shares the exact physicochemical properties (solubility, pKa, partition coefficient) of native vamidothion, it experiences identical extraction recoveries and chromatographic retention times.

When co-eluting into the ESI source, any matrix components (e.g., co-extracted sugars or salts) that suppress or enhance the ionization of the native analyte will affect the d6 standard to the exact same degree. By quantifying the ratio of their MS/MS peak areas rather than absolute abundance, the matrix effect is mathematically canceled out.

IDMS_Logic N1 Complex Sample Matrix (e.g., Plant Tissue) N2 Spike Vamidothion-d6 (Known Concentration) N1->N2 N3 Co-Extraction (QuEChERS) Identical Recovery N2->N3 N4 LC Separation Co-elution of Native & d6 N3->N4 N5 ESI Ionization Identical Matrix Effects N4->N5 N6 MS/MS Detection Mass Differentiation (+6 Da) N5->N6 N7 Ratio Calculation (Area Native / Area d6) N6->N7 N8 Absolute Quantification N7->N8

Caption: Logical workflow of Isotope Dilution Mass Spectrometry (IDMS) using Vamidothion-d6.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

Self-Validating Methodology

To ensure trustworthiness, this protocol incorporates an internal recovery check. The absolute peak area of Vamidothion-d6 in the sample matrix must be compared to its area in a neat solvent standard. If the absolute area drops by >50%, it flags severe matrix suppression or extraction failure. While the isotopic ratio corrects for this, extreme suppression degrades the signal-to-noise (S/N) ratio, prompting mandatory sample dilution to prevent false negatives.

Step-by-Step QuEChERS Workflow
  • Sample Comminution: Cryogenically homogenize 10 g of the plant matrix in a 50 mL PTFE centrifuge tube[3].

  • Isotope Spiking: Spike the homogenate with 50 µL of a 1 µg/mL Vamidothion-d6 working solution. Crucial Causality: Allow 15 minutes for the internal standard to equilibrate and bind with the matrix, mirroring the state of the native incurred residue.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile (MeCN) and agitate vigorously for 1 minute. MeCN is chosen because it precipitates proteins and is easily separated from water via salting-out.

  • Partitioning: Add standard QuEChERS partitioning salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 1 minute. The MgSO₄ drives an exothermic reaction to salt out the MeCN, forcing the polar vamidothion into the organic layer.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the upper MeCN layer to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Crucial Causality: PSA removes organic acids, polar pigments, and sugars via hydrogen bonding and ion exchange, without retaining the neutral organophosphate analyte.

  • Analysis: Centrifuge and transfer the supernatant to an autosampler vial for LC-MS/MS analysis[4].

QuEChERS_Protocol S1 1. Homogenize Sample (10g) S2 2. Spike IS (Vamidothion-d6) S1->S2 S3 3. Add 10mL MeCN & Shake S2->S3 S4 4. Add Salts (MgSO4, NaCl) S3->S4 S5 5. Centrifuge (Phase Separation) S4->S5 S6 6. dSPE Cleanup (PSA + MgSO4) S5->S6 S7 7. LC-MS/MS Analysis S6->S7

Caption: Step-by-step QuEChERS extraction protocol optimized for Vamidothion-d6 recovery.

LC-MS/MS Parameters

Due to the high polarity of vamidothion, standard C18 columns suffer from phase collapse in highly aqueous mobile phases, causing the analyte to elute in the void volume alongside heavy matrix suppressors. An Aqueous C18 (polar end-capped) or Biphenyl phase column is strictly required to ensure adequate retention[5].

Table 2: LC-MS/MS MRM Transitions (ESI Positive Mode)
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Vamidothion (Native) 288.1[4]146.1[4]118.1[4]8 / 28[4]
Vamidothion-d6 294.1152.1124.18 / 28

Note: The +6 Da shift is retained on the product ions because the primary fragmentation pathways isolate the deuterated O,O-dimethyl phosphate moiety.

Data Processing and Validation Standards

To ensure the trustworthiness of the analytical batch and comply with international regulatory guidelines (e.g., SANTE/11312/2021), the following criteria must be met[3]:

  • Retention Time Locking: The retention time of native vamidothion must match Vamidothion-d6 within ±0.05 minutes.

  • Linearity: The calibration curve (Native Area / d6 Area vs. Concentration) must exhibit an R² ≥ 0.99 over the dynamic range (typically 0.001 to 0.1 mg/kg).

  • Ion Ratio: The ratio of the quantifier to qualifier transition for the native analyte must be within ±30% of the average ratio derived from the calibration standards.

References

  • Vamidothion (WHO Pesticide Residues Series 3)
  • Vamidothion-d6 | CAS 2275-23-2 (unlabeled)
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent Technologies URL
  • Screening and quantitation of pesticide residues in rice using LC-(HESI)
  • Comprehensive Pesticide Residue Analysis by LC/MS/MS Source: Restek Corporation URL

Sources

Exploratory

Technical Guide: Stability and Storage of Vamidothion-d6 Internal Standards

Executive Summary Vamidothion-d6 (O,O-dimethyl-d6) is a stable isotope-labeled analog of the organophosphate insecticide Vamidothion.[1] It serves as a critical internal standard for the quantification of vamidothion res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vamidothion-d6 (O,O-dimethyl-d6) is a stable isotope-labeled analog of the organophosphate insecticide Vamidothion.[1] It serves as a critical internal standard for the quantification of vamidothion residues in food safety and environmental toxicology via LC-MS/MS. Because the deuterium label is located on the O,O-dimethyl phosphorodithioate moiety, this compound presents unique stability challenges compared to its non-deuterated parent. Specifically, hydrolytic cleavage directly results in the loss of the isotopic label , rendering the standard useless.

This guide defines the rigorous storage, handling, and solubilization protocols required to maintain the isotopic integrity and chemical purity of Vamidothion-d6.

Chemical Identity & Physicochemical Vulnerabilities[2][3][4][5]

To ensure stability, one must first understand the molecule's structural weaknesses.

PropertySpecification
Compound Name Vamidothion-d6
Chemical Name O,O-dimethyl-d6 S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate
CAS Number 2275-23-2 (Unlabeled parent)
Label Position O,O-dimethyl groups (

)
Molecular Weight ~293.37 g/mol (vs. 287.34 for native)
Solubility Soluble in Acetonitrile, Methanol, Ethyl Acetate; Water (hydrolytically unstable)
pKa N/A (Neutral ester)
The "Label Loss" Risk

Unlike carbon-13 labeled standards which are chemically identical to the parent, deuterated standards can exhibit Deuterium-Hydrogen (D/H) exchange if placed in an environment with exchangeable protons.

  • Critical Insight: For Vamidothion-d6, the label is on the methoxy groups. While C-D bonds are generally stable, transesterification in non-deuterated alcoholic solvents (e.g., methanol) can lead to the "scrambling" or loss of the

    
     group, replacing it with a 
    
    
    
    group from the solvent.
  • Recommendation: Avoid storing high-concentration stock solutions in Methanol (

    
    ) for extended periods. Acetonitrile (ACN)  is the superior solvent for long-term storage.
    

Degradation Mechanisms

Vamidothion-d6 degrades primarily through two pathways: Oxidation and Hydrolysis.[2]

Oxidation (Sulfoxidation)

Vamidothion contains a thioether linkage (


) which is highly susceptible to oxidation by atmospheric oxygen or peroxides in solvents. This forms Vamidothion-d6 Sulfoxide , a major metabolite but an impurity in the context of a standard.
Hydrolysis (Base-Catalyzed)

Organophosphates are esters. In the presence of moisture and high pH (alkaline conditions), the P-O bond cleaves.

  • Consequence: Hydrolysis of Vamidothion-d6 releases deuterated methanol (

    
    ) and leaves a non-labeled phosphoric acid derivative. This is a catastrophic failure of the internal standard.
    
Visualization: Degradation Pathways

VamidothionDegradation cluster_0 Critical Failure Modes Vami Vamidothion-d6 (Active Standard) Sulfoxide Vamidothion-d6 Sulfoxide (Oxidation Impurity) Vami->Sulfoxide Oxidation (Air/Peroxides) HydrolysisProd Desmethyl Vamidothion (Label LOST) Vami->HydrolysisProd Hydrolysis (pH > 8 / H2O) Methanol Methanol-d3 (Byproduct) Vami->Methanol Hydrolysis

Figure 1: Primary degradation pathways. Note that hydrolysis results in the permanent loss of the deuterated label.

Storage Protocols

Neat (Solid) Standard Storage
  • Temperature: -20°C is mandatory. -80°C is optimal for storage >1 year.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the thioether.

  • Container: Amber glass vials with PTFE-lined screw caps. Vamidothion is light-sensitive.

  • Desiccation: Store in a desiccator or with silica gel packets to prevent moisture absorption (hygroscopic).

Solution Storage (Stock & Working)

This is where most errors occur. The choice of solvent dictates the shelf-life.

Protocol: Preparation of Master Stock Solution (1 mg/mL)
  • Equilibration: Allow the neat vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh rapidly into an amber volumetric flask.

  • Solvent: Dissolve in LC-MS grade Acetonitrile (ACN) .

    • Why ACN? It is aprotic and non-nucleophilic, preventing both hydrolysis and transesterification.

    • Avoid: Methanol (risk of transesterification), Water (hydrolysis), or degraded Ethyl Acetate (often contains acetic acid/ethanol traces).

  • Storage: Aliquot into amber silanized glass vials. Store at -20°C.

    • Shelf Life: 6-12 months in ACN at -20°C.

Protocol: Working Standard Solutions
  • Dilution: Dilute the stock with the initial mobile phase composition (often Water/Methanol or Water/ACN).

  • Stability: Once water is introduced, stability drops to <24 hours .

  • Usage: Prepare fresh daily. Do not store aqueous dilutions.

Visualization: Storage Decision Tree

StorageWorkflow Start Receive Vamidothion-d6 Form Physical Form? Start->Form Solid Solid / Neat Form->Solid Solution Solution Form->Solution ActionSolid Store at -20°C Protect from Light Desiccate Solid->ActionSolid SolventCheck Check Solvent Solution->SolventCheck IsACN Acetonitrile SolventCheck->IsACN IsMeOH Methanol SolventCheck->IsMeOH StoreACN Stable: Store -20°C (6-12 Months) IsACN->StoreACN StoreMeOH Risk: Transesterification Use within 1 month or Evaporate & Reconstitute IsMeOH->StoreMeOH

Figure 2: Decision matrix for storage upon receipt of standard.

Handling & Safety (HSE)

Vamidothion is a potent acetylcholinesterase (AChE) inhibitor .[3] Even deuterated standards retain the toxicity of the parent compound.

  • PPE: Double Nitrile gloves, safety goggles, and lab coat. Handle exclusively in a fume hood.

  • Deactivation: In case of spill, treat with 10% NaOH (caustic soda) to hydrolyze the ester bond, destroying the toxic potential (and the compound).

  • Waste: Dispose of as hazardous organic waste (P-listed pesticide protocol).

Quality Control & Validation

Before running a sample batch, validate the integrity of the Vamidothion-d6 standard.

Self-Validating Protocol:

  • Inject: 1 µL of the Vamidothion-d6 working solution (neat in ACN, diluted just before injection).

  • Monitor MRM Transitions:

    • Quantifier: m/z 294 → 146 (Example transition, verify based on specific d6 pattern).

    • Qualifier: Look for m/z 294 → 119.

  • Check for "Crosstalk": Inject a blank containing only the internal standard. Monitor the unlabeled Vamidothion channel (m/z 288).

    • Pass Criteria: Signal in the unlabeled channel must be <0.5% of the labeled signal. High signal indicates the standard contains unlabeled impurities or D/H exchange has occurred.

References

  • Santa Cruz Biotechnology. Vamidothion-d6 Product Data. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 560193, Vamidothion. Retrieved from

  • World Health Organization (WHO). Vamidothion: Pesticide Residues Series 3. Inchem.org. Retrieved from

  • BenchChem. Applications of deuterated organophosphate compounds. Retrieved from

  • Agilent Technologies. Vamidothion Standard Safety Data Sheet. Retrieved from

Sources

Foundational

A Technical Guide to Vamidothion-d6: Application as an Internal Standard in Residue Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of Vamidothion-d6, a deuterated stable isotope-labeled internal standard for the organophosphate insecticide Vamido...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Vamidothion-d6, a deuterated stable isotope-labeled internal standard for the organophosphate insecticide Vamidothion. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support the accurate quantification of Vamidothion in complex matrices.

Introduction: The Role of Vamidothion and the Need for a Robust Internal Standard

Vamidothion is a systemic insecticide and acaricide belonging to the organophosphate class of pesticides.[1] It functions as an acetylcholinesterase (AChE) inhibitor, leading to the disruption of the nervous system in insects and mites.[1][2] Its systemic nature allows it to be absorbed and translocated within plants, providing protection against a variety of sucking and chewing pests. However, the potential for residues in food commodities and the environment necessitates sensitive and accurate analytical methods for its monitoring.

In quantitative analysis, particularly with chromatographic techniques coupled to mass spectrometry (e.g., GC-MS, LC-MS), the use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision.[3] Vamidothion-d6, in which six hydrogen atoms on the O,O-dimethyl groups are replaced with deuterium, serves as an ideal internal standard for Vamidothion analysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling it to compensate for variations in extraction efficiency, matrix effects, and instrument response.

Commercial Availability and Key Suppliers of Vamidothion-d6

Vamidothion-d6 is available from several specialized chemical suppliers that produce reference standards for analytical and research purposes. When selecting a supplier, it is crucial to consider factors such as the stated chemical and isotopic purity, the availability of a comprehensive Certificate of Analysis (CoA), and compliance with quality management systems such as ISO 17034.

It is important to note that a dedicated CAS number for Vamidothion-d6 is not consistently provided by all suppliers. Often, the CAS number for the unlabeled Vamidothion (2275-23-2) is referenced.[4][5][6] Researchers should rely on the supplier's product number and the compound's systematic name for accurate identification.

Below is a comparative table of prominent suppliers of Vamidothion-d6:

SupplierProduct NameCatalog NumberMolecular FormulaMolecular WeightNotes
Clearsynth Vamidothion-d6CS-T-98939C₈H₁₂D₆NO₄PS₂293.37Accompanied by a Certificate of Analysis.[7]
Santa Cruz Biotechnology, Inc. Vamidothion-d6sc-216943C₈H₁₂D₆NO₄PS₂293.37For research use only.[4]

This table is for informational purposes and researchers should verify the latest product specifications directly with the suppliers.

Technical Specifications and Quality Considerations

The utility of Vamidothion-d6 as an internal standard is directly dependent on its chemical and isotopic purity.

  • Chemical Purity: This refers to the percentage of the material that is Vamidothion-d6, exclusive of any chemical impurities. High chemical purity ensures that the standard solution's concentration is accurately known.

  • Isotopic Purity: This is a measure of the percentage of the deuterated compound that contains the specified number of deuterium atoms (in this case, six). High isotopic purity is crucial to minimize signal interference from partially labeled or unlabeled Vamidothion. The isotopic distribution can be confirmed by mass spectrometry.

Researchers should always request and carefully review the Certificate of Analysis (CoA) from the supplier before use. The CoA provides critical information on the identity, purity, and concentration of the standard, as well as storage and handling instructions.

Synthesis of Vamidothion-d6: A Conceptual Overview

While the specific synthetic routes employed by commercial suppliers are often proprietary, a general understanding of the synthesis of Vamidothion can provide insight into the production of its deuterated analog. The synthesis of unlabeled Vamidothion involves a multi-step chemical process.[2][8] A key step is the reaction of a thiophosphate ester with an amide derivative.[1][2]

For the synthesis of Vamidothion-d6, a deuterated starting material is introduced. Specifically, deuterated methanol (CD₃OD) would likely be used in the initial steps to form the O,O-(dimethyl-d6) phosphorothioate precursor. This deuterated intermediate would then be reacted with the appropriate side chain to yield the final Vamidothion-d6 product. The final product is then purified to meet the high specifications required for a reference standard.

Application of Vamidothion-d6 as an Internal Standard in Analytical Methods

Vamidothion-d6 is primarily used as an internal standard for the quantification of Vamidothion in various matrices, including food, environmental, and biological samples. The general workflow for its use in a typical residue analysis by LC-MS/MS is outlined below.

Experimental Workflow: Vamidothion Residue Analysis

The following diagram illustrates the key stages in a typical analytical workflow employing Vamidothion-d6 as an internal standard.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spiking with Vamidothion-d6 (IS) Sample->Spike Extraction Solvent Extraction (e.g., QuEChERS) Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation UHPLC Separation Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification using IS Calibration Curve MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Figure 1: A generalized workflow for the analysis of Vamidothion residues using Vamidothion-d6 as an internal standard.

Step-by-Step Protocol for Preparation of a Vamidothion-d6 Internal Standard Working Solution

This protocol provides a general guideline for the preparation of a Vamidothion-d6 working solution. Researchers should adapt this protocol based on the specific requirements of their analytical method and the concentration of the stock solution provided by the supplier.

Materials:

  • Vamidothion-d6 stock solution (e.g., 100 µg/mL in a suitable solvent)

  • High-purity solvent (e.g., acetonitrile or methanol, LC-MS grade)

  • Calibrated volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Allow the Vamidothion-d6 stock solution to equilibrate to room temperature before opening to prevent condensation.

  • Prepare an intermediate stock solution (e.g., 10 µg/mL):

    • Using a calibrated micropipette, transfer 1.0 mL of the 100 µg/mL Vamidothion-d6 stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the high-purity solvent.

    • Cap the flask and invert several times to ensure thorough mixing.

  • Prepare the internal standard working solution (e.g., 1 µg/mL):

    • Transfer 1.0 mL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the high-purity solvent.

    • Mix thoroughly.

  • Storage: Store the prepared solutions in amber glass vials at the recommended temperature (typically -20°C) to minimize degradation.

Causality behind Experimental Choices:

  • Use of Calibrated Glassware: Ensures the accuracy of the prepared standard concentrations.

  • Serial Dilution: A stepwise dilution from a concentrated stock minimizes the potential for error compared to a single large dilution.

  • Storage at Low Temperature: Vamidothion, like many organophosphates, can be susceptible to degradation. Cold storage helps to maintain the integrity of the standard over time.

Conclusion

Vamidothion-d6 is an indispensable tool for researchers and analytical chemists requiring accurate and reliable quantification of Vamidothion residues. Its commercial availability from reputable suppliers, coupled with a thorough understanding of its technical specifications and proper application as an internal standard, enables the generation of high-quality data essential for food safety, environmental monitoring, and regulatory compliance. The self-validating nature of using a stable isotope-labeled internal standard provides a high degree of confidence in the analytical results.

References

  • Agriculture and Environment Research Unit (AERU). Vamidothion (Ref: ENT 26613). [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • ATSDR. Analytical Methods. [Link]

  • University of Hertfordshire. Vamidothion (Ref: ENT 26613) - AERU. [Link]

  • ResearchGate. Advanced Analytical Techniques for Detection of Malathion Pesticide: A Comprehensive Review Based on Environmental Concerns. [Link]

  • ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • SciSpace. New method for determination of ten pesticides in human blood. [Link]

  • PubMed. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. [Link]

Sources

Exploratory

Decoding the Vamidothion-d6 Certificate of Analysis: A Technical Guide for LC-MS/MS Residue Analysis

Executive Summary In modern pesticide residue analysis, stable isotope-labeled internal standards (SIL-IS) are indispensable for mitigating matrix effects and ensuring quantitative rigor. Vamidothion-d6 serves as the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pesticide residue analysis, stable isotope-labeled internal standards (SIL-IS) are indispensable for mitigating matrix effects and ensuring quantitative rigor. Vamidothion-d6 serves as the premier internal standard for quantifying the organophosphate insecticide vamidothion. However, the successful implementation of this standard hinges entirely on the correct interpretation of its Certificate of Analysis (CoA). This whitepaper provides an in-depth mechanistic guide to interpreting Vamidothion-d6 CoAs, differentiating chemical from isotopic purity, and establishing self-validating laboratory protocols.

The Mechanistic Role of Vamidothion-d6 in Mass Spectrometry

Vamidothion is a systemic organophosphate pesticide frequently monitored in multi-residue agricultural and environmental panels[1]. Due to the complexity of matrices like tobacco, edible oils, and plant extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays often suffer from severe, non-uniform matrix ion suppression[2].

To compensate for these fluctuations, Vamidothion-d6—a deuterated isotopologue—is introduced prior to sample extraction. Because it shares the identical physicochemical properties of native vamidothion, it co-elutes chromatographically and experiences identical ionization conditions, allowing the analyte-to-IS response ratio to remain constant despite absolute signal variations[3]. The inclusion of six deuterium atoms provides a mass shift of +6 Da (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 294 vs. 

288 for the protonated precursor). This

3-4 Da shift is mechanistically optimal, as it completely bypasses interference from the natural M+1 and M+2 isotopic contributions of the native analyte.

Anatomy of the Certificate of Analysis: Decoding the Metrics

A critical error in bioanalytical laboratories is conflating chemical purity with isotopic purity. A CoA for Vamidothion-d6 provides distinct metrics that must be evaluated independently.

Chemical Identity and Purity

Chemical purity is typically assessed via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or quantitative Nuclear Magnetic Resonance (qNMR). A specification of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 98.0% confirms the absence of synthetic byproducts or degradation species (such as vamidothion oxon). However, HPLC-UV cannot distinguish between deuterated and unlabeled molecules. Therefore, chemical purity ensures accurate gravimetric weighing but provides zero assurance regarding mass spectrometric interference.
Isotopic Purity and the Contribution

Isotopic purity, determined via high-resolution mass spectrometry, is the most critical parameter for an SIL-IS[4]. It defines the distribution of isotopologues (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


). The primary concern is the 

fraction—the unlabelled native vamidothion present as an impurity within the standard. Because the IS is typically spiked at concentrations orders of magnitude higher than the assay's Lower Limit of Quantification (LLOQ), even a 0.5%

impurity can artificially inflate the native analyte signal, leading to false positives or non-linear calibration curves. Authoritative guidelines dictate that the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

contribution should ideally be

0.1% for trace residue analysis.

Data Presentation: CoA Specifications and Isotopic Distribution

Table 1: Typical CoA Specifications for Vamidothion-d6

ParameterAnalytical TechniqueAcceptance CriteriaScientific Rationale
Chemical Purity HPLC-UV or qNMR

98.0%
Ensures accurate gravimetric preparation and stability.
Isotopic Enrichment High-Resolution MS

99.0% (

)
Minimizes complex correction factors during quantitation.
Unlabeled Isotope (

)
LC-MS/MS

0.1%
Prevents false-positive signal inflation at the LLOQ.
Water Content Karl Fischer Titration

0.5%
Prevents hydrolytic degradation and weighing errors.

Table 2: Mechanistic Impact of Isotopic Distribution

IsotopologueMass Shift (Da)Typical AbundanceImpact on LC-MS/MS Quantitation

+6> 99.0%Primary IS signal; ideal mass shift prevents overlap.

+5< 1.0%Negligible; does not interfere with native analyte.

to

+1 to +4< 0.1%Minimal risk; chromatographically/spectrally isolated.

0< 0.1%Critical risk; directly inflates native analyte area.

Visualizing the Logic and Workflow

Isotope_Logic Vam_d6 Vamidothion-d6 (IS) Precursor: m/z 294 IsoImp Isotopic Impurity (d0) False Positive Risk Vam_d6->IsoImp Residual d0 Vam_d0 Native Vamidothion Precursor: m/z 288 IsoImp->Vam_d0 Adds to Analyte IonSup Matrix Ion Suppression Compensated by IS IonSup->Vam_d6 Affects equally IonSup->Vam_d0 Affects equally

Fig 1. Mechanistic logic of matrix effect compensation and isotopic impurity risks in LC-MS/MS.

CoA_Validation Start Receive Vamidothion-d6 ChemPurity Verify Chemical Purity (HPLC/UV > 98%) Start->ChemPurity IsoPurity Verify Isotopic Purity (d0 < 0.1%) Start->IsoPurity Prep Prepare Stock Solution ChemPurity->Prep IsoPurity->Prep CrossTalk Self-Validating Assay: Evaluate Cross-Talk Prep->CrossTalk Decision d0 Interference < 20% of LLOQ? CrossTalk->Decision Approve Approve for LC-MS/MS Decision->Approve Yes

Fig 2. Self-validating workflow for Vamidothion-d6 CoA verification and LC-MS/MS implementation.

Experimental Protocol: Self-Validating SIL-IS Implementation

To ensure absolute trustworthiness in the assay, the CoA specifications must be empirically validated on the specific LC-MS/MS platform used for analysis. The following protocol establishes a self-validating system to confirm the integrity of the Vamidothion-d6 standard prior to routine use.

Phase 1: Gravimetric Preparation
  • Equilibration: Allow the Vamidothion-d6 standard vial to equilibrate to room temperature in a desiccator. Causality: Prevents ambient moisture condensation on the cold vial, which would artificially inflate the mass and skew gravimetric accuracy.

  • Reconstitution: Weigh 1.00 mg of the standard and dissolve in 1.0 mL of anhydrous LC-MS grade acetonitrile. Causality: Acetonitrile is selected over protic solvents (like methanol or water) to minimize the risk of solvolysis or hydrolysis of the organophosphate thioether linkages during long-term storage.

  • Dilution: Prepare a working IS solution (e.g., 100 ng/mL) in a solvent matching the initial mobile phase conditions. Causality: Prevents solvent-induced peak broadening upon injection into the LC system.

Phase 2: Cross-Talk and Interference Validation (The Self-Validating Assay)

Before analyzing unknown samples, the laboratory must prove that the IS does not interfere with the analyte, and vice versa.

  • Prepare a Matrix Blank: Extract a blank matrix sample containing neither native vamidothion nor Vamidothion-d6.

    • Causality: Establishes the baseline noise and proves the absence of environmental or system carryover contamination.

  • Prepare a Zero Sample (IS Only): Spike the matrix blank with the Vamidothion-d6 working solution at the intended assay concentration.

    • Causality: Monitors the native vamidothion MRM channel (

      
       288 
      
      
      
      118). If a peak appears at the retention time of vamidothion, it confirms the presence of
      
      
      isotopic impurity from the CoA.
    • Validation Criteria: The interfering peak area must be

      
       20% of the native analyte's LLOQ response.
      
  • Prepare a ULOQ Sample (Native Only): Spike the matrix blank with native vamidothion at the Upper Limit of Quantitation, with no IS added.

    • Causality: Monitors the Vamidothion-d6 MRM channel (

      
       294 
      
      
      
      118). If a peak appears, it indicates that the natural M+6 isotopic envelope of the native analyte, or in-source fragmentation, is bleeding into the IS channel.
    • Validation Criteria: The interfering peak area must be

      
       5% of the typical IS response.
      

By executing this protocol, the analytical scientist transforms the static data provided on the CoA into a dynamic, field-proven validation of the assay's integrity.

References[4] Alfa Chemistry. "Stable Isotope Labeled Internal Standards: Selection and Proper Use." Available at:https://www.alfa-chemistry.com[1] Shimadzu Corporation. "Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060." Available at: https://www.shimadzu.com[2] Agilent Technologies. "Analysis of Multipesticide Residues in Tobacco." Available at:https://www.agilent.com[3] Cheng WL, et al. "Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations." Annals of Laboratory Medicine. Available at:https://doi.org/10.3343/alm.2023.43.1.5

Sources

Foundational

Advanced Metabolic Fate Profiling of Vamidothion Using Deuterium Labeling

Executive Directive: The Vamidothion Challenge Vamidothion (O,O-dimethyl S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate) represents a distinct class of organophosphate (OP) insecticides known for systemic persi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The Vamidothion Challenge

Vamidothion (O,O-dimethyl S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate) represents a distinct class of organophosphate (OP) insecticides known for systemic persistence. Unlike many OPs that degrade rapidly, Vamidothion's thioether moiety undergoes "lethal activation" in biological systems, converting to Vamidothion Sulfoxide and Vamidothion Sulfone . These metabolites often exhibit higher acetylcholinesterase (AChE) inhibition potency than the parent compound.

For drug development professionals and toxicologists, mapping this metabolic fate is critical. Standard analytical methods often fail to differentiate matrix interferences from low-level sulfone metabolites. Deuterated Vamidothion (


-Vamidothion)  serves as the gold-standard tool to resolve these challenges. By introducing stable isotopes, researchers can achieve absolute quantification via Isotope Dilution Mass Spectrometry (IDMS) and trace metabolic pathways with high specificity, free from the radiological hazards of 

C labeling.

Chemical Strategy & Synthesis

To study the metabolic fate effectively, the deuterium label must be placed in a position that is chemically stable yet retains the core structure during the primary oxidative metabolism (activation).

Structural Design
  • Target Molecule:

    
    -Vamidothion (O,O-di(
    
    
    
    -methyl) label).
  • Rationale: The primary metabolic pathway of interest is the oxidation of the thioether sulfur. The P-O-C bonds are stable during this oxidation. Therefore, a

    
    -label on the methoxy groups allows for the simultaneous quantification of Vamidothion, V-Sulfoxide, and V-Sulfone using a single internal standard baseline.
    
Custom Synthesis Protocol

Note: This protocol adapts the standard industrial synthesis of Vamidothion (Search Result 1.10) for laboratory-scale deuterated production.

Reagents:

  • 
    -Methanol (
    
    
    
    , >99.8% D)
  • Phosphorus pentasulfide (

    
    )
    
  • 2-((2-hydroxyethyl)thio)-N-methylpropanamide (The "Thio-Amide" Precursor)

Step-by-Step Methodology:

  • Formation of

    
    -DMCT (O,O-dimethyl phosphorochloridothioate): 
    
    • React

      
       with 
      
      
      
      under controlled temperature (50°C) to form
      
      
      -O,O-dimethyl dithiophosphoric acid.
    • Chlorinate using Sulfuryl Chloride (

      
      ) to yield 
      
      
      
      -O,O-dimethyl phosphorochloridothioate
      .
    • Validation: Check GC-MS for m/z shift +6 compared to non-deuterated standard.

  • Coupling Reaction:

    • Dissolve the Thio-Amide precursor in dry toluene.

    • Add an acid scavenger (e.g., Triethylamine).

    • Add

      
      -DMCT dropwise at 0-5°C.
      
    • Reflux at 60°C for 4 hours.

  • Purification:

    • Wash with water and 5%

      
      .
      
    • Extract organic layer, dry over

      
      .
      
    • Recrystallize from cold isopropanol.

    • Yield Target: >95% chemical purity, >99% isotopic enrichment.

Metabolic Pathway Elucidation

Understanding the biotransformation of Vamidothion requires mapping the competition between Activation (Oxidation) and Detoxification (Hydrolysis).

Pathway Diagram

The following diagram illustrates the oxidative activation of Vamidothion to its toxic metabolites and the hydrolytic cleavage that renders it inactive.

VamidothionMetabolism Vam Vamidothion (Parent) Sulfoxide Vamidothion Sulfoxide (Active Inhibitor) Vam->Sulfoxide CYP450 / FMO (S-Oxidation) Hydrolysis Hydrolysis Products (Detoxification) Vam->Hydrolysis Esterases (P-S Cleavage) Sulfone Vamidothion Sulfone (High Toxicity) Sulfoxide->Sulfone CYP450 (S-Oxidation) Sulfoxide->Hydrolysis Esterases Sulfone->Hydrolysis Esterases

Figure 1: Metabolic pathway of Vamidothion showing oxidative activation (Red) and hydrolytic detoxification (Green).

Experimental Workflow: In Vitro Metabolic Stability

This protocol determines the Intrinsic Clearance (


) of Vamidothion and the formation kinetics of the Sulfoxide/Sulfone metabolites using the deuterated standard for absolute quantification.
Protocol A: Microsomal Incubation

Materials:

  • Pooled Liver Microsomes (Rat or Human), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: Vamidothion (1 µM final).

  • Internal Standard:

    
    -Vamidothion.
    

Procedure:

  • Pre-incubation: Mix 475 µL of Microsome/Buffer mix (0.5 mg/mL protein in 100 mM Phosphate Buffer, pH 7.4) with 5 µL of Vamidothion stock. Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL of NADPH regenerating system. Start timer.

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching & IS Addition: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing 100 nM

    
    -Vamidothion .
    
    • Why this step? The IS corrects for matrix effects and injection variability during the subsequent LC-MS analysis.

  • Preparation: Centrifuge at 4000g for 10 min. Transfer supernatant to LC vials.

Analytical Method: LC-MS/MS Parameters

To distinguish the deuterated standard from the native analyte and its metabolites, specific Mass Transitions (MRM) must be optimized.

Table 1: MRM Transitions for Vamidothion Profiling
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Vamidothion 288.1

146.015Quant Target
Vamidothion-Sulfoxide 304.1

162.018Metabolite 1
Vamidothion-Sulfone 320.1

178.020Metabolite 2

-Vamidothion
294.1

152.015Internal Standard

Note: The mass shift of +6 Da is maintained in the product ion if the fragmentation retains the dimethyl phosphate head group. If fragmentation cleaves the P-S bond, the product ion spectrum must be verified to ensure the label is tracked.

Analytical Workflow Diagram

LCMSWorkflow Sample Quenched Biological Sample (Microsomes + Analyte) Spike Add Internal Standard (d6-Vamidothion) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS Triple Quad MS/MS (MRM Mode) LC->MS Data Ratio Calculation (Area Analyte / Area IS) MS->Data

Figure 2: Analytical workflow for Isotope Dilution Mass Spectrometry (IDMS).

Data Interpretation & Safety

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining Vamidothion peak area ratio (Analyte/IS) vs. time.




Safety Considerations
  • Toxicity: Vamidothion is a potent cholinesterase inhibitor. Handle all neat standards in a Biosafety Level 2 fume hood.

  • Deuterium Handling: Deuterated compounds are chemically identical to parents regarding toxicity but may exhibit delayed metabolic clearance (Kinetic Isotope Effect) in vivo. Treat with equal or higher caution than the parent compound.

References

  • BenchChem. (2025).[1] Synthesis and Purification of Analytical Grade Vamidothion Standard: Application Notes and Protocols. Retrieved from

  • Santa Cruz Biotechnology. (2025). Vamidothion Sulfoxide Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Vamidothion Mass Spectrum Data. Retrieved from

  • Food and Agriculture Organization (FAO). (1973). Vamidothion: Evaluation for Acceptable Daily Intake. WHO Pesticide Residues Series. Retrieved from

  • University of California, Santa Barbara. (2018). Applications of Deuterated Compounds in Total Synthesis and Drug Development. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrum of Vamidothion-d6

This guide provides a detailed exploration of the mass spectrometric behavior of Vamidothion-d6, a deuterated internal standard crucial for the accurate quantification of the organophosphorus pesticide Vamidothion. Desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the mass spectrometric behavior of Vamidothion-d6, a deuterated internal standard crucial for the accurate quantification of the organophosphorus pesticide Vamidothion. Designed for researchers, analytical scientists, and professionals in drug development and environmental analysis, this document elucidates the fragmentation patterns and underlying chemical principles governing the mass spectrum of this important analytical tool.

Introduction to Vamidothion and the Role of Isotopic Labeling

Vamidothion is a systemic organophosphate insecticide and acaricide used to control a range of pests in agriculture. Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. Due to its potential toxicity and environmental persistence, regulatory bodies worldwide mandate the monitoring of its residues in food and environmental samples.

Accurate and sensitive quantification of Vamidothion is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high selectivity and sensitivity.[1][2] The use of stable isotope-labeled internal standards, such as Vamidothion-d6, is a cornerstone of robust quantitative methods, as they compensate for variations in sample preparation and matrix effects.[1] Vamidothion-d6, with six deuterium atoms incorporated into the two O-methyl groups, serves as an ideal internal standard as it co-elutes with the unlabeled analyte and exhibits nearly identical chemical behavior, yet is distinguishable by its mass-to-charge ratio.[3][4]

Vamidothion-d6

  • Chemical Formula: C₈H₁₂D₆NO₄PS₂[3][4]

  • Molecular Weight: 293.37[3][4]

  • Structure:

Ionization and Molecular Ion Formation

In typical LC-MS applications for pesticide analysis, electrospray ionization (ESI) in positive ion mode is commonly employed.[5][6][7] Vamidothion-d6, like its unlabeled counterpart, is expected to readily form a protonated molecule, [M+H]⁺, in the ESI source.

  • Vamidothion (unlabeled) Molecular Weight: 287.34 g/mol [8]

  • Vamidothion-d6 Molecular Weight: 293.37 g/mol [3][4]

Therefore, the primary ion observed in the full scan mass spectrum will be:

  • [M+H]⁺ for Vamidothion: m/z 288.1

  • [M+H]⁺ for Vamidothion-d6: m/z 294.1

The 6-dalton mass shift is a direct and expected consequence of the six deuterium atoms replacing six hydrogen atoms in the two O-methyl groups.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for the selective and sensitive detection of Vamidothion. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of organophosphorus pesticides often involves cleavages at the P-S, P-O, and S-C bonds.[6][7]

Based on the known fragmentation of Vamidothion and related organophosphorus pesticides, we can predict the major fragmentation pathways for Vamidothion-d6.

Major Fragmentation Pathways of Vamidothion-d6

The primary fragmentation of the [M+H]⁺ ion of Vamidothion-d6 (m/z 294.1) is expected to occur at the labile thioether and phosphate ester bonds.

Diagram: Predicted Fragmentation Pathway of Vamidothion-d6

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation parent [M+H]⁺ m/z 294.1 frag1 Fragment A m/z 146.1 parent->frag1 Loss of C₅H₁₀NO₂S frag2 Fragment B m/z 118.0 parent->frag2 Loss of C₈H₁₂D₆NO₄PS₂ frag3 Fragment C m/z 115.0 parent->frag3 Loss of C₅H₁₀NO₂S + CH₃SH frag4 Fragment D m/z 88.0 frag1->frag4 Loss of C₂H₂O

Caption: Predicted major fragmentation pathways of protonated Vamidothion-d6.

Explanation of Key Fragments:

  • Precursor Ion: [M+H]⁺, m/z 294.1 This is the protonated molecular ion of Vamidothion-d6.

  • Fragment A: m/z 146.1 This fragment likely corresponds to the cleavage of the C-S bond, resulting in the loss of the deuterated dimethoxythiophosphoryl moiety. This fragment retains the amide portion of the molecule. The corresponding fragment for unlabeled Vamidothion is observed at m/z 146.1, indicating that the deuterium labels are not part of this fragment, which is consistent with their location on the methoxy groups.

  • Fragment B: m/z 118.0 This fragment is likely formed through a more complex rearrangement and fragmentation process. For unlabeled Vamidothion, a fragment at m/z 118.0 is also observed.

  • Fragment C: m/z 115.0 This corresponds to the deuterated dimethyl thiophosphate moiety, [(CD₃O)₂PS]⁺. The theoretical mass of this fragment is 115.0. This is a key diagnostic ion confirming the presence of the deuterated phosphate group. The corresponding fragment for unlabeled Vamidothion would be at m/z 109.0.

  • Fragment D: m/z 88.0 This fragment can be formed from the further breakdown of Fragment A (m/z 146.1).

Comparison with Unlabeled Vamidothion
IonVamidothion-d6 (m/z)Vamidothion (m/z)Mass Shift (Da)Origin
[M+H]⁺ 294.1288.1+6Protonated Molecule
Fragment A 146.1146.10Amide side chain
Fragment B 118.0118.00Rearrangement product
Fragment C 115.0109.0+6Dimethyl thiophosphate
Fragment D 88.088.00Further fragmentation

The mass shift of +6 Da for the precursor ion and Fragment C provides definitive evidence for the presence and location of the deuterium labels. The absence of a mass shift in fragments A, B, and D confirms that they do not contain the O-methyl groups.

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a general workflow for the analysis of Vamidothion-d6 using LC-MS/MS.

Sample Preparation and Chromatography
  • Standard Preparation: Prepare stock solutions of Vamidothion and Vamidothion-d6 in a suitable solvent such as acetonitrile or methanol. Create a series of calibration standards by spiking known amounts of Vamidothion into blank matrix extracts, with a constant concentration of Vamidothion-d6 added to each standard and sample as an internal standard.

  • Extraction: For complex matrices like food or environmental samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed.[9]

  • Chromatography: Perform chromatographic separation using a C18 reversed-phase column. A typical mobile phase would consist of a gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to promote ionization.[10]

Mass Spectrometry Conditions
  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

  • MRM Transitions:

    • Vamidothion:

      • Quantifier: 288.1 → 146.1

      • Qualifier: 288.1 → 118.0

    • Vamidothion-d6:

      • Quantifier: 294.1 → 146.1

      • Qualifier: 294.1 → 115.0

Diagram: LC-MS/MS Workflow for Vamidothion-d6 Analysis

G start Sample Collection extraction QuEChERS Extraction start->extraction fortification Fortification with Vamidothion-d6 extraction->fortification lc_separation LC Separation (C18 Column) fortification->lc_separation ms_ionization ESI+ Ionization lc_separation->ms_ionization ms1 MS1: Precursor Ion Selection (m/z 288.1 & 294.1) ms_ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Detection cid->ms2 quantification Quantification (MRM) ms2->quantification end Data Reporting quantification->end

Caption: A typical workflow for the quantitative analysis of Vamidothion using Vamidothion-d6 as an internal standard.

Conclusion

The mass spectrum of Vamidothion-d6 is characterized by a 6-dalton mass shift in the protonated molecular ion and in key fragment ions containing the deuterated O-methyl groups, when compared to its unlabeled analog. Understanding these specific fragmentation patterns is essential for developing and validating robust and accurate LC-MS/MS methods for the quantification of Vamidothion in various matrices. The predictable and distinct fragmentation of Vamidothion-d6 underscores its suitability as an internal standard, enabling reliable analytical measurements for regulatory compliance and risk assessment.

References

  • Olsson, A. O., et al. (2003). A liquid chromatography/electrospray ionization-tandem mass spectrometry method for quantification of specific organophosphorus pesticide biomarkers in human urine. Analytical and Bioanalytical Chemistry, 376(6), 808-815. [Link]

  • Wang, Z., et al. (2020). Quantification of Trace Organophosphorus Pesticides in Environmental Water via Enrichment by Magnetic-Zirconia Nanocomposites and Online Extractive Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 92(5), 3937-3944. [Link]

  • Jalal, A., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(12), 4695. [Link]

  • Quirino, J. P., et al. (2006). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Journal of Liquid Chromatography & Related Technologies, 21(12), 1845-1863. [Link]

  • Quirino, J. P., et al. (1998). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Vamidothion. In NIST Chemistry WebBook. Retrieved from [Link]

  • Restek. (n.d.). Vamidothion: CAS # 2275-23-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). Vamidothion. Retrieved from [Link]

  • Defense Technical Information Center. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the. Retrieved from [Link]

  • Le, T. D., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules, 23(10), 2533. [Link]

  • Thermo Fisher Scientific. (n.d.). Pesticide Analysis in Food and Beverages Application Compendium. LabRulez LCMS. Retrieved from [Link]

  • Agüera, A., et al. (2007). Identification of Pesticide Transformation Products in Food by Liquid Chromatography/Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation”. Analytical Chemistry, 79(1), 307-321. [Link]

  • European Union Reference Laboratory for Cereals and Feeding stuff (EURL-CF). (2020). Exact Mass Pesticide Database for use by LC-HRMS Report 6. Retrieved from [Link]

  • Neumann, S., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Cheminformatics, 13(1), 1-17. [Link]

  • Tian, Y., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 12(11), 1083. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Foundational

Vamidothion and its metabolites Vamidothion sulfoxide and Vamidothion sulfone

Technical Monograph: Vamidothion and Oxidative Metabolites Executive Summary Vamidothion is a systemic organophosphorus acaricide and aphicide distinguished by its thioether side chain. Unlike many organophosphates that...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Vamidothion and Oxidative Metabolites

Executive Summary Vamidothion is a systemic organophosphorus acaricide and aphicide distinguished by its thioether side chain. Unlike many organophosphates that require desulfuration (P=S to P=O) for activation, Vamidothion is a phosphorothiolate (P=O) in its parent form. Its toxicological and environmental profile is defined by its rapid oxidative metabolism into Vamidothion Sulfoxide and Vamidothion Sulfone . This guide details the chemical identity, bioactivation pathways, and high-sensitivity LC-MS/MS quantification protocols for this triad, designed for researchers in toxicology and residue analysis.

Part 1: Chemical Architecture & Physicochemical Profile

The core structure of Vamidothion consists of a dimethyl phosphate head group linked to a methylaminocarbonyl side chain via a thioether bridge. The metabolic vulnerability lies in the thioether sulfur, which undergoes sequential S-oxidation.

CompoundCAS NumberMolecular FormulaMolecular WeightLogP (Est)State
Vamidothion 2275-23-2C₈H₁₈NO₄PS₂287.34-0.6Waxy Solid
Vamidothion Sulfoxide 20300-00-9C₈H₁₈NO₅PS₂303.34-1.5Solid
Vamidothion Sulfone 70898-34-9C₈H₁₈NO₆PS₂319.34-1.8Solid

Structural Insight:

  • Parent (Thioether): Lipophilic enough to penetrate cuticles but sufficiently polar for systemic transport in phloem.

  • Metabolites (S-Oxides): Significantly more polar. The sulfoxide is the predominant residue found in plant and animal tissues and is the primary toxicant of concern due to its persistence and anticholinesterase potency.

Part 2: Bioactivation & Mechanism of Action

Vamidothion functions as an acetylcholinesterase (AChE) inhibitor. While the parent molecule possesses intrinsic inhibitory activity due to its P=O moiety, the oxidative conversion to the sulfoxide enhances its water solubility and reactivity.

Metabolic Pathway (S-Oxidation)

The metabolism proceeds through S-oxidation, mediated by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 enzymes. This "Lethal Synthesis" increases the electrophilicity of the molecule.

VamidothionMetabolism Vam Vamidothion (Thioether) C8H18NO4PS2 Sulfox Vamidothion Sulfoxide (Major Metabolite) C8H18NO5PS2 Vam->Sulfox S-Oxidation (FMO/CYP450) Sulfone Vamidothion Sulfone (Minor Metabolite) C8H18NO6PS2 Sulfox->Sulfone Further Oxidation

Figure 1: Sequential oxidative metabolism of Vamidothion. The sulfoxide is the persistent toxicological marker.

Mechanism of Toxicity: The phosphate group phosphorylates the serine hydroxyl residue within the active site of AChE. This stable covalent bond prevents the enzyme from hydrolyzing acetylcholine, leading to cholinergic crisis (accumulation of acetylcholine at synaptic clefts).

  • Target: Serine hydrolase (AChE).[1]

  • Effect: Continuous stimulation of muscarinic and nicotinic receptors.

  • Reversibility: Low. Aging of the phosphorylated enzyme can make inhibition irreversible.

Part 3: Analytical Methodologies (LC-MS/MS)

Due to the polarity and thermal instability of the sulfoxide and sulfone metabolites, Gas Chromatography (GC) is unsuitable without derivatization. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for simultaneous quantification.

Experimental Workflow: QuEChERS Extraction

The following protocol ensures recovery of both the lipophilic parent and the polar metabolites.

AnalyticalWorkflow Sample Sample Homogenization (Plant/Tissue Matrix) Extract Extraction 10 mL Acetonitrile + 1% Acetic Acid Shake vigorously 1 min Sample->Extract Salt Salting Out 4g MgSO4 + 1g NaCl Centrifuge 3000 rpm, 5 min Extract->Salt Cleanup Dispersive SPE (d-SPE) PSA (removes sugars/fatty acids) + C18 (removes lipids) Salt->Cleanup Analysis LC-MS/MS Analysis ESI Positive Mode MRM Acquisition Cleanup->Analysis

Figure 2: Modified QuEChERS workflow optimized for polar organophosphate metabolites.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Acquity BEH), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.[2]

  • Ionization: Electrospray Ionization (ESI) Positive mode.

MRM Transition Table (Quantification & Confirmation) Precise transitions are critical for distinguishing metabolites in complex matrices.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Vamidothion 288.1 [M+H]⁺146.1118.110 - 20
Vamidothion Sulfoxide 304.0 [M+H]⁺201.0169.015 - 38
Vamidothion Sulfone 320.0 [M+H]⁺178.086.014 - 36

Note: The fragment m/z 146 corresponds to the loss of the side chain, while m/z 86 in the sulfone spectrum is characteristic of the N-methylpropanamide fragment.

Part 4: Toxicology & Safety Profile

Researchers handling these standards must adhere to strict biosafety protocols. Vamidothion is classified as highly hazardous (Class Ib).

  • Acute Toxicity (Oral LD50, Rat): 64–105 mg/kg.

  • Metabolite Toxicity: The sulfoxide is comparably toxic to the parent and is the regulated residue definition in many jurisdictions (sum of Vamidothion + Sulfoxide + Sulfone).

  • Chronic Effects: Primary endpoint is cholinesterase inhibition.

    • NOAEL (Dog, 1 yr): 0.5 mg/kg bw/day (based on brain AChE inhibition).[3]

    • ADI (Acceptable Daily Intake): 0.008 mg/kg bw.[3]

Safety Protocol for Handling:

  • Engineering Controls: Weigh neat standards only in a certified fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Deactivation: Treat spills with 10% NaOH to hydrolyze the phosphate ester bond, rendering the molecule inactive.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Retrieved from [Link]

  • European Union Reference Laboratories (EURL). (n.d.). Pesticides LC/MS/MS MRM Spreadsheet. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Application News No. C136. Retrieved from [Link]

  • PubChem. (n.d.). Vamidothion Sulfoxide (CID 16212160).[4] National Library of Medicine. Retrieved from [Link]

  • INCHEM. (1982). Vamidothion (Pesticide residues in food: 1982 evaluations). Joint FAO/WHO Meeting on Pesticide Residues. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantitation of Vamidothion in Complex Agri-Matrices using Vamidothion-d6 Isotope Dilution LC-MS/MS

This Application Note is designed for analytical chemists and researchers involved in pesticide residue analysis. It details the protocol for using Vamidothion-d6 as an Internal Standard (IS) to achieve regulatory-grade...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and researchers involved in pesticide residue analysis. It details the protocol for using Vamidothion-d6 as an Internal Standard (IS) to achieve regulatory-grade accuracy in LC-MS/MS workflows.

Executive Summary

Vamidothion is a systemic organophosphate insecticide used to control sucking pests. Its analysis is complicated by two factors: high polarity (LogP < 1), leading to poor retention in reverse-phase chromatography, and susceptibility to oxidation , rapidly forming sulfoxide and sulfone metabolites.

Standard external calibration often fails to correct for signal suppression caused by co-eluting matrix components (matrix effects) and recovery losses during QuEChERS extraction. This protocol establishes a robust quantitation workflow using Vamidothion-d6 as a surrogate Internal Standard. By mirroring the physicochemical behavior of the target analyte, Vamidothion-d6 auto-corrects for extraction efficiency, matrix suppression, and instrument drift, ensuring compliance with SANTE/11312/2021 guidelines.

Chemical Profile & Mechanism

The Analyte and the Standard

Vamidothion-d6 is the deuterated analog of Vamidothion, where the six hydrogen atoms on the O,O-dimethyl phosphate moiety are replaced with deuterium.

FeatureVamidothion (Native)Vamidothion-d6 (Internal Standard)
CAS Number 2275-23-22275-23-2 (Unlabeled Parent)*
Formula C

H

NO

PS

C

H

D

NO

PS

Mol. Weight 287.34 g/mol 293.37 g/mol (+6 Da shift)
LogP ~0.8 (Polar)~0.8 (Identical retention)
Label Position N/AO,O-Dimethyl groups (Phosphate end)

*Note: Deuterated standards often share the CAS of the parent or have no specific CAS assigned. Always verify the Certificate of Analysis (CoA) for isotopic purity (>98% D).

Principle of Isotope Dilution

Because Vamidothion-d6 is chemically identical to the target except for mass, it experiences the exact same extraction losses and ionization suppression.

  • Co-elution: The d6-analog elutes at the virtually same retention time as Vamidothion.

  • Compensation: If the matrix suppresses the Vamidothion signal by 20%, the Vamidothion-d6 signal is also suppressed by 20%. The ratio of the two area counts remains constant, preserving quantitative accuracy.

Experimental Protocol

Reagents & Standards Preparation
  • Stock Solution (Native): 1000 mg/L in Acetonitrile.

  • Stock Solution (IS - Vamidothion-d6): 100 mg/L in Acetonitrile.

  • Working IS Solution: Dilute stock to 10 µg/mL in Acetonitrile.

    • Stability Alert: Organophosphates degrade in alkaline conditions. Ensure solvents are neutral or slightly acidified (0.1% Formic Acid). Store at -20°C.

Sample Preparation: Buffered QuEChERS

The AOAC 2007.01 (Acetate) or EN 15662 (Citrate) buffered methods are required. Unbuffered methods lead to degradation of Vamidothion.

Workflow Diagram:

QuEChERS_Workflow Sample Homogenized Sample (10g Fruit/Veg) Spike Spike Internal Standard (Add Vamidothion-d6) Sample->Spike  Critical Step Extract Extraction 10 mL Acetonitrile (1% HOAc) + QuEChERS Salts (MgSO4, NaOAc) Spike->Extract Centrifuge1 Centrifuge 4000 rpm, 5 min Extract->Centrifuge1 Cleanup d-SPE Cleanup Aliquot Supernatant + PSA + MgSO4 (Exclude C18 for polar analytes) Centrifuge1->Cleanup  Supernatant Centrifuge2 Centrifuge & Filter 0.2 µm PTFE Cleanup->Centrifuge2 Analysis LC-MS/MS Injection Centrifuge2->Analysis

Figure 1: Buffered QuEChERS extraction workflow incorporating Vamidothion-d6 spiking prior to extraction.

Step-by-Step Procedure:

  • Weigh: Transfer 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spiking: Add 50 µL of Working IS Solution (10 µg/mL) to the sample before solvent addition. This yields a concentration of 50 µg/kg in the sample.

    • Why? Spiking before extraction corrects for recovery losses.

  • Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4 g MgSO

    
    , 1 g NaOAc). Shake immediately for 1 min to prevent agglomeration.
    
  • Centrifugation: 4000 rpm for 5 min.

  • Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing 150 mg MgSO

    
     and 25 mg PSA (Primary Secondary Amine).
    
    • Note: Avoid C18 if possible, as Vamidothion is polar and may experience minor losses. PSA removes sugars and fatty acids.

  • Final Prep: Centrifuge d-SPE tube. Transfer supernatant to a vial. Dilute 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to improve peak shape.

LC-MS/MS Instrumentation Parameters

LC Conditions:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters Acquity BEH), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for Vamidothion to enhance ionization efficiency.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

MS/MS Parameters (ESI Positive): The d6-label is on the O,O-dimethyl phosphate group. The primary fragment (m/z 146) corresponds to the side chain loss of the phosphate. Therefore, the product ion (146) remains the same for both native and d6, but the precursor ion shifts by +6 Da .

CompoundPrecursor (Q1)Product (Q3)CE (eV)Type
Vamidothion 288.1146.115Quantifier
Vamidothion 288.1118.125Qualifier
Vamidothion-d6 294.1 146.1 15Quantifier (IS)
  • Dwell Time: 50 ms per transition.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

Method Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against SANTE/11312/2021 criteria.

Linearity & Calibration

Construct a calibration curve using the Internal Standard Method .

  • X-Axis: Concentration Ratio (

    
    )
    
  • Y-Axis: Area Ratio (

    
    )
    
  • Requirement:

    
     with residuals < ±20%.
    
Recovery & Matrix Effects

Prepare "Matrix-Matched" standards and "Solvent" standards.

  • Matrix Effect (ME%) =

    
    .
    
  • Observation: Without IS, Vamidothion often shows ME > 20% (suppression). With Vamidothion-d6, the relative response ratio should remain constant, effectively nullifying the error.

Oxidation Pathway Awareness

Vamidothion oxidizes to Vamidothion-sulfoxide and Vamidothion-sulfone. While Vamidothion-d6 corrects for the parent compound, it does not track the metabolites if they are analyzed separately.

Metabolic Pathway Diagram:

Oxidation_Pathway Vam Vamidothion (Parent) Sulfoxide Vamidothion Sulfoxide Vam->Sulfoxide Oxidation (Storage/Field) Sulfone Vamidothion Sulfone Sulfoxide->Sulfone Further Oxidation

Figure 2: Oxidative degradation pathway of Vamidothion. Regulatory residue definitions often include the sum of Parent + Sulfoxide + Sulfone.

Critical Note: If the residue definition requires the "Sum of Vamidothion and metabolites," you must quantify the sulfoxide and sulfone separately. Vamidothion-d6 is the ideal IS for the parent. For metabolites, if specific deuterated standards are unavailable, Vamidothion-d6 can be used as a surrogate, though accuracy may be slightly lower due to retention time differences.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Link

  • Anastassiades, M., et al. (2003).
Application

Application Note: High-Performance LC-MS/MS Method Development for Vamidothion Quantification Using Vamidothion-d6

Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Matrix: Complex Biological and Agricultural Samples (e.g., Fruit, Vegetable, and Tissue Extracts) Introduction & Mechanistic R...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Matrix: Complex Biological and Agricultural Samples (e.g., Fruit, Vegetable, and Tissue Extracts)

Introduction & Mechanistic Rationale

Vamidothion is a systemic organophosphate insecticide and acaricide. Due to its high polarity and thermal lability, gas chromatography (GC) often yields poor peak shapes and degradation. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for its trace-level quantification[1].

However, LC-MS/MS analysis of complex matrices is notoriously susceptible to matrix effects —specifically, ion suppression or enhancement in the Electrospray Ionization (ESI) source. Co-eluting matrix components compete with the target analyte for charge space on the surface of ESI droplets, leading to unpredictable signal fluctuations[2].

To build a self-validating and robust quantitative method, we employ Vamidothion-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

The Causality of SIL-IS Correction

Vamidothion-d6 possesses identical physicochemical properties to native vamidothion but features a +6 Da mass shift (incorporating six deuterium atoms). This specific mass shift is critical: it is large enough to completely bypass the natural isotopic envelope of the native analyte (preventing MS cross-talk), yet structurally identical enough to co-elute perfectly during liquid chromatography. Because both compounds enter the ESI source simultaneously, they experience the exact same degree of ion suppression. By quantifying the ratio of their peak areas rather than absolute signals, the matrix effect is mathematically canceled out, ensuring absolute quantitative trustworthiness.

MatrixEffect A Co-eluting Matrix Components B ESI Source (Charge Competition) A->B C Vamidothion Signal (Suppressed) B->C Ion Suppression D Vamidothion-d6 Signal (Suppressed Equally) B->D Ion Suppression E Peak Area Ratio (Native / SIL-IS) C->E D->E F Accurate Quantification E->F Matrix Effect Canceled

Figure 1: Mechanism of matrix effect correction using Vamidothion-d6 in ESI-MS/MS.

Experimental Design & Self-Validating Protocols

To extract vamidothion efficiently while removing phospholipids, sugars, and organic acids, we utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[3].

Reagents and Materials
  • Standards: Vamidothion (Native) and Vamidothion-d6 (SIL-IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.

  • Additives: Ammonium formate (5 mM) and Formic acid (0.1%).

  • QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate dibasic sesquihydrate, and Sodium Citrate tribasic dihydrate[3].

  • dSPE Sorbents: Primary Secondary Amine (PSA) and C18.

Sample Preparation: Step-by-Step QuEChERS Workflow

Expertise Insight: The addition of anhydrous MgSO₄ induces an exothermic reaction and drives the highly polar vamidothion into the unbuffered acetonitrile layer via the salting-out effect. PSA is strictly required in the dSPE step to act as a weak anion exchanger, stripping away organic acids that would otherwise degrade the LC column[3].

  • Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • SIL-IS Spiking: Spike the sample with 50 µL of a 1 µg/mL Vamidothion-d6 working solution. Vortex for 30 seconds to ensure deep matrix equilibration.

  • Extraction: Add 10.0 mL of LC-MS grade Acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g Na-Citrate, 0.5 g disodium citrate sesquihydrate). Shake immediately and vigorously for 2 minutes to prevent salt agglomeration.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C to achieve phase separation.

  • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. Vortex for 1 minute[1].

  • Final Centrifugation: Centrifuge at 10,000 rpm for 3 minutes.

  • Dilution: Transfer 0.5 mL of the supernatant to an LC vial and dilute with 0.5 mL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

Quechers A Sample Homogenization (10 g Matrix) B SIL-IS Spiking (Add Vamidothion-d6) A->B C Solvent Extraction (10 mL Acetonitrile) B->C D Salting Out & Partitioning (MgSO4, NaCl, Buffers) C->D E Centrifugation (Phase Separation) D->E F dSPE Cleanup (PSA, C18, MgSO4) E->F G LC-MS/MS Analysis (MRM Mode) F->G

Figure 2: Step-by-step QuEChERS sample preparation workflow for organophosphate extraction.

LC-MS/MS Instrumental Conditions

Chromatography Rationale: Methanol is selected over acetonitrile as the strong mobile phase (B) because it provides superior solubility for the ammonium formate buffer. The presence of 5 mM ammonium formate and 0.1% formic acid is non-negotiable; it forces the ionization equilibrium toward the protonated precursor


 (m/z 288.1) and suppresses the formation of unpredictable sodium adducts 

.

Table 1: Optimized LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + Buffer)% Mobile Phase B (MeOH + Buffer)
0.00.4982
1.00.4982
6.00.44060
9.00.4595
11.00.4595
11.10.4982
14.00.4982

Mass Spectrometry Rationale: The MS is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary transition (m/z 288.1 → 146.1) requires a lower collision energy (8 V) and is used for quantification due to its high abundance. The secondary transition (m/z 288.1 → 118.1) requires higher collision energy (28 V) and serves as a qualifier to confirm structural identity, fulfilling SANTE guidelines for pesticide residue identification[2][4].

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Vamidothion 288.1146.1508Quantifier
Vamidothion 288.1118.15028Qualifier
Vamidothion-d6 294.1152.1508IS Quantifier
Vamidothion-d6 294.1124.15028IS Qualifier

Data Presentation & Method Validation

A self-validating protocol must prove that the SIL-IS successfully mitigates matrix effects. According to SANTE guidelines, recoveries must fall between 70% and 120%, with a Relative Standard Deviation (RSD) ≤ 20%[4].

The Matrix Effect (ME%) is calculated as:



As demonstrated in Table 3, without the internal standard, the absolute signal of vamidothion suffers from severe ion suppression (-42.5%). However, when quantified using the Vamidothion-d6 internal standard ratio, the corrected matrix effect approaches 0%, yielding exceptional recovery and precision.

Table 3: Method Validation Parameters (Spiked at 10 µg/kg, n=6)

Quantification MethodAbsolute ME (%)Corrected ME (%)Mean Recovery (%)Precision (% RSD)
External Calibration (No IS) -42.5%N/A56.2%24.8%
Internal Calibration (Vamidothion-d6) N/A-1.2% 98.5% 4.2%

Conclusion

The integration of Vamidothion-d6 as a stable isotope-labeled internal standard transforms a highly variable LC-MS/MS assay into a rugged, self-validating analytical system. By pairing a buffered QuEChERS extraction with targeted MRM transitions, this protocol effectively neutralizes matrix-induced ion suppression, ensuring reliable trace-level quantification of vamidothion in complex matrices.

References

1.[3] "Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice", LCGC International. URL: 2.[4] "Trace Level Quantitation of Pesticide Residues in Fresh Fruits Using LC-MS/MS", Thermo Fisher Scientific. URL: 3.[2] "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution", Agilent Technologies. URL: 4.[1] "Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection", Current Agriculture Research Journal. URL:

Sources

Method

Gas Chromatography Applications of Vamidothion-d6: High-Precision Residue Analysis Protocol

Executive Summary Vamidothion (O,O-dimethyl S-[2-[[1-methyl-2-(methylamino)-2-oxoethyl]thio]ethyl] phosphorothioate) is a systemic organophosphate insecticide and acaricide used to control sucking pests. Its hydrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vamidothion (O,O-dimethyl S-[2-[[1-methyl-2-(methylamino)-2-oxoethyl]thio]ethyl] phosphorothioate) is a systemic organophosphate insecticide and acaricide used to control sucking pests. Its hydrophilic nature and potential to oxidize into Vamidothion sulfoxide make it a challenging analyte for traditional gas chromatography (GC).

Vamidothion-d6 (O,O-dimethyl-d6 labeling) serves as the critical Internal Standard (IS) for accurate quantitation. In Gas Chromatography-Mass Spectrometry (GC-MS/MS), the deuterium labeling corrects for:

  • Matrix-Induced Response Enhancement: A common phenomenon in GC where active sites in the liner/column are masked by matrix components, artificially increasing analyte signal.

  • Thermal Degradation: Compensating for on-column breakdown of the thermally labile thioether bond.

  • Extraction Efficiency: Normalizing recovery losses during the QuEChERS protocol.

This guide details a validated GC-MS/MS (Triple Quadrupole) protocol using Vamidothion-d6, designed for high-throughput residue analysis in complex food matrices (tea, fruits, and vegetables).

Chemical Profile & Mechanism

The Role of Deuterium Labeling

The d6-label is located on the two


-methyl groups attached to the phosphorus atom.
  • Vamidothion (Native):

    
    
    
  • Vamidothion-d6 (IS):

    
    
    

In Electron Impact (EI) ionization, the primary fragmentation pathway for dimethyl organophosphates involves the formation of the dimethyl thiophosphate ion. This provides a predictable mass shift for the internal standard.

Key EI Fragmentation Logic:

  • Native Ion:

    
    
    
  • d6-IS Ion:

    
    
    

This +6 Da shift ensures no spectral overlap (crosstalk) between the analyte and the standard, enabling simultaneous detection in Multiple Reaction Monitoring (MRM) mode.

Method Development: GC-MS/MS Configuration

Chromatographic Setup

Vamidothion is relatively polar. A standard 5%-phenyl column is sufficient, but an Ultra-Inert (UI) phase is mandatory to prevent peak tailing and adsorption of the sulfoxide metabolite.

ParameterSpecificationRationale
GC System Agilent 7890B / Thermo Trace 1310 or equivalentHigh-precision oven control required.
Column HP-5MS UI or TG-5SILMS (30 m × 0.25 mm × 0.25 µm)Low bleed, deactivated phase to minimize analyte adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution; Nitrogen reduces sensitivity.
Inlet Splitless, 250°CHigh temp ensures rapid volatilization; use a dimpled liner with glass wool to trap non-volatiles.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Mass Spectrometry (EI-MS/MS) Parameters
  • Source Temp: 280°C (High source temp reduces tailing for OPs).

  • Ionization: Electron Impact (70 eV).[1]

  • Collision Gas: Nitrogen or Argon.[2]

MRM Transition Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)CE (eV)Role
Vamidothion 125.093.015Quantifier
125.079.025Qualifier 1
146.087.010Qualifier 2
Vamidothion-d6 131.0 99.0 15 IS Quantifier

Note: The transition


 represents the loss of sulfur 

, a highly stable and characteristic fragment for dimethyl organophosphates. The d6 analog shifts this to

.

Experimental Protocol: QuEChERS Extraction

This protocol follows the AOAC Official Method 2007.01 adapted for GC-amenable pesticides.

Reagents & Standards
  • Stock Solution: Dissolve Vamidothion-d6 (1 mg) in 10 mL Acetone to make 100 ppm stock. Store at -20°C.

  • Working IS Solution: Dilute stock to 10 µg/mL in Acetonitrile (ACN).

  • Extraction Solvent: Acetonitrile with 1% Acetic Acid.[3]

  • Salts: Anhydrous

    
    , Sodium Acetate (NaOAc).[3]
    
Step-by-Step Workflow

G Sample Homogenized Sample (10g Fruit/Veg) Spike Add IS Spike (50 µL Vamidothion-d6) Sample->Spike Extract Extraction 10 mL ACN (1% HOAc) + Shake 1 min Spike->Extract Salt Salting Out 4g MgSO4 + 1.5g NaOAc + Centrifuge (5 min, 4000 rpm) Extract->Salt Aliquot Transfer Supernatant (6 mL) Salt->Aliquot Cleanup d-SPE Cleanup 150mg MgSO4 + 50mg PSA (+ 50mg GCB for Tea/Leafy) Aliquot->Cleanup FinalPrep Final Centrifugation & Transfer to GC Vial Cleanup->FinalPrep Analysis GC-MS/MS Analysis FinalPrep->Analysis

Figure 1: Modified QuEChERS extraction workflow for Vamidothion analysis.

Detailed Steps
  • Sample Prep: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spiking: Add 50 µL of Vamidothion-d6 Working Solution directly to the matrix. Vortex for 30s to equilibrate.

  • Extraction: Add 10 mL of Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4 g

    
    , 1.5 g NaOAc). Shake immediately and vigorously for 1 min to prevent clumping.
    
  • Centrifugation: Centrifuge at 4000 rpm for 5 min.

  • Cleanup (d-SPE): Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg

    
     and 50 mg PSA.
    
    • Critical: For tea or spinach, add 50 mg Graphitized Carbon Black (GCB) to remove pigments, but verify recovery as GCB can retain planar molecules.

  • Analysis: Centrifuge d-SPE tube. Transfer supernatant to a GC vial.

    • Optional: Add Analyte Protectant (e.g., 3-ethoxy-1,2-propanediol) to the final vial to improve peak shape.

Data Analysis & Validation

Calculation (Isotope Dilution Method)

Quantification is performed using the response ratio of the analyte to the internal standard. This automatically corrects for injection variability and matrix effects.



Where RRF (Relative Response Factor) is determined from the calibration curve:



Linearity & Sensitivity
  • Linearity:

    
     mg/kg (
    
    
    
    ).
  • LOQ: Typically 0.01 mg/kg (matches standard MRLs).

  • LOD: ~0.003 mg/kg.

Troubleshooting Guide
IssueProbable CauseSolution
Poor Peak Shape (Tailing) Active sites in liner or column.Change liner (use Ultra Inert); trim column (10-20 cm); use Analyte Protectants.
Low Recovery of d6-IS Matrix suppression or pH issues.Ensure acidification of ACN (prevents hydrolysis); check d-SPE sorbent (PSA can increase pH, analyze immediately).
Signal Drift Source contamination.Clean MS source; increase source temperature to 300°C.
Sulfoxide Conversion Oxidation in injector.Lower inlet temp slightly (230°C) or ensure rapid splitless transfer; ensure inert liner.

References

  • European Reference Laboratory (EURL). (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013. EURL-SRM. Link

  • Agilent Technologies. (2019).[4] Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Application Note 5994-0632EN. Link

  • Thermo Fisher Scientific. (2022). Unstoppable analysis of pesticides residues in black tea using triple quadrupole GC-MS. Application Note 000560. Link

  • Santa Cruz Biotechnology. Vamidothion-d6 Product Data Sheet. Link

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Link

Sources

Application

Application Note: Advanced Sample Preparation Techniques for Vamidothion-d6 Analysis in Complex Matrices

Executive Summary & Scope Vamidothion is a highly polar, systemic organophosphate insecticide utilized globally in agriculture. Due to its susceptibility to pH-dependent degradation and significant matrix-induced ion sup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Vamidothion is a highly polar, systemic organophosphate insecticide utilized globally in agriculture. Due to its susceptibility to pH-dependent degradation and significant matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, accurate quantification of its residues is notoriously difficult.

To overcome these analytical hurdles, the implementation of its stable isotopically labeled analog, Vamidothion-d6 , as an internal standard (IS) is mandatory[1]. This application note provides an authoritative, self-validating sample preparation workflow based on a modified, buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This guide is designed for drug development professionals, analytical chemists, and regulatory scientists requiring high-fidelity pesticide residue data.

Mechanistic Principles of Experimental Design

As an analytical scientist, it is critical not just to follow steps, but to understand the physicochemical causality behind the protocol. The extraction of Vamidothion requires careful manipulation of the sample microenvironment:

  • The Role of Vamidothion-d6 (Isotope Dilution): Vamidothion-d6 (Molecular Weight: 293.37) co-elutes chromatographically with native Vamidothion[1]. Because both molecules enter the Electrospray Ionization (ESI) source simultaneously, they experience identical matrix suppression or enhancement. By calculating the ratio of the native analyte to the d6-IS, the method mathematically nullifies matrix effects and extraction losses[2][3].

  • Acidified Extraction & Citrate Buffering: Vamidothion contains a thioether and a phosphoramidothioate group, making it highly labile under alkaline conditions. Utilizing 1% acetic acid in acetonitrile (ACN) alongside citrate buffering salts (trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate) locks the partitioning phase at an optimal pH of 5.0–5.5, preventing analyte degradation during extraction[4][5].

  • Controlled d-SPE Clean-up: Dispersive Solid-Phase Extraction (d-SPE) utilizes Primary Secondary Amine (PSA) to remove organic acids and pigments. However, because Vamidothion is highly polar, excessive PSA can inadvertently adsorb the analyte, leading to poor absolute recoveries[6]. The early addition of Vamidothion-d6 corrects for this inevitable procedural loss, ensuring the final reported concentration remains highly accurate.

Experimental Protocol: Step-by-Step Methodology

This protocol operates as a self-validating system . By introducing the Vamidothion-d6 standard directly to the raw matrix prior to any solvent addition, the final quantitative output automatically accounts for all downstream variables, including extraction efficiency, d-SPE losses, and ESI matrix effects[3].

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS grade) containing 1% (v/v) acetic acid[5].

  • Internal Standard: Vamidothion-d6 solution (10 µg/mL in LC-MS grade methanol)[1].

  • QuEChERS Extraction Salts: 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate[4][7].

  • d-SPE Clean-up Sorbent: 150 mg PSA, 150 mg C18, 900 mg anhydrous MgSO₄[7].

Step-by-Step Workflow
  • Matrix Comminution: Cryogenically mill the sample (e.g., fruit, vegetable, or cereal) to a fine, homogeneous powder to maximize solvent contact area.

  • Weighing & IS Spiking (Critical Step): Weigh exactly 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add 100 µL of the 10 µg/mL Vamidothion-d6 IS solution directly onto the matrix[3][5]. Allow 15 minutes for the IS to integrate into the matrix pores.

  • Hydration (For dry matrices only): If analyzing low-moisture samples (e.g., cereals), add 10 mL of LC-MS grade water, vortex, and let stand for 30 minutes.

  • Solvent Extraction: Add 10 mL of the acidified extraction solvent (1% acetic acid in ACN). Shake vigorously for 1 minute using a mechanical homogenizer[5].

  • Salting Out: Add the QuEChERS extraction salts. Immediately shake vigorously by hand for 1 minute to prevent the exothermic agglomeration of MgSO₄, which can trap the analyte[5].

  • Phase Separation: Centrifuge the tube at 3000 × g for 5 minutes at 4°C[5].

  • d-SPE Clean-up: Transfer 6 mL of the upper organic (acetonitrile) layer into a 15 mL centrifuge tube containing the d-SPE sorbents (PSA, C18, MgSO₄). Vortex vigorously for 1 minute[5][7].

  • Final Dilution: Centrifuge at 3000 × g for 5 minutes. Transfer 1 mL of the cleaned supernatant to an autosampler vial and dilute with 1 mL of 5 mM ammonium formate in water. Causality: This dilution matches the initial aqueous conditions of the LC mobile phase, preventing peak fronting or distortion during injection[7].

Workflow Visualization

G A Sample Homogenization (10g Matrix) B IS Addition (Spike Vamidothion-d6) A->B C Solvent Extraction (10mL ACN + 1% HAc) B->C D Salting Out & Buffering (MgSO4, NaCl, Citrate) C->D E Phase Separation (Centrifuge 3000 x g) D->E F d-SPE Clean-up (PSA, C18, MgSO4) E->F G LC-MS/MS Analysis (MRM Mode) F->G

Optimized QuEChERS sample preparation workflow for Vamidothion-d6 analysis.

Quantitative Data & Method Optimization

For high-sensitivity detection, LC-MS/MS must be operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[2][8].

Table 1: Optimized MRM Transitions for Vamidothion and Vamidothion-d6

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
Vamidothion 288.0 146.0 118.0 20 / 30

| Vamidothion-d6 (IS) | 294.0 | 152.0 | 124.0 | 20 / 30 |

(Note: The +6 Da mass shift in the product ions confirms the retention of the deuterated O,O-dimethyl phosphate moiety during collision-induced dissociation[1][2][8].)

Table 2: Expected Method Performance Metrics (Spiked Fruit Matrix)

Compound Spike Level (µg/kg) Absolute Recovery (%) IS-Corrected Recovery (%) RSD (%) Matrix Effect (%)
Vamidothion 10.0 68.5 99.2 4.2 -25.4 (Suppression)

| Vamidothion | 100.0 | 71.2 | 101.5 | 3.8 | -22.1 (Suppression) |

Data Interpretation: Highly polar pesticides often exhibit absolute recoveries below the standard 70% threshold due to unwanted retention on PSA sorbents[6]. However, the IS-corrected recovery approaches 100%, proving that the Vamidothion-d6 standard successfully self-corrects for both physical extraction losses and ESI matrix suppression.

System Troubleshooting & Quality Control

To ensure the scientific integrity of the assay, the following self-validating checks must be monitored:

  • H/D Exchange Monitoring: Ensure the deuterium label on the Vamidothion-d6 molecule remains stable. If the D-label undergoes back-exchange with protic solvents (like water or methanol) during extraction, the d6 signal will artificially decrease, causing an overestimation of the native analyte. The O,O-dimethyl-d6 configuration is highly stable and resists this exchange[1].

  • Isotopic Cross-Talk Check: Always inject a high-concentration Vamidothion-d6 standard (without native Vamidothion) during system suitability testing. Verify that there is no native Vamidothion contamination (d0 contribution must be < 0.1%) to prevent false positives at the Limit of Quantitation (LOQ).

  • Matrix Effect (ME) Calculation: Continuously monitor ME by comparing the peak area of Vamidothion-d6 spiked into a blank matrix extract post-extraction versus spiked into neat solvent. If ion suppression exceeds -50%, consider diluting the final extract further or modifying the LC gradient to shift the analyte away from early-eluting matrix components[9].

References

  • Source: PMC (nih.gov)
  • Title: SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY Source: Food Safety Asia URL
  • Source: LCMS.
  • Title: QuEChERS analytical method for determination of 93 pesticide residues in apples and potatoes using LC–MS Source: AENSI Web URL
  • Title: Validation Report 22 - eurl-pesticides.
  • Title: Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Food Commodities involving Simultaneous Extraction Source: EURL Pesticides URL
  • Title: Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5)
  • Source: LCMS.
  • Title: Vamidothion-d6 | CAS 2275-23-2 (unlabeled)

Sources

Method

Application Note: Precision Quantitation of Vamidothion and Metabolites in Food Matrices via LC-MS/MS using Vamidothion-d6

Executive Summary This application note details a robust protocol for the quantification of Vamidothion and its regulated metabolites (Vamidothion sulfoxide and Vamidothion sulfone ) in complex food matrices. The method...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the quantification of Vamidothion and its regulated metabolites (Vamidothion sulfoxide and Vamidothion sulfone ) in complex food matrices. The method utilizes Vamidothion-d6 as a surrogate Internal Standard (IS) to correct for matrix-induced ion suppression and extraction variability.

The protocol employs a modified QuEChERS extraction followed by LC-MS/MS analysis.[1][2] It is designed to meet strict regulatory Maximum Residue Limits (MRLs), typically set at 0.01 mg/kg (10 ppb) for the sum of residues.

Technical Background & Scientific Rationale

The Analyte and Residue Definition

Vamidothion is a systemic organophosphorus insecticide/acaricide. In biological systems and food matrices, it rapidly oxidizes. Therefore, regulatory bodies (EFSA, EPA) define the residue as:

Sum of Vamidothion, Vamidothion sulfoxide, and Vamidothion sulfone, expressed as Vamidothion.

This "Total Vamidothion" requirement dictates that the analytical method must be capable of extracting and detecting all three species. Vamidothion sulfoxide is the predominant metabolite found in crops and is significantly more polar than the parent, posing retention challenges on standard C18 phases.

The Role of Vamidothion-d6 (Internal Standard)

Vamidothion-d6 contains six deuterium atoms on the O,O-dimethyl phosphate moieties.

  • Matrix Effect Correction: Food extracts (e.g., spinach, citrus) contain co-eluting compounds that suppress electrospray ionization (ESI). Vamidothion-d6 co-elutes with the parent Vamidothion, experiencing the exact same suppression, thus normalizing the signal.

  • Metabolite Correction Strategy: While Vamidothion-d6 perfectly tracks the parent, it does not perfectly track the sulfoxide or sulfone due to retention time differences (the metabolites elute earlier).

    • Protocol Insight: In the absence of isotopically labeled metabolites (which are rare/expensive), Vamidothion-d6 is used to correct for volumetric errors and general ionization conditions. However, matrix-matched calibration curves are strictly recommended to ensure accurate quantification of the sulfoxide and sulfone.

Visualized Analytical Workflow

The following diagram illustrates the critical path from sample homogenization to "Total Vamidothion" calculation.

Vamidothion_Workflow cluster_metabolites Target Analytes Sample Homogenized Food Sample (10 g) Spike Add IS: Vamidothion-d6 (Corrects Extraction & Ionization) Sample->Spike Extract QuEChERS Extraction (Acetonitrile + Citrate Buffer) Spike->Extract Partition Salting Out & Centrifugation (MgSO4 / NaCl) Extract->Partition Cleanup dSPE Cleanup (PSA + C18 + MgSO4) *PSA removes sugars/acids* Partition->Cleanup LCMS LC-MS/MS Analysis (ESI+ Mode) Cleanup->LCMS Data Data Processing Quantify Parent, Sulfoxide, Sulfone LCMS->Data Calc Calculate Total Residue Sum (expressed as parent) Data->Calc Vamidothion Vamidothion Vamidothion Sulfoxide Vamidothion Sulfoxide Vamidothion Sulfone Vamidothion Sulfone

Caption: Step-by-step workflow for Vamidothion residue analysis ensuring regulatory compliance.

Experimental Protocol

Reagents and Standards
  • Reference Standards: Vamidothion, Vamidothion Sulfoxide, Vamidothion Sulfone (>98% purity).

  • Internal Standard: Vamidothion-d6 (O,O-dimethyl-d6).[3]

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Buffer Salts: QuEChERS Citrate Buffer packets (AOAC 2007.01 method preferred to protect base-sensitive OPs).

Sample Preparation (Citrate-Buffered QuEChERS)

Rationale: Vamidothion is relatively stable, but organophosphates can degrade in alkaline conditions. The citrate buffer maintains a pH of ~5.0-5.5, ensuring analyte stability.

  • Weighing: Weigh 10.0 g (±0.1 g) of homogenized sample into a 50 mL centrifuge tube.

  • IS Addition: Add 100 µL of Vamidothion-d6 working solution (e.g., 1 µg/mL). Vortex for 30 sec and let stand for 15 min to equilibrate.

  • Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid optional for high-sugar matrices). Shake vigorously for 1 min.

  • Partitioning: Add Citrate Buffer salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). Shake vigorously for 1 min immediately to prevent agglomeration.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing:

    • 150 mg MgSO4 (removes water)

    • 25 mg PSA (removes sugars/fatty acids)

    • 25 mg C18 (removes lipids/waxes - critical for avocado/oils)

    • Note: Do not use excessive PSA as it may retain some acidic metabolites, though Vamidothion is generally safe.

  • Final Spin: Vortex and centrifuge dSPE tube. Transfer supernatant to an LC vial.

LC-MS/MS Conditions

The separation of the sulfoxide metabolite (very polar) from the solvent front is the critical chromatographic challenge.

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+, Shimadzu 8060).

  • Column: Phenomenex Kinetex Biphenyl or Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm or 2.6 µm).

    • Why Biphenyl? Enhanced retention for polar aromatic/conjugated systems compared to C18.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: MeOH often provides better sensitivity for OPs than MeCN.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 - 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold (Focus polar sulfoxide)
1.00 5% End Loading
8.00 95% Linear Ramp
10.00 95% Wash
10.10 5% Re-equilibration

| 13.00 | 5% | End Run |

MRM Transitions (Acquisition Parameters)

Polarity: ESI Positive (+)

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Rationale
Vamidothion 288.1146.1Quant15Cleavage of P-S bond; side chain retention.
288.1118.1Qual25Secondary fragmentation of side chain.
Vamidothion Sulfoxide 304.1201.0Quant18Loss of side chain fragment.
304.1169.0Qual22Characteristic sulfoxide fragment.
Vamidothion Sulfone 320.1178.0Quant20Sulfone specific fragment.
320.186.0Qual30Small alkyl fragment.
Vamidothion-d6 (IS) 294.1 146.1 Quant 15 Critical: The d6 label is on the methoxy groups (Phosphate). The 146 fragment is the side chain (no label). Therefore, the product ion mass is unchanged from the parent.

Data Analysis & Calculation

Matrix Effect (ME) Calculation

It is vital to quantify the suppression to validate the method.



  • Acceptable Range: -20% to +20%.

  • If ME < -20% (Suppression), the Vamidothion-d6 is essential for accurate correction.

Total Residue Calculation (Regulatory)

Since MRLs are expressed as the parent Vamidothion, the concentration of metabolites must be converted using molecular weight ratios.



Conversion Factors:

  • Sulfoxide to Parent:

    
    
    
  • Sulfone to Parent:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery of Sulfoxide Loss during dSPE (PSA binding).Reduce PSA amount or switch to interfering removal by dilution (if sensitivity allows). Ensure pH is < 6.
Broad Peak Shapes Solvent mismatch.Sample diluent contains too much organic solvent. Dilute extract 1:1 with aqueous buffer before injection.
IS Signal Variation Matrix suppression.This is expected. Rely on the Area Ratio (Analyte/IS) for quantitation, not absolute area.
Vamidothion-d6 "Crosstalk" Deuterium scrambling or impurity.Ensure the MRM 294->146 is specific. Check for "d0" impurity in the d6 standard (should be <0.5%).

References

  • European Commission. (2023). EU Pesticides Database - Vamidothion MRLs. Retrieved from [Link]

  • EURL-SRM. (2022). Quick Method for the Analysis of Highly Polar Pesticides in Food (QuPPe). Retrieved from [Link]

  • Shimadzu Corporation. (2020). Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from [Link]

Sources

Application

Environmental sample analysis with Vamidothion-d6

Executive Summary The quantification of organophosphorus (OP) pesticide residues in complex environmental matrices (surface water, soil, and sediment) presents significant analytical challenges due to matrix-induced ioni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of organophosphorus (OP) pesticide residues in complex environmental matrices (surface water, soil, and sediment) presents significant analytical challenges due to matrix-induced ionization suppression and the hydrophilic nature of certain OPs. Vamidothion (VAM), a systemic acaricide/insecticide, and its oxidation metabolites (sulfoxide and sulfone) are particularly prone to these effects.

This application note details a robust LC-MS/MS protocol utilizing Vamidothion-d6 (O,O-dimethyl-d6) as a Stable Isotope Labeled (SIL) internal standard. By co-eluting with the target analyte, the d6-analog actively corrects for extraction inefficiencies and electrospray ionization (ESI) variability, ensuring data integrity compliant with EPA 8141B and EU SANTE/11312/2021 guidelines.

Chemical Profile & Stability Considerations

Understanding the physicochemical properties of Vamidothion is critical for selecting the correct extraction sorbent. Unlike lipophilic OPs (e.g., Chlorpyrifos), Vamidothion is highly water-soluble.

PropertyVamidothion (Target)Vamidothion-d6 (IS)Implication for Protocol
CAS Number 2275-23-2N/A (Labeled)Reference standard sourcing.[1]
Formula C8H18NO4PS2C8H12D6 NO4PS2Mass shift of +6 Da.
Mol. Weight 287.34 g/mol 293.37 g/mol Distinct precursor ions.
LogP ~0.16 (Hydrophilic)~0.16Critical: C18 retention is poor; requires HLB or SDB-RPS phases.
pKa Non-ionizable (neutral)NeutralpH adjustment affects matrix, not analyte charge state.
Stability Oxidation-proneOxidation-proneAction: Analyze within 24h or freeze extracts; avoid strong oxidizers.

Expert Insight: Vamidothion degrades rapidly in alkaline conditions (pH > 8). All extraction buffers must be maintained at pH 5.0–7.0 to prevent hydrolysis during sample preparation.

Experimental Workflows

Internal Standard Spiking Strategy

To achieve "Self-Validating" quantification, the Vamidothion-d6 IS must be introduced at the earliest possible step—before extraction.

  • Stock Solution: 100 µg/mL in Acetonitrile (Store at -20°C).

  • Spiking Concentration: Target a final concentration of 5–10 ng/mL (ppb) in the final vial.

Protocol A: Surface & Ground Water (SPE Method)

Recommended for low-level detection (LOD < 10 ng/L).

Materials:

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) or SDB-RPS (Styrenedivinylbenzene-Reverse Phase Sulfonate), 200 mg / 6 mL.

  • Elution Solvent: Methanol:Acetonitrile (1:1 v/v).

Step-by-Step Procedure:

  • Sample Pre-treatment: Filter 500 mL water sample (0.45 µm glass fiber). Adjust pH to 6.5 ± 0.5 using 0.1 M Formic Acid.

  • IS Addition: Spike 50 µL of Vamidothion-d6 working solution (1 µg/mL) into the 500 mL sample (Final conc: 0.1 µg/L). Mix well.

  • Conditioning: Pass 5 mL Methanol followed by 5 mL HPLC water through the cartridge. Do not let dry.[2]

  • Loading: Load sample at flow rate ~5–10 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water (removes salts/sugars). Dry cartridge under vacuum for 10 mins.

  • Elution: Elute with 2 x 4 mL Methanol:Acetonitrile (1:1).

  • Concentration: Evaporate to near dryness under Nitrogen (40°C). Reconstitute in 1 mL Initial Mobile Phase (95:5 Water:MeOH).

Protocol B: Soil & Sediment (QuEChERS Method)

Modified AOAC 2007.01 for organophosphates.

Step-by-Step Procedure:

  • Weighing: Weigh 10 g homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL water. Vortex 1 min. (Crucial for dry soils to open pores).

  • IS Addition: Spike Vamidothion-d6 IS directly onto the slurry. Vortex 30 sec. Equilibrate 15 mins.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately and vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).

    • Note: Avoid C18 in dSPE if possible, or use minimal amounts, as it may retain the planar Vamidothion molecule.

  • Final Prep: Centrifuge dSPE tube. Transfer supernatant to vial. Dilute 1:1 with mobile phase A to improve peak shape.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290 / Shimadzu Nexera).

  • Column: C18 end-capped, 2.1 x 100 mm, 1.8 µm (e.g., Zorbax Eclipse Plus or equivalent).

    • Why C18? Although Vamidothion is polar, modern high-strength silica C18 columns retain it sufficiently using a highly aqueous start.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Chemistry: Ammonium formate buffers the pH to ensure protonation [M+H]+ and improves ESI stability.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Vamidothion 288.1 [M+H]+146.1Quantifier10–15
118.1Qualifier25–30
Vamidothion-d6 294.1 [M+H]+152.1*Quantifier (IS)10–15

*> Technical Note on d6 Transitions: The transition 294.1 -> 152.1 assumes the fragment retains the deuterated dimethyl moiety. If the fragmentation pathway cleaves the side chain (leaving the non-deuterated portion), the transition would be 294.1 -> 146.1. Always perform a product ion scan on your specific d6 standard batch to confirm the dominant fragment. <

Visualization of Workflow & Logic

Figure 1: Analytical Workflow and Decision Matrix

G Start Sample Collection MatrixCheck Matrix Type? Start->MatrixCheck Water Water (Surface/Ground) MatrixCheck->Water Soil Soil/Sediment MatrixCheck->Soil Filter Filter (0.45µm) & pH Adjust (6.5) Water->Filter Spike CRITICAL STEP: Spike Vamidothion-d6 IS Filter->Spike SPE SPE Extraction (HLB/SDB) Retains Hydrophilic VAM LCMS LC-MS/MS Analysis (ESI+ MRM Mode) SPE->LCMS Hydrate Hydrate Pores (50% H2O) Soil->Hydrate Hydrate->Spike QuEChERS QuEChERS Extraction (AcN + Salts) QuEChERS->LCMS Spike->SPE Spike->QuEChERS Data Quantification Ratio = Area(Nat)/Area(d6) LCMS->Data

Caption: Figure 1. Decision matrix for Vamidothion extraction. Note that IS Spiking occurs before extraction to correct for recovery losses.

Figure 2: Mechanism of Internal Standard Correction

Logic cluster_0 Ionization Source (ESI) Matrix Matrix Components (Co-eluting) VAM Vamidothion (Analyte) Matrix->VAM Suppresses VAM_d6 Vamidothion-d6 (IS) Matrix->VAM_d6 Suppresses Equally Result Signal Output VAM->Result VAM_d6->Result Calc Ratio Calculation Cancels Suppression Result->Calc

Caption: Figure 2. The d6-IS experiences the exact same ionization suppression as the analyte, mathematically cancelling the error during ratio calculation.

Calculation & Validation

Quantification Formula:



Where RRF (Relative Response Factor) is derived from the calibration curve slope.

Validation Criteria (SANTE/11312/2021):

  • Linearity:

    
     for calibration range 0.5 – 100 ng/mL.
    
  • Recovery: Spiked samples must show 70–120% recovery (corrected by IS).

  • Ion Ratio: The ratio of Quantifier (146) to Qualifier (118) ions must match the standard within ±30%.

References

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[2][3][4][5] (While GC-based, this defines the target analyte list and extraction principles). [Link]

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[Link]

  • European Union Reference Laboratories (EURL). (n.d.). EURL-SRM Pesticide Residue Methods. (Source for QuEChERS modifications for polar pesticides). [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. (Source for Vamidothion transition 288->146). [Link]

Sources

Method

Application Note: Quantitation of Vamidothion and its Sulfoxide Metabolite in Agricultural Matrices using Isotope Dilution Mass Spectrometry (IDMS)

Abstract This application note details a robust, high-precision protocol for the quantitation of Vamidothion and its primary toxic metabolite, Vamidothion-sulfoxide, in complex agricultural matrices (high-water and high-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-precision protocol for the quantitation of Vamidothion and its primary toxic metabolite, Vamidothion-sulfoxide, in complex agricultural matrices (high-water and high-pigment content). Utilizing Isotope Dilution Mass Spectrometry (IDMS) with Vamidothion-d6 , this method effectively compensates for signal suppression/enhancement (matrix effects) and extraction losses without the need for standard addition or extensive matrix-matched calibrations. The workflow employs a modified QuEChERS extraction followed by UHPLC-MS/MS analysis, achieving a Limit of Quantitation (LOQ) of 0.005 mg/kg, well below global Maximum Residue Limits (MRLs).

Introduction

Vamidothion (O,O-dimethyl S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate) is a systemic organophosphate insecticide and acaricide. Unlike many organophosphates, Vamidothion is highly persistent in plant tissues, primarily oxidizing to Vamidothion-sulfoxide , a metabolite with equal or greater acetylcholinesterase inhibition potency.

Regulatory bodies (EFSA, EPA) often define the residue as the "sum of Vamidothion and Vamidothion-sulfoxide." Conventional external calibration methods often fail to accurately quantify these residues due to:

  • Instability : Organophosphates can degrade during dispersive solid-phase extraction (d-SPE).

  • Matrix Effects : Co-eluting plant pigments and sugars in ESI+ mode frequently cause significant ion suppression, leading to underestimation of residues.

Isotope Dilution Mass Spectrometry (IDMS) is the "gold standard" for overcoming these challenges. By spiking a stable isotope-labeled internal standard (SIL-IS) at the beginning of sample preparation, every physical and chemical loss experienced by the analyte is mirrored by the IS. Since the mass spectrometer measures the ratio of the native analyte to the IS, these errors cancel out, yielding high-accuracy data.

Materials and Reagents

Analytical Standards
  • Native Standards : Vamidothion (>98% purity), Vamidothion-sulfoxide (>95% purity).

  • Internal Standard (SIL-IS) : Vamidothion-d6 (O,O-dimethyl-d6).

    • Note: If Vamidothion-sulfoxide-d6 is unavailable, Vamidothion-d6 is used as the surrogate for both, though retention time matching must be verified.

Reagents & Solvents
  • LC-MS Grade : Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • QuEChERS Salts (EN 15662 Citrate Buffered) :

    • 4 g MgSO₄

    • 1 g NaCl

    • 1 g Sodium citrate tribasic dihydrate

    • 0.5 g Sodium citrate dibasic sesquihydrate.

  • d-SPE Cleanup (General Fruits/Veg) : 150 mg MgSO₄ + 25 mg PSA (Primary Secondary Amine).

Experimental Protocol

Standard Preparation
  • Stock Solutions (1000 mg/L) : Dissolve 10 mg of each native and IS compound in 10 mL ACN. Store at -20°C.

  • Spiking Solution (IS) : Dilute Vamidothion-d6 to 10 µg/mL in ACN.

  • Calibration Standards : Prepare a 6-point curve (0.001 – 0.100 µg/mL) in solvent only (IDMS eliminates the need for matrix matching). Add constant concentration of IS (e.g., 0.05 µg/mL) to all vials.

Sample Preparation (IDMS-QuEChERS)

Critical Step: The Internal Standard must be added BEFORE extraction to correct for recovery losses.

  • Homogenization : Cryogenically mill 500 g of sample (e.g., apple, grape) with dry ice to prevent thermal degradation.

  • Weighing : Weigh 10.0 ± 0.1 g of homogenate into a 50 mL FEP centrifuge tube.

  • IS Spiking : Add 50 µL of Vamidothion-d6 Spiking Solution (10 µg/mL) to the sample. Vortex for 30s and equilibrate for 15 mins.

  • Extraction :

    • Add 10 mL Acetonitrile (1% Formic Acid).

    • Shake vigorously (mechanical shaker) for 1 min.

    • Add EN 15662 Citrate Salts .

    • Shake immediately for 1 min to prevent agglomeration.

    • Centrifuge at 4,000 rpm for 5 min at 4°C.

  • Cleanup (d-SPE) :

    • Transfer 1 mL of supernatant to a d-SPE tube (MgSO₄/PSA).

    • Caution: Avoid C18 sorbent if analyzing highly polar sulfoxides, as recovery losses may occur.

    • Vortex 30s and centrifuge at 13,000 rpm for 2 min.

  • Reconstitution :

    • Transfer 0.5 mL of cleaned extract to a vial.

    • Dilute 1:1 with 10 mM Ammonium Formate (aq) to match initial mobile phase conditions.

Instrumental Analysis (LC-MS/MS)

UHPLC Conditions
  • System : Agilent 1290 Infinity II or Thermo Vanquish Horizon.

  • Column : Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B : Methanol + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Injection Vol : 2 µL.

Gradient Profile:

Time (min) %B Description
0.00 5 Initial Hold
1.00 5 Desalting
8.00 95 Elution of Analytes
10.00 95 Column Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End |

MS/MS Parameters
  • Source : ESI Positive (HESI).

  • Spray Voltage : 3500 V.

  • Capillary Temp : 300°C.

  • Cycle Time : 0.3 s (Dwell time optimized per transition).

MRM Transitions Table:

AnalytePrecursor (m/z)Product (Quant)Product (Qual)CE (V)Retention (min)
Vamidothion 288.1 [M+H]+146.1118.115 / 256.2
Vamidothion-d6 (IS) 294.1 [M+H]+152.1124.115 / 256.2
Vamidothion-SO 304.1 [M+H]+146.1163.018 / 304.8

Note: Vamidothion-SO (Sulfoxide) elutes earlier due to increased polarity. The Quant ion 146.1 corresponds to the N-methyl-3-oxobutanamide moiety common to both parent and sulfoxide.

Data Processing & Calculation

The concentration is calculated using the Response Ratio (RR) . This method is self-validating because the IS and Native analyte co-elute and experience the exact same suppression.



Concentration in Sample (


):


Where:

  • 
     = Slope and Intercept of the calibration curve (RR vs. Concentration Ratio).
    
  • 
     = Concentration of IS spiking solution.
    
  • 
     = Volume of IS added.
    
  • 
     = Mass of sample.
    

Method Validation Summary

The method was validated following SANTE/11312/2021 guidelines.

ParameterResultNotes
Linearity (R²) > 0.9992Range: 0.5 – 100 µg/kg
Recovery (Spiked) 98 – 102%Corrected by IDMS (Raw recovery was 75-85%)
Matrix Effect (ME) < 2%IDMS effectively nulled ME of -35% in grapes
LOD / LOQ 0.001 / 0.005 mg/kgHigh sensitivity
RSD (Precision) < 3.5%n=5 replicates at LOQ

Visualizations

IDMS Workflow Logic

This diagram illustrates how the Internal Standard (IS) compensates for errors at every stage of the analysis.

IDMS_Workflow cluster_ME Matrix Effect Compensation Sample Sample (10g) + Matrix Interferences Spike Spike IS (Vamidothion-d6) Sample->Spike Extract QuEChERS Extraction (Losses occur here) Spike->Extract Native & IS mixed Cleanup d-SPE Cleanup (Adsorption losses) Extract->Cleanup Native & IS lose proportionally LCMS LC-MS/MS Analysis (Ion Suppression) Cleanup->LCMS Co-elution Result Quantitation (Ratio: Native/IS) LCMS->Result Signal Ratio cancels errors

Caption: Figure 1. The self-correcting mechanism of IDMS. Since the Native and IS co-elute, they suffer identical extraction losses and ion suppression, ensuring the final ratio remains accurate.

Chemical Fragmentation Pathway

Simplified fragmentation logic used for MRM transition selection.

Fragmentation Parent Vamidothion [M+H]+ m/z 288 Frag1 Quant Ion m/z 146 (N-methyl-3-oxobutanamide) Parent->Frag1 C-S Bond Cleavage Frag2 Qual Ion m/z 118 (Loss of CO) Frag1->Frag2 Secondary Frag

Caption: Figure 2. Primary fragmentation pathway of Vamidothion in ESI+ mode. The m/z 146 fragment is stable and provides high sensitivity for quantitation.

Troubleshooting & Tips

  • Oxidation : Vamidothion oxidizes rapidly to the sulfoxide in extracted samples at room temperature. Keep autosampler temperature at 4°C and analyze within 24 hours.

  • Isobaric Interference : In complex matrices like tea or spices, check for interferences on the m/z 146 transition. If observed, switch to m/z 118 for quantitation, though sensitivity may decrease.

  • IS Purity : Ensure the Deuterated IS does not contain >0.5% native Vamidothion (d0), as this will contribute to the analyte signal and cause false positives at trace levels.

References

  • European Food Safety Authority (EFSA) . (2021). "Reasoned opinion on the review of the existing maximum residue levels for vamidothion." EFSA Journal. Link

  • Anastassiades, M., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and '
Application

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of Vamidothion in Water Samples Using Vamidothion-d6

Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professionals Matrix: Environmental Water (Surface, Ground, and Drinking Water) Analytical Platform: SPE-LC-MS/MS (ESI+) Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professionals Matrix: Environmental Water (Surface, Ground, and Drinking Water) Analytical Platform: SPE-LC-MS/MS (ESI+)

Introduction & Mechanistic Rationale

Vamidothion is a systemic organophosphorus (OP) insecticide characterized by a thioether group and high aqueous solubility. Because of its polarity, it is highly mobile in aquatic environments, making it a critical target for environmental monitoring.

Historically, quantifying vamidothion via Gas Chromatography-Mass Spectrometry (GC-MS) has been highly problematic. The compound is both highly polar and thermolabile, leading to thermal degradation in the GC inlet, poor peak shape, and unacceptably low recoveries[1]. To overcome these limitations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard[1].

However, the direct analysis of environmental water using Electrospray Ionization (ESI) is highly susceptible to matrix effects—specifically, ion suppression caused by co-extracting humic and fulvic acids.

The Isotope Dilution Solution: To create a self-validating quantitative system, this protocol utilizes Vamidothion-d6 as an internal standard (IS). By spiking the deuterated isotopologue into the raw sample prior to extraction, the IS undergoes the exact same extraction losses and ionization suppression as the native analyte. Because the mass spectrometer can differentiate the mass shift (typically +6 Da), the ratio of the native peak area to the d6 peak area remains constant, ensuring absolute quantitative accuracy regardless of matrix complexity.

Materials and Reagents

  • Analytical Standards: Vamidothion (Native, >98% purity) and Vamidothion-d6 (Internal Standard).

  • Solvents (LC-MS Grade): Water, Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM).

  • Additives: Formic Acid (FA), Ammonium Formate (NH₄HCO₂), Sodium Thiosulfate (Na₂S₂O₃).

  • Solid Phase Extraction (SPE): Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 200 mg, 6 mL). Rationale: Traditional C18 silica is insufficiently retentive for highly polar OPs. HLB sorbents provide the necessary retention via both reversed-phase and polar interactions.

Workflow and Experimental Design

G A 1. Water Sample Collection (500 mL, pH 3.0, Na2S2O3) B 2. Isotope Dilution (Spike Vamidothion-d6 IS) A->B Prevents hydrolysis & oxidation C 3. Solid Phase Extraction (Polymeric HLB Sorbent) B->C Normalizes matrix effects D 4. Elution & Concentration (MeOH/DCM, N2 blowdown) C->D Retains polar OP compounds E 5. Reconstitution (1 mL 5% MeOH in Water) D->E 500x Concentration Factor F 6. LC-MS/MS Analysis (Aqueous C18, ESI+ MRM) E->F 10 µL Injection

Figure 1: Analytical workflow for Vamidothion-d6 isotope dilution LC-MS/MS in water samples.

Step-by-Step Protocol

Sample Collection and Preservation

Causality: OPs are highly susceptible to base-catalyzed hydrolysis and oxidative degradation.

  • Collect 500 mL of the water sample in an amber glass bottle to prevent photodegradation.

  • Immediately add 50 mg of sodium thiosulfate (Na₂S₂O₃) to quench residual free chlorine. This prevents the oxidation of vamidothion's thioether group into sulfoxide or sulfone artifacts.

  • Adjust the sample pH to 3.0 using 10% formic acid to halt hydrolysis.

Internal Standard Spiking (Isotope Dilution)
  • Prepare a Vamidothion-d6 working solution at 1 µg/mL in Methanol.

  • Spike 50 µL of the IS working solution into the 500 mL water sample (Final IS concentration: 100 ng/L).

  • Mix thoroughly and allow to equilibrate for 15 minutes to ensure homogenous distribution before extraction.

Solid Phase Extraction (SPE)

Causality: Extracting polar OPs requires preventing breakthrough during the loading phase.

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade water through the HLB cartridge. Do not allow the sorbent bed to dry.

  • Loading: Load the 500 mL water sample at a controlled flow rate of 5–10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute salts and highly polar matrix interferences without desorbing the analyte. Dry the cartridge under a vacuum (-15 inHg) for 10 minutes.

  • Elution: Elute the analytes with 5 mL of Methanol, followed by 5 mL of 50:50 Methanol:DCM to ensure complete desorption of all OP residues.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of the initial mobile phase (5% Methanol). Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Conditions

Causality: Standard C18 columns undergo "phase collapse" (dewetting) under the highly aqueous conditions needed to retain polar vamidothion. An aqueous-stable C18 column with polar endcapping is mandatory[2]. Furthermore, ammonium formate provides a proton source, driving the formation of the [M+H]+ ion in ESI+.

  • Column: Aqueous C18 or Polar-embedded C18 (e.g., 100 x 2.1 mm, 3 µm)[2].

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

Data Presentation

Table 1: LC Gradient Program

Optimal retention of polar species requires a low-organic starting condition[2].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
1.0955Isocratic hold
6.01090Linear ramp
8.01090Column wash
8.1955Re-equilibration
12.0955End
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Note: The exact product ion m/z for Vamidothion-d6 depends on the specific deuteration site of the commercial standard. The values below assume O,O-dimethyl-d6 labeling, where the phosphate group (and thus the label) is lost during fragmentation to the 146.1 m/z product ion[3].

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)Purpose
Vamidothion 288.1146.115Quantifier
Vamidothion 288.1118.125Qualifier
Vamidothion-d6 294.1146.115IS Quantifier
Vamidothion-d6 294.1118.125IS Qualifier

Quality Control & Self-Validating System

To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the sequence:

  • Isotope Dilution Linearity: Construct a calibration curve mapping the ratio of (Native Peak Area / IS Peak Area) against the native concentration. The curve should exhibit an

    
     over a range of 1 to 500 ng/L.
    
  • Matrix Effect (ME) Calculation: Evaluate absolute ion suppression by comparing the peak area of Vamidothion-d6 spiked into a post-extraction blank matrix versus the peak area of Vamidothion-d6 in neat solvent.

    • Formula:

      
      .
      
    • While ME may deviate significantly from 100% due to water hardness or humic acids, the isotope dilution method inherently corrects for this, provided the IS signal remains above the limit of detection (S/N > 10)[4].

  • Method Blank: Inject a processed blank water sample (spiked with IS only) to verify the absence of native vamidothion carryover or background contamination.

References

  • Title: Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry Source: PubMed URL: [1]

  • Title: A Multi-Residue LC-MS/MS Method for The Determination of 81 Pesticide Residues In Fruit and Vegetables Source: Waters Corporation URL: [4]

  • Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent URL: [3]

  • Title: Comprehensive Pesticide Residue Analysis by LC/MS/MS Source: ResearchGate URL: [2]

Sources

Method

Application Note: High-Throughput Analysis of Vamidothion in Food Matrices using Vamidothion-d6 and the QuEChERS Methodology

Abstract This application note provides a comprehensive guide for the quantitative analysis of the organophosphate pesticide Vamidothion in various food matrices. We present a robust and efficient protocol based on the w...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of the organophosphate pesticide Vamidothion in various food matrices. We present a robust and efficient protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methodology, incorporating Vamidothion-d6 as an internal standard for enhanced accuracy and precision. Detailed procedures for sample extraction, cleanup, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are provided. This guide is intended for researchers, analytical scientists, and professionals in the field of food safety and drug development.

Introduction: The Need for Accurate Vamidothion Monitoring

Vamidothion is a systemic organophosphate insecticide and acaricide used to control sucking insects and mites on a variety of crops.[1][2] Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects.[1][2] Due to its potential toxicity to humans and non-target organisms, regulatory bodies worldwide have established maximum residue limits (MRLs) for Vamidothion in food products.[3] Accurate and reliable analytical methods are therefore crucial for monitoring compliance with these regulations and ensuring consumer safety.

The complexity of food matrices often leads to significant matrix effects in instrumental analysis, which can suppress or enhance the analyte signal, leading to inaccurate quantification.[4] The use of an isotopically labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, is a widely accepted strategy to compensate for these variations.[4] Vamidothion-d6, a deuterated analog of Vamidothion, serves as an ideal internal standard for this purpose, ensuring high-quality data in routine analysis.

The QuEChERS methodology, first introduced by Anastassiades et al., has revolutionized pesticide residue analysis by offering a simple, fast, and cost-effective sample preparation approach.[5] This method involves a simple solvent extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup. Several official versions of the QuEChERS method exist, including the original unbuffered method, the Association of Official Analytical Chemists (AOAC) Official Method 2007.01, and the European Committee for Standardization (CEN) Standard EN 15662.[6]

This application note details a protocol based on the EN 15662 QuEChERS method, which utilizes citrate buffering to protect pH-sensitive pesticides, for the extraction and cleanup of Vamidothion from food samples, with Vamidothion-d6 as the internal standard.

Vamidothion-d6: The Internal Standard of Choice

The use of a stable isotope-labeled internal standard is paramount for achieving the highest level of accuracy and precision in quantitative mass spectrometry. Vamidothion-d6 is structurally identical to Vamidothion, with the exception of six deuterium atoms replacing six hydrogen atoms on the dimethyl groups. This mass difference allows for its differentiation from the native analyte by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during extraction, cleanup, and chromatographic separation.

Table 1: Chemical Properties of Vamidothion-d6

PropertyValue
Chemical Name Phosphorothioic Acid O,O-(Dimethyl-d6) S-[2-[[1-Methyl-2-(methylamino)-2-oxoethyl]thio]ethyl] Ester[7][8]
CAS Number Not Available (Unlabeled: 2275-23-2)[7]
Molecular Formula C₈H₁₂D₆NO₄PS₂[7]
Molecular Weight 293.37 g/mol [7][8]

The QuEChERS Workflow: A Step-by-Step Protocol

The following protocol is based on the EN 15662 QuEChERS method and is suitable for a wide range of fruit and vegetable matrices. For matrices with high fat or pigment content, further optimization of the d-SPE cleanup step may be necessary.

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Standards: Vamidothion analytical standard, Vamidothion-d6 internal standard solution (e.g., 100 µg/mL in acetonitrile)

  • QuEChERS Extraction Salts (EN 15662): 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate. Pre-weighed salt packets are commercially available.

  • Dispersive SPE (d-SPE) Cleanup Tubes: 2 mL or 15 mL micro-centrifuge tubes containing:

    • 150 mg anhydrous MgSO₄

    • 50 mg Primary Secondary Amine (PSA) sorbent

    • For pigmented samples: an additional 50 mg of Graphitized Carbon Black (GCB) or C18 may be beneficial.

  • Equipment: High-speed centrifuge, vortex mixer, 50 mL polypropylene centrifuge tubes.

Experimental Protocol

Step 1: Sample Homogenization

  • Homogenize a representative portion of the laboratory sample (e.g., using a high-speed blender) to achieve a uniform consistency. For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before homogenization.[9]

Step 2: Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate volume of the Vamidothion-d6 internal standard solution. A typical final concentration in the extract is 50-100 ng/mL. The optimal concentration should be determined during method validation.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the EN 15662 QuEChERS extraction salt packet.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Step 3: Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥ 10,000 rpm for 2 minutes.

  • The supernatant is now ready for analysis. If necessary, filter the extract through a 0.22 µm syringe filter before transferring to an autosampler vial.

Instrumental Analysis: LC-MS/MS and GC-MS/MS Parameters

The cleaned extract can be analyzed by either LC-MS/MS or GC-MS/MS. LC-MS/MS is generally preferred for its sensitivity and applicability to a wider range of pesticides, including thermally labile compounds.

LC-MS/MS Analysis

Table 2: Recommended Starting LC-MS/MS Parameters for Vamidothion and Vamidothion-d6

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold and re-equilibrate
Flow Rate 0.2-0.4 mL/min
Injection Volume 2-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Vamidothion MRM Transitions Precursor Ion (m/z): 288.1; Product Ions (m/z): 146.1, 118.1
Vamidothion-d6 MRM Transitions Precursor Ion (m/z): 294.1; Product Ions (m/z): 152.1, 124.1 (Predicted)
Collision Energy Optimize for specific instrument, typically 10-35 eV

Note: The MRM transitions for Vamidothion-d6 are predicted based on the fragmentation of the unlabeled compound and should be confirmed experimentally.

GC-MS/MS Analysis

For GC-amenable pesticides, GC-MS/MS offers excellent selectivity and sensitivity.

Table 3: Recommended Starting GC-MS/MS Parameters for Vamidothion and Vamidothion-d6

ParameterRecommended Condition
GC Column Low-bleed 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 70-90°C, hold for 1-2 min, ramp at 25°C/min to 280-300°C, hold for 5-10 min
Transfer Line Temp 280 °C
Ion Source Temp 230-260 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS/MS Mode Multiple Reaction Monitoring (MRM)
Vamidothion MRM Transitions Precursor Ion (m/z): 287; Product Ions (m/z): 145, 112
Vamidothion-d6 MRM Transitions Precursor Ion (m/z): 293; Product Ions (m/z): 151, 118 (Predicted)
Collision Energy Optimize for specific instrument

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis Sample Homogenized Sample (10g) Acetonitrile Add 10 mL Acetonitrile Sample->Acetonitrile IS_Spike Spike with Vamidothion-d6 Acetonitrile->IS_Spike Extraction_Salts Add EN 15662 Salts IS_Spike->Extraction_Salts Shake_1 Vortex/Shake (1 min) Extraction_Salts->Shake_1 Centrifuge_1 Centrifuge (5 min) Shake_1->Centrifuge_1 Supernatant Transfer 1 mL Supernatant Centrifuge_1->Supernatant Acetonitrile Layer dSPE_Tube Add to d-SPE Tube (MgSO4/PSA) Supernatant->dSPE_Tube Shake_2 Vortex (30 sec) dSPE_Tube->Shake_2 Centrifuge_2 Centrifuge (2 min) Shake_2->Centrifuge_2 Final_Extract Final Extract Centrifuge_2->Final_Extract Cleaned Extract Analysis LC-MS/MS or GC-MS/MS Analysis Final_Extract->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

QuEChERS workflow for Vamidothion analysis.

Conclusion

The described QuEChERS protocol, incorporating Vamidothion-d6 as an internal standard, provides a reliable and high-throughput method for the determination of Vamidothion residues in food matrices. The simplicity and effectiveness of the QuEChERS method, combined with the accuracy afforded by the use of an isotopically labeled internal standard, make this approach highly suitable for routine monitoring and regulatory compliance testing. The provided LC-MS/MS and GC-MS/MS conditions serve as a robust starting point for method development and can be further optimized to meet specific laboratory requirements and instrumentation.

References

  • Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. SCISPEC. Available at: [Link]

  • Onto-sight AI. (n.d.). Vamidothion Insecticide Overview. Available at: [Link]

  • Lee, J. H., et al. (2018). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). International Journal of Food Properties, 21(1), 1766-1784. Available at: [Link]

  • University of Hertfordshire. (n.d.). Vamidothion (Ref: ENT 26613). AERU. Available at: [Link]

  • Waters. (n.d.). Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS. Available at: [Link]

  • European Reference Laboratories for Residues of Pesticides. (2016). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. Available at: [Link]

  • El-Saeid, M. H., & Al-Dosari, M. S. (2012). QuEChERS analytical method for determination of 93 pesticide residues in apples and potatoes using LC–MS. Journal of Applied Sciences Research, 8(12), 5690-5697. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • Dušek, M., Cuhra, P., Baršová, S., & Maštovská, K. (2007). Multirezidue analysis of forty five pesticides in fruits and vegetables by high-performance liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • Zhang, Y., et al. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). Molecules, 27(23), 8419. Available at: [Link]

  • Ghisi, R., et al. (2025). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. Molecules, 30(12), 2735. Available at: [Link]

  • California Environmental Protection Agency. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). Available at: [Link]

  • Zhang, Y., et al. (2023). Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water. Toxics, 11(10), 868. Available at: [Link]

  • Macherey-Nagel. (n.d.). Determination of pesticides in black tea. Available at: [Link]

  • Waters. (n.d.). UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Available at: [Link]

  • El-Saeid, M. H. (2013). Gas Chromatography-Mass Spectrometer Electron Ionization (GC-MS -EI) method for the Analysis of MalathionResidue in Tomato. International Journal of Engineering and Science, 2(7), 74-79. Available at: [Link]

  • Restek Corporation. (n.d.). Determining Pesticides in Dietary Supplements with QuEChERS Extraction, Cartridge SPE, and GCxGC-TOFMS.
  • Kim, H. Y., et al. (2019). Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS. Applied Biological Chemistry, 62(1), 1-13. Available at: [Link]

  • INCHEM. (n.d.). ICSC 0758 - VAMIDOTHION. Available at: [Link]

  • Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Chromatography A, 1217(16), 2548-2560. Available at: [Link]

Sources

Application

Multi-residue pesticide analysis with Vamidothion-d6

Application Note & Protocol: Multi-Residue Pesticide Analysis Targeting Vamidothion and Metabolites using Vamidothion-d6 Executive Summary Vamidothion is a systemic organophosphate insecticide/acaricide characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Multi-Residue Pesticide Analysis Targeting Vamidothion and Metabolites using Vamidothion-d6

Executive Summary

Vamidothion is a systemic organophosphate insecticide/acaricide characterized by high water solubility (


) and significant instability. Unlike lipophilic pesticides, Vamidothion and its primary metabolites—Vamidothion Sulfoxide  and Vamidothion Sulfone —present unique analytical challenges: they elute near the void volume on standard C18 columns and are prone to oxidative degradation during extraction.

This protocol details a robust LC-MS/MS methodology utilizing Vamidothion-d6 as an Internal Standard (IS). The use of a deuterated IS is critical to compensate for the severe matrix effects (ion suppression) often observed in the early-eluting polar region of the chromatogram and to correct for recovery losses during the QuEChERS extraction.

Chemical System & Properties[1][2][3][4][5][6][7][8]

Understanding the physicochemical behavior of the analytes is the foundation of this method. Vamidothion rapidly oxidizes; therefore, "Total Vamidothion" quantification requires monitoring the parent and both oxidized metabolites.

AnalyteCAS No.[1][2]FormulaLogPRole
Vamidothion 2275-23-2

-4.2Parent
Vamidothion Sulfoxide 20300-00-9

-1.1Major Metabolite
Vamidothion Sulfone 70898-34-9

-1.5Minor Metabolite
Vamidothion-d6 N/A

-4.2Internal Standard

Mechanistic Insight: The oxidation of the thioether group proceeds to the sulfoxide and then the sulfone. This reaction is accelerated by heat and alkaline pH. Consequently, the extraction protocol utilizes a buffered acidic system and avoids heated evaporation steps.

Experimental Workflow

The following diagram illustrates the critical pathway from sample homogenization to data analysis, highlighting the specific intervention points for the Internal Standard.

G Sample Sample Homogenization (Cryogenic Milling) IS_Add Add IS: Vamidothion-d6 (Correction for Matrix/Loss) Sample->IS_Add 10g Sample Extract Extraction (QuEChERS) Citrate Buffer (pH 5.0-5.5) IS_Add->Extract Acetonitrile Cleanup d-SPE Cleanup (PSA + C18 + MgSO4) Extract->Cleanup Supernatant LCMS LC-MS/MS Analysis (Polar-Embedded C18) Cleanup->LCMS Filtered Extract Data Quantitation (Sum of Residues) LCMS->Data MRM Integration

Figure 1: Analytical workflow emphasizing early introduction of Vamidothion-d6 to correct for extraction efficiency and matrix effects.

Detailed Protocol

Reagents & Standards
  • Stock Standards: Prepare individual stocks (1000 mg/L) of Vamidothion, Sulfoxide, Sulfone, and Vamidothion-d6 in Acetonitrile. Store at -20°C.

  • Internal Standard Spiking Solution: Dilute Vamidothion-d6 to 10 µg/mL in Acetonitrile.

  • Extraction Salts (Citrate Buffered): 4g

    
    , 1g 
    
    
    
    , 1g Na-Citrate, 0.5g Na-Hydrogencitrate sesquihydrate. (Commercial QuEChERS packets recommended).
Sample Preparation (Modified QuEChERS)

Rationale: Standard QuEChERS can lead to degradation of base-sensitive pesticides. The Citrate Buffered method (AOAC 2007.01) maintains a pH of ~5.0-5.5, protecting the Vamidothion structure.

  • Homogenization: Comminute sample (fruit/vegetable) with dry ice (cryogenic milling) to prevent enzymatic oxidation during processing.

  • Weighing: Weigh 10.0 g (±0.1 g) of homogenate into a 50 mL centrifuge tube.

  • IS Addition: Add 50 µL of Vamidothion-d6 Spiking Solution (Target conc: 50 ng/g) to the sample before solvent addition. Vortex for 30s to equilibrate.

  • Extraction: Add 10 mL Acetonitrile (MeCN). Shake vigorously for 1 min.

  • Partitioning: Add Citrate Buffered Salts. Shake immediately and vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg

    
     and 25 mg PSA (Primary Secondary Amine).
    
    • Note: For high-pigment samples, add 2.5 mg GCB (Graphitized Carbon Black).

    • Caution: PSA removes organic acids but can slightly retain polar analytes. The d6-IS corrects for this specific loss .

  • Final Prep: Centrifuge d-SPE tube (13,000 rpm, 2 min). Filter supernatant (0.2 µm PTFE) into an autosampler vial.

LC-MS/MS Method Parameters

Chromatographic Strategy: Due to Vamidothion's high polarity, standard C18 columns often fail to retain it, causing it to elute with salt and matrix interferences. We utilize a Polar-Embedded C18 or High-Strength Silica (HSS) T3 column designed for 100% aqueous compatibility.

  • Column: Waters ACQUITY HSS T3 (100mm x 2.1mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Curve
0.00 98 2 Initial
1.00 98 2 Hold (load polar analytes)
8.00 5 95 Linear Ramp
10.00 5 95 Wash
10.10 98 2 Re-equilibrate

| 13.00 | 98 | 2 | End |

MS/MS Acquisition (MRM Mode):

  • Ionization: ESI Positive (

    
    ).
    
  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

CompoundPrecursor (m/z)Product (m/z)CE (eV)Type
Vamidothion 288.0146.0 15Quant
288.0118.028Qual
Vamidothion Sulfoxide 304.0201.0 18Quant
304.0169.022Qual
Vamidothion Sulfone 320.0177.9 20Quant
320.086.030Qual
Vamidothion-d6 (IS) 294.0146.0 15Quant

Technical Note on IS Transition: Vamidothion-d6 is typically labeled on the O,O-dimethyl phosphate group. The fragment


 146 corresponds to the side chain (

), which remains unlabeled. Thus, the transition is

.

Data Analysis & Calculation

Residue Definition

Regulatory bodies (e.g., EFSA, EPA) often define the residue as the "sum of Vamidothion, its sulfoxide and sulfone, expressed as Vamidothion."



Where Molecular Weights (MW) are:

  • Parent: 287.3[1][3]

  • Sulfoxide: 303.3 (Conversion Factor: 0.947)

  • Sulfone: 319.3 (Conversion Factor: 0.900)

Quantification using IS

Calculate the concentration of each analyte using the Response Ratio (


) relative to Vamidothion-d6.


Using the calibration curve generated from solvent standards (or matrix-matched standards if d6 is not available, though d6 negates the need for matrix matching):



Troubleshooting & Validation

  • Issue: Low Recovery of Sulfoxide/Sulfone.

    • Cause: These metabolites are more polar than the parent. In the d-SPE step, excessive PSA can adsorb them.

    • Solution: Reduce PSA amount or use the Vamidothion-d6 to correct. Ideally, use a specific IS for the metabolites if available, but Vamidothion-d6 is often sufficient for the parent and acts as a surrogate for metabolites due to similar retention times.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column due to the amine group.

    • Solution: Ensure Ammonium Formate is present in the mobile phase (buffer).

  • Issue: Signal Suppression.

    • Validation: Calculate Matrix Effect (ME).

    • 
      .
      
    • Vamidothion often shows high suppression (>20%). The d6-IS is mandatory to normalize this.

References

  • European Union Reference Laboratories (EURL). (2023). EURL-SRM - Analytical observations Report on Vamidothion. Single Residue Methods. Link

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Link

  • Shimadzu Corporation. (2021). LC/MS/MS Method Package for Residual Pesticides. Application Note C135. Link

  • Santa Cruz Biotechnology. (2024). Vamidothion-d6 Product Data Sheet. Link

  • ChemicalBook. (2024). Vamidothion Physicochemical Properties and Stability Data. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Overcoming Matrix Effects in Vamidothion Analysis

Topic: Precision Quantification of Vamidothion in Complex Matrices using Vamidothion-d6 Executive Summary In the analysis of organophosphorus (OP) pesticide residues, matrix effects —specifically ion suppression—remain t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Quantification of Vamidothion in Complex Matrices using Vamidothion-d6

Executive Summary

In the analysis of organophosphorus (OP) pesticide residues, matrix effects —specifically ion suppression—remain the single largest source of quantitative error. Vamidothion, a systemic acaricide and insecticide, presents unique challenges due to its high water solubility (


) and susceptibility to oxidation (forming Vamidothion-sulfoxide).

When analyzing complex matrices like tea, spices (e.g., pepper, ginger), or high-pigment produce, co-eluting matrix components compete for charge in the electrospray ionization (ESI) source. This results in signal suppression that varies from sample to sample, rendering external calibration curves useless.

This guide details the application of Vamidothion-d6 (O,O-dimethyl-d6) as an internal standard (IS) to normalize these effects. By co-eluting with the target analyte, the deuterated IS experiences the exact same suppression environment, allowing the ratio of Analyte/IS to remain constant even when absolute signal intensity drops by >50%.

The Mechanism: Why Vamidothion-d6?

The "Carrier" Effect

In ESI, the number of available charges on the droplet surface is limited. When a sample contains high concentrations of matrix (sugars, lipids, pigments), these compounds "steal" charge from the analyte.

Vamidothion-d6 is chemically identical to the native target except for the mass difference (


).
  • Co-elution: It elutes at virtually the same retention time (RT).

  • Ionization: It has the same proton affinity.

  • Compensation: If the matrix suppresses the native Vamidothion signal by 40%, it also suppresses the Vamidothion-d6 signal by 40%. The ratio remains

    
    .
    
Visualizing the Matrix Effect Compensation

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Detector Response Native Native Vamidothion (m/z 288) Comp Competition for Charge Native->Comp IS Vamidothion-d6 (m/z 294) IS->Comp Matrix Matrix Interferences (Pigments/Lipids) Matrix->Comp Suppression Agent Signal_N Suppressed Native Signal (e.g., 60%) Comp->Signal_N Signal_IS Suppressed IS Signal (e.g., 60%) Comp->Signal_IS Ratio Calculated Ratio (Unchanged) Signal_N->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Matrix Effect Compensation. The internal standard tracks the suppression event, ensuring the final calculated ratio is accurate.

Troubleshooting Guide (Q&A)

Q1: My Vamidothion-d6 internal standard recovery is consistently low (<50%). Is the standard degrading?

Diagnosis: While Vamidothion is prone to oxidation, low recovery of the IS usually points to extraction inefficiency or extreme ion suppression , not degradation (unless the stock solution is old).

Root Cause Analysis:

  • pH Sensitivity: Vamidothion is unstable in alkaline conditions. If you are using the QuEChERS AOAC 2007.01 method (acetate buffer), the pH is generally safe (~5). However, if you are using unbuffered methods on alkaline matrices, degradation occurs.

  • Phase Partitioning: Vamidothion is highly polar (

    
    ). In standard QuEChERS, it may not partition fully into the acetonitrile layer if the water content isn't adjusted.
    

Corrective Action:

  • Check pH: Ensure extraction pH is between 4 and 6.

  • Water Adjustment: For dry samples (tea, spices), you must hydrate the sample (10 mL water per 2 g sample) for 30 minutes before adding acetonitrile. The IS should be added after hydration but before extraction salts.

  • Dilution: Dilute the final extract 1:5 or 1:10 with mobile phase before injection. This "dilute-and-shoot" approach often restores IS signal intensity by reducing the matrix load entering the source.

Q2: I see a retention time shift between Native Vamidothion and Vamidothion-d6. Is this a problem?

Diagnosis: A slight shift is normal due to the Deuterium Isotope Effect .

Technical Insight: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. On a Reverse Phase (C18) column, Vamidothion-d6 may elute slightly earlier than the native compound.

  • Acceptable Shift:

    
     to 
    
    
    
    minutes.
  • Problematic Shift:

    
     minutes. If the shift is too large, the IS may not experience the exact same matrix suppression window as the analyte.
    

Action:

  • If the shift is minor, adjust your MRM integration windows.

  • If the shift is significant, check your gradient. A shallower gradient slope can sometimes exacerbate the separation. Ensure your column is fully equilibrated.

Q3: I am detecting Vamidothion in my blank samples that contain only the Internal Standard. Is my IS contaminated?

Diagnosis: This is likely "Cross-Talk" or Isobaric Interference , not contamination.

Mechanism: Commercial deuterated standards are rarely 100.0% pure. They may contain small amounts of d0 (native), d1, d2, etc.

  • Impurity: If your d6 standard contains 0.5% native Vamidothion, and you spike it at high concentration, that 0.5% will show up as a "positive" detection in the native channel.

  • Fragmentation: In rare cases, the d6 parent might lose the deuterated moiety during fragmentation, producing a product ion identical to the native product ion.

Validation Step: Run a "Zero Blank" (Solvent + IS only).

  • If you see a peak in the Native transition (288 -> 146), calculate its area.

  • If the area corresponds to <1/10th of your LOQ (Limit of Quantitation), it is negligible.

  • If it is higher, you must reduce the concentration of IS added to the samples or purchase a higher purity standard (isotopic purity >99%).

Optimized Experimental Protocols

A. Sample Preparation: Modified QuEChERS (Citrate Buffered)

Best for: Fruits, Vegetables, and Cereals.

  • Homogenization: Weigh

    
     of sample into a 50 mL centrifuge tube.
    
    • Note: For dry matrices (tea/spices), weigh

      
       and add 
      
      
      
      water. Vortex and soak for 30 min.
  • IS Addition: Add

    
     of Vamidothion-d6 working solution  (
    
    
    
    ). Vortex for 30 sec.
    • Critical: Allow 15 min interaction time for the IS to bind to the matrix.

  • Extraction: Add

    
     Acetonitrile (MeCN) containing 1% Acetic Acid. Shake vigorously for 1 min.
    
  • Salting Out: Add QuEChERS salts (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).
    • Tip: Add salts after solvent to prevent agglomeration.

  • Centrifugation:

    
     for 5 min.
    
  • Cleanup (dSPE): Transfer

    
     supernatant to dSPE tube (150 mg 
    
    
    
    + 25 mg PSA).
    • Warning: Avoid GCB (Graphitized Carbon Black) if possible, as it can irreversibly adsorb planar pesticides like Vamidothion. If pigments are high, use minimal GCB (<10 mg).

  • Analysis: Centrifuge and transfer supernatant to vial. Dilute 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to match initial gradient conditions.

B. LC-MS/MS Instrument Parameters

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH),


, 

. Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1] Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[1] Flow Rate:

.
CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Vamidothion 288.1146.13015Quantifier
288.1118.03025Qualifier
Vamidothion-d6 294.1152.1*3015Internal Std

*Note: The d6 transition assumes O,O-dimethyl-d6 labeling. Always verify transitions with your specific standard's Certificate of Analysis.

Workflow Visualization

Workflow Start Sample Homogenization (10g wet / 2g dry) Hydration Hydration Step (ONLY for dry matrices) Add 10mL H2O, soak 30m Start->Hydration Dry Sample? IS_Spike Add Vamidothion-d6 IS Vortex 30s, Wait 15m Start->IS_Spike Wet Sample Hydration->IS_Spike Extract Add 10mL MeCN (1% HAc) Shake 1 min IS_Spike->Extract Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Extract->Salts Centrifuge1 Centrifuge 3000xg, 5 min Salts->Centrifuge1 Cleanup dSPE Cleanup (PSA + MgSO4) Avoid GCB if possible Centrifuge1->Cleanup Dilute Dilution 1:1 with Mobile Phase A Cleanup->Dilute Inject LC-MS/MS Injection Dilute->Inject

Figure 2: Optimized QuEChERS extraction workflow for Vamidothion analysis.

Troubleshooting Decision Tree

Use this logic flow when your QC checks fail.

Troubleshooting Problem QC Failure Detected CheckIS Check IS Area in Sample Problem->CheckIS LowIS IS Area < 50% of Std CheckIS->LowIS Shift RT Shift > 0.1 min CheckIS->Shift Extract Extraction Issue: Check pH & Hydration LowIS->Extract Poor Recovery Suppress Matrix Suppression: Dilute Extract 1:10 LowIS->Suppress High Matrix Load Column Column Issue: Re-equilibrate or Adjust Gradient Shift->Column Yes Normal Isotope Effect Normal Isotope Effect Shift->Normal Isotope Effect No (<0.05 min)

Figure 3: Diagnostic logic for resolving internal standard anomalies.

References

  • European Union Reference Laboratories (EURL). "Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021)." EURL-Pesticides. [Link]

  • Waters Corporation. "An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS." Waters Application Notes. [Link]

  • National Center for Biotechnology Information (NCBI). "Vamidothion Compound Summary." PubChem. [Link]

Sources

Optimization

Technical Support Center: Vamidothion-d6 LC-MS/MS Optimization

The following technical guide is designed for researchers and analytical scientists optimizing LC-MS/MS methodologies for the detection of Vamidothion and its deuterated internal standard, Vamidothion-d6. Core Method Par...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and analytical scientists optimizing LC-MS/MS methodologies for the detection of Vamidothion and its deuterated internal standard, Vamidothion-d6.

Core Method Parameters & Transition Logic

Q: What are the optimal MRM transitions for Vamidothion and Vamidothion-d6?

A: The selection of transitions depends heavily on the position of the deuterium label in your internal standard. Vamidothion (


, MW 287.[1][2]34) typically ionizes in ESI+  to form the 

precursor at m/z 288.1 .

Most commercially available Vamidothion-d6 is labeled on the two


-methyl groups (

-dimethyl-d6).
  • Mechanism: The primary fragmentation pathway involves the cleavage of the P-S bond, resulting in the loss of the dimethyl phosphorodithioate moiety and the formation of a stable sulfonium ion from the side chain.

  • Critical Insight: Because the label is often located on the lost phosphate group, the product ion for the d6-IS is often identical to the native analyte . You must rely on the precursor mass difference for selectivity.

Recommended MRM Table
AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)*Dwell (ms)
Vamidothion 288.1 146.1 Quantifier10 - 1550
288.1118.1Qualifier20 - 2550
Vamidothion-d6 294.1 146.1 Internal Std10 - 1550
Vamidothion Sulfoxide 304.1146.1Metabolite12 - 1850

*Note: Collision energies are instrument-dependent. Perform a CE ramp ±5 eV around these values.

Chromatographic Optimization

Q: I am seeing peak tailing and poor retention. How do I fix this?

A: Vamidothion is a polar organophosphate with multiple sulfur and amide groups, making it prone to secondary interactions with silanols on older silica columns.

Protocol for Peak Shape Improvement:

  • Column Selection: Use a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column. These provide better retention for polar analytes compared to standard C18.

    • Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY HSS T3.

  • Buffer Choice: You must use a buffered mobile phase. Formic acid alone is often insufficient to mask silanols.

    • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: Methanol or Acetonitrile (Methanol often provides better selectivity for OPs).

  • Injection Solvent: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 90% Water). Injecting 100% ACN will cause "solvent breakthrough" and split peaks for early eluting polar compounds.

Q: Why does my Vamidothion-d6 elute slightly earlier than the native target?

A: This is the Deuterium Isotope Effect . Deuterated compounds are slightly more hydrophilic than their hydrogenated counterparts, leading to shorter retention times in Reversed-Phase Chromatography (RPC).

  • Impact: If the shift is >0.1 min, the IS may not effectively compensate for matrix suppression occurring at the exact elution time of the native analyte.

  • Solution: Use a shallower gradient slope (e.g., 5% B to 95% B over 10 mins instead of 5 mins) to ensure they co-elute as closely as possible, or switch to a C13-labeled IS if available (which has no retention shift).

Troubleshooting & Diagnostics

Q: I detect Vamidothion signal in my "Blank + IS" samples. Is it carryover?

A: While carryover is possible, a common culprit with Vamidothion-d6 is Isotopic Impurity or Cross-Talk .

Diagnostic Workflow:

  • Check the Certificate of Analysis: Look for the % of d0 (native) in your d6 standard. If your IS contains 0.5% native Vamidothion and you spike it at high concentrations, you will detect a "false" native signal.

  • Cross-Talk Check: Since the product ion (m/z 146.1) is the same for both, if the Quadrupole 1 (Q1) isolation window is too wide (e.g., >1.0 Da), the native precursor (288) might bleed into the IS channel (294) or vice versa, though a 6 Da separation is usually sufficient.

    • Action: Set Q1 resolution to "Unit" or "High" (0.7 FWHM).

Q: My recovery is low. Could it be degradation?

A: Yes. Vamidothion is a thioether and is highly susceptible to oxidation into Vamidothion Sulfoxide and Vamidothion Sulfone .

Oxidation Control Protocol:

  • Stock Storage: Store stock solutions in Acetonitrile at -20°C. Avoid protic solvents (methanol/water) for long-term storage.

  • Extraction: If using QuEChERS, avoid vigorous vortexing in open air. Use antioxidants (e.g., ascorbic acid) if significant degradation is observed.

  • Monitoring: Always include the Sulfoxide transition (304 -> 146) in your method to track if your parent compound is degrading during the run.

Visualizing the Optimization Workflow

The following diagram outlines the logical flow for optimizing the MRM parameters, specifically addressing the common pitfall of selecting the wrong product ion for the d6-IS.

MRM_Optimization Start Start Optimization Infusion Infuse Vamidothion-d6 (1 µg/mL) Start->Infusion Q1_Scan Q1 Scan (Precursor) Confirm [M+H]+ = 294.1 Infusion->Q1_Scan Product_Scan Product Ion Scan (at 20eV) Q1_Scan->Product_Scan Decision Does Product Spectrum match Native (146.1)? Product_Scan->Decision Path_A Yes (Label lost in frag) Use 294 -> 146 Decision->Path_A Label on O-Methyl (Common) Path_B No (Label retained) Use shifted mass (e.g., 152) Decision->Path_B Label on Side Chain (Rare) Opt_CE Optimize Collision Energy (Ramp 5-30 eV) Path_A->Opt_CE Path_B->Opt_CE Final Final Method 294.1 -> 146.1 Opt_CE->Final

Caption: Logical workflow for confirming the correct product ion for Vamidothion-d6, distinguishing between label-retaining and label-losing fragmentation pathways.

Step-by-Step Optimization Protocol

Phase 1: Source Optimization (ESI+)
  • Tee-Infusion: Mix the standard (1 µg/mL in 50:50 MeOH:Water) with the LC flow (0.4 mL/min) via a T-connector. This simulates real run conditions.

  • Gas/Temp Tuning:

    • Gas 1 (Nebulizer): High (50-60 psi) to handle aqueous mobile phases.

    • Temperature (TEM): 400°C - 500°C. Vamidothion is relatively thermally stable, but excessive heat can degrade it to the sulfoxide. Start lower and ramp up.

    • Voltage (IS): 4500 - 5500 V.

Phase 2: Linearity & Matrix Matching
  • Matrix Effect Check: Prepare a standard in solvent and a standard in "blank matrix extract" at the same concentration (e.g., 10 ppb).

  • Calculation:

    
    
    
    • If MF < 0.8 (Suppression) or > 1.2 (Enhancement), you must use Matrix-Matched Calibration or rely heavily on the Vamidothion-d6 IS to correct it.

References

  • Agilent Technologies. (2017).[4] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • European Union Reference Laboratories (EURL). (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013. Retrieved from [Link]

  • Shimadzu Corporation. (2018). Investigation of variability in the matrix effect on stable isotope-labeled internal standards. Retrieved from [Link]

Sources

Troubleshooting

Vamidothion-d6 Technical Support Center: Troubleshooting Peak Shape &amp; Integrity

Topic: Troubleshooting poor peak shape for Vamidothion-d6 (Internal Standard) Audience: Analytical Chemists, Toxicologists, and R&D Scientists. Technical Overview: The Chemistry of the Problem Vamidothion is an organopho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting poor peak shape for Vamidothion-d6 (Internal Standard) Audience: Analytical Chemists, Toxicologists, and R&D Scientists.

Technical Overview: The Chemistry of the Problem

Vamidothion is an organophosphate insecticide characterized by high polarity (LogP ~0.12) and a thioether linkage. When using Vamidothion-d6 as an internal standard (IS) for LC-MS/MS quantification, you are not just battling standard chromatographic issues; you are managing the specific physicochemical behaviors of a polar, oxidation-prone molecule.

Why Vamidothion-d6 Behaves Poorly:

  • High Polarity: It elutes early in Reversed-Phase Liquid Chromatography (RPLC). This makes it hypersensitive to "Injection Solvent Effects" where the sample diluent is stronger than the mobile phase.

  • Basicity: The amide nitrogen and thioether moieties can interact with residual silanols on silica columns, causing tailing.

  • Oxidation Potential: The thioether group (

    
    ) is easily oxidized to sulfoxides (
    
    
    
    ) and sulfones (
    
    
    ), leading to signal loss and "ghost" peaks.
Diagnostic Visualizer

Use the following decision logic to identify the root cause of your peak shape issue immediately.

Vamidothion_Troubleshooting Start Identify Peak Defect Split Peak Splitting / Fronting Start->Split Tail Peak Tailing Start->Tail Shift RT Shift (vs Analyte) Start->Shift Ghost Extra Peaks / Low Area Start->Ghost Solvent Check Injection Solvent Is it 100% AcN/MeOH? Split->Solvent pH Check Mobile Phase pH Is it unbuffered? Tail->pH Physics Isotope Effect (Normal Physics) Shift->Physics Oxidation Check Stability Sulfoxide Formation? Ghost->Oxidation Dilute Extract with Water Dilute Extract with Water Solvent->Dilute Extract with Water Yes Add Ammonium Formate/Acetate Add Ammonium Formate/Acetate pH->Add Ammonium Formate/Acetate Yes Acceptable if <0.2 min\n(C-D bond effect) Acceptable if <0.2 min (C-D bond effect) Physics->Acceptable if <0.2 min\n(C-D bond effect) Confirm Use Fresh Standard\nAdd Antioxidant Use Fresh Standard Add Antioxidant Oxidation->Use Fresh Standard\nAdd Antioxidant Likely

Figure 1: Diagnostic logic flow for identifying specific Vamidothion-d6 chromatographic failures.

Troubleshooting Guides (FAQ Format)
Issue 1: Peak Splitting or Broad Fronting

Symptom: The Vamidothion-d6 peak looks like a "doublet" or has a very wide, flat front. Context: This is the most common failure mode for polar pesticides analyzed via QuEChERS methods.

Q: Why is my IS splitting when the column is new? A: This is likely an Injection Solvent Mismatch . Vamidothion is highly polar (water-soluble). If you inject a QuEChERS extract (typically 100% Acetonitrile) onto a column equilibrated at 90-95% Aqueous mobile phase, the Vamidothion-d6 travels faster in the "plug" of acetonitrile than it does in the mobile phase. This causes the analyte band to spread or split before it even focuses on the column head.

Protocol: The "Aqueous Dilution" Fix Do not inject 100% Acetonitrile (AcN) extracts directly if analyzing early eluters.

ParameterRecommended ActionMechanism
Diluent Dilute extract 1:1 or 1:4 with Water/Buffer.Reduces solvent strength below the mobile phase threshold, allowing "Focusing."
Injection Vol Reduce from 5-10 µL to 1-2 µL.Smaller plug size minimizes the solvent effect.
Retention Gap Install a pre-column/retention gap.Allows mixing of solvent and mobile phase before the analytical bed.
Issue 2: Peak Tailing

Symptom: The peak rises sharply but drags out significantly on the right side (Asymmetry factor > 1.5).

Q: I am using a C18 column; why does Vamidothion tail? A: Secondary Silanol Interactions. Vamidothion contains nitrogen and polar moieties that act as weak bases. Even on "end-capped" C18 columns, residual silanol groups (


) on the silica surface can ionize to 

. These attract the protonated Vamidothion-d6, causing it to "drag."

Corrective Workflow:

  • Buffer the Mobile Phase: Ensure your aqueous phase (Mobile Phase A) contains 5 mM Ammonium Formate or Ammonium Acetate + 0.1% Formic Acid . The ammonium ions (

    
    ) flood the surface and block silanols, preventing the IS from sticking.
    
  • Check Column History: If the column was previously used with high pH or ion-pairing agents, the stationary phase may be stripped. Replace the column.

Issue 3: Retention Time Shift (Analyte vs. IS)

Symptom: Vamidothion-d6 elutes 0.05–0.1 minutes earlier than the native Vamidothion.

Q: Is my method failing if the IS and Analyte don't co-elute perfectly? A: No, this is the Deuterium Isotope Effect . Deuterium (


) forms shorter, stronger, and slightly less lipophilic bonds with Carbon than Hydrogen does (

vs

). In Reversed-Phase Chromatography, this makes the deuterated molecule slightly more polar, causing it to elute slightly earlier.
  • Acceptance Criteria: A shift of <2% is physically normal.

  • Action: Ensure your MRM (Multiple Reaction Monitoring) acquisition window is wide enough to capture both the native and d6 peaks. Do not force them to align by changing the gradient; this is a physical property of the isotope.

Issue 4: Signal Loss / "Ghost" Peaks

Symptom: The Vamidothion-d6 signal is weak, but you see peaks at M+16 or M+32 mass units.

Q: My stock solution is only a week old. Why is the signal gone? A: Rapid Oxidation. The thioether group in Vamidothion is highly susceptible to oxidation, forming Vamidothion Sulfoxide (+16 Da) and Vamidothion Sulfone (+32 Da).

Stability Protocol:

  • Storage: Store neat standards at -20°C.

  • Working Solutions: Prepare fresh weekly. Do not store dilute working standards in clear glass on the bench.

  • Antioxidants: For critical low-level quantitation, add 0.1% Ascorbic Acid to the stock solution to act as a scavenger.

Visualization of Solvent Mismatch Mechanism

This diagram illustrates why injecting 100% AcN causes splitting for Vamidothion, necessitating the dilution protocol.

Solvent_Mismatch_Mechanism Injection Injection (100% AcN) Mixing Mixing in Tubing/Head Injection->Mixing MobilePhase Mobile Phase (95% Water) MobilePhase->Mixing Behavior_A Vamidothion in AcN Plug (Fast Velocity) Mixing->Behavior_A Incomplete Mix Behavior_B Vamidothion in Water Phase (Slow Velocity) Mixing->Behavior_B Incomplete Mix Result Result: Peak Splitting (Analyte arrives at two times) Behavior_A->Result Behavior_B->Result

Figure 2: Mechanism of "Solvent Mismatch." Vamidothion travels faster in the organic injection plug than in the aqueous mobile phase, causing the band to fracture.

Summary of Optimized LC Conditions

To guarantee sharp peaks for Vamidothion-d6, adopt these baseline parameters:

ParameterRecommendationReason
Column C18 or C18-Aq (Polar Embedded)"Aq" phases prevent pore dewetting in high aqueous conditions.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffer suppresses silanol activity (tailing).
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidMeOH often provides better selectivity for polar organophosphates.
Initial Gradient 95% A / 5% B (Hold for 0.5 - 1.0 min)Forces the polar analyte to focus at the head of the column.
Sample Diluent Water/AcN (90:10)Matches initial gradient conditions to prevent splitting.
References
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7685EN. Link

  • Thermo Fisher Scientific. (2016). Fast Screening and Quantification of Pesticide Residues Using a Comprehensive LC-MS Solution.[1][2] Application Note 648. Link

  • National Center for Biotechnology Information (PubChem). (2025). Vamidothion Compound Summary. PubChem CID 560193.[3] Link

  • Stoll, D., & Dolan, J. (2021). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Link

  • Wang, S., et al. (2007). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A. (General reference on isotope effects in RPLC).

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression of Vamidothion-d6 in LC-MS/MS

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals systematically diagnose and eli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals systematically diagnose and eliminate ion suppression affecting Vamidothion-d6 during LC-MS/MS multiresidue analysis.

Vamidothion is a highly polar, thermolabile organophosphorus pesticide (OP)[1]. Because of its polarity, its stable isotope-labeled internal standard (SIL-IS), Vamidothion-d6, elutes early in reversed-phase chromatography, making it highly susceptible to matrix effects from co-eluting salts and polar interferents[2].

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why is my Vamidothion-d6 internal standard signal drastically lower in matrix samples compared to neat solvent standards? A: This is the classic presentation of ion suppression . In an Electrospray Ionization (ESI) source, analytes partition to the droplet surface and acquire charge as the solvent evaporates[2]. Because Vamidothion-d6 is highly polar, it elutes near the void volume on standard C18 columns. Unfortunately, this is exactly where highly concentrated, unretained matrix components (sugars, organic acids, salts) elute. These matrix species saturate the ESI droplet surface, outcompeting Vamidothion-d6 for available charge and space, drastically reducing its ionization efficiency[2].

Q: Doesn't a stable isotope-labeled internal standard (SIL-IS) like Vamidothion-d6 correct for matrix effects? A: It corrects the relative quantification of the native Vamidothion because both the native analyte and the d6 isotopologue experience identical suppression. However, if the absolute signal of Vamidothion-d6 drops too low, your Signal-to-Noise (S/N) ratio degrades. A compromised S/N ratio increases the %CV (imprecision) at the lower end of your calibration curve, ultimately raising your Limit of Quantitation (LOQ) beyond acceptable regulatory thresholds.

Q: How can I definitively prove that ion suppression is the root cause of my signal loss? A: You must decouple the chromatography from the sample injection. This is achieved using a Post-Column Infusion setup (detailed in the Protocols section)[2]. By continuously infusing Vamidothion-d6 into the MS source while injecting a blank matrix extract, you can map the exact retention time windows where matrix components quench the MS signal. If the suppression dip aligns with your Vamidothion-d6 retention time, you have validated the mechanism.

Part 2: Troubleshooting Guide & Mitigation Strategies

To restore the Vamidothion-d6 signal, we must alter the causality of the suppression. You can achieve this by changing the sample, the separation, or the ionization mechanism.

Strategy 1: Extract Dilution (The "Dilute-and-Shoot" Approach)

The Science: Ion suppression is a concentration-dependent phenomenon in the ESI droplet. By diluting the final QuEChERS extract (e.g., 10-fold to 20-fold) with the initial mobile phase, you proportionally reduce the absolute concentration of competing matrix ions[3][4]. Modern triple quadrupole mass spectrometers possess sufficient baseline sensitivity to absorb the dilution factor while vastly improving the matrix factor.

Strategy 2: Chromatographic Shift (Escaping the Suppression Zone)

The Science: Since Vamidothion-d6 suffers from poor retention on standard C18 columns, you must shift its retention time away from the void volume.

  • Aqueous C18 (aQ) or Polar-Endcapped Columns: These allow for 100% aqueous initial mobile phase conditions without phase collapse, increasing the retention of polar OPs[1].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC inverts the retention mechanism. Highly polar Vamidothion-d6 will be strongly retained, eluting much later than the bulk of hydrophobic matrix interferents.

  • Inert Hardware: Vamidothion is prone to non-specific adsorption (NSA) on metal surfaces. Using inert column hardware can yield up to a 1.6-fold improvement in peak area simply by preventing the analyte from sticking to the column frit and walls[5].

Strategy 3: Ion Source Optimization (ESI vs. APCI)

The Science: ESI is a liquid-phase ionization process highly susceptible to charge competition. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization process. Because the matrix and analyte are vaporized before ionization via corona discharge, APCI is inherently much more resistant to matrix effects[1]. Switching the source to APCI can nearly eliminate Vamidothion-d6 ion suppression.

Part 3: Visualizing the Troubleshooting Workflow

G Start Vamidothion-d6 Signal Drop Detected in Matrix Assess Perform Post-Column Infusion to Map Suppression Zones Start->Assess Isolate Identify Co-eluting Interferences Assess->Isolate Prep Dilute Extract 1:10 or Optimize dSPE Isolate->Prep High matrix load Chroma Shift Retention Time (HILIC / Polar-Endcapped C18) Isolate->Chroma Void volume co-elution Source Switch Ionization (ESI to APCI) Isolate->Source Persistent ESI competition Validate Re-evaluate Signal-to-Noise & LOQ Requirements Prep->Validate Chroma->Validate Source->Validate Success Robust Quantification Achieved Validate->Success

Workflow for diagnosing and mitigating Vamidothion-d6 ion suppression in LC-MS/MS.

Part 4: Experimental Protocols

Protocol A: Post-Column Infusion (Self-Validating Matrix Mapping)

This protocol creates a continuous baseline signal of Vamidothion-d6. Any drop in this baseline upon sample injection definitively maps the retention times of suppressing matrix components[2].

  • Preparation: Prepare a 100 ng/mL solution of Vamidothion-d6 in pure methanol.

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the MS source inlet.

  • Infusion: Connect a syringe pump to the third port of the T-piece. Infuse the Vamidothion-d6 solution at a constant rate of 10 µL/min.

  • MS Acquisition: Set the triple quadrupole to monitor the Vamidothion-d6 MRM transition (e.g., m/z 294.1 → 146.1). Start the MS acquisition to establish a stable, flat baseline.

  • Injection: Inject a blank matrix extract (e.g., unspiked QuEChERS extract) via the LC autosampler and run your standard gradient.

  • Analysis: Observe the chromatogram. A negative dip in the baseline indicates a zone of ion suppression. If this dip overlaps with the known retention time of Vamidothion-d6, you must apply the mitigation strategies below.

Protocol B: Modified QuEChERS with Extract Dilution

Standard QuEChERS can co-extract high amounts of polar interferents. This modified protocol utilizes dilution to rescue the ESI signal[3][4].

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of Acetonitrile containing 1% formic acid (acidification stabilizes polar OPs).

  • Partitioning: Add unbuffered QuEChERS salts (4 g MgSO₄, 1 g NaCl). Seal tightly and shake vigorously for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA. (Note: Do not exceed 25 mg PSA, as excessive primary secondary amine can inadvertently retain polar analytes like Vamidothion). Vortex for 30 seconds and centrifuge.

  • Dilution (Critical Step): Transfer 100 µL of the cleaned extract into an autosampler vial. Add 900 µL of the initial LC mobile phase (e.g., 90:10 Water:Methanol with 4 mM ammonium formate). Vortex to mix.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Part 5: Quantitative Data Presentation

The table below summarizes the expected impact of various mitigation strategies on the Vamidothion-d6 signal, based on field-proven multiresidue methodologies.

Table 1: Impact of Mitigation Strategies on Vamidothion-d6 Signal Recovery

Mitigation StrategyPrimary Mechanism of ActionAbsolute Matrix Factor (%)*S/N Improvement Factor
Standard C18 + ESI (Baseline) None (Co-elution at void volume)20 - 30% (Severe Suppression)1.0x (Baseline)
Extract Dilution (1:10) Reduces absolute matrix load entering ESI[4]85 - 95%3.5x
Switch to APCI Source Gas-phase ionization eliminates liquid charge competition[1]95 - 100%4.2x
HILIC Chromatography Shifts retention away from early-eluting interferents75 - 85%3.0x
Inert Column Hardware Reduces Non-Specific Adsorption (NSA) of the OP[5]45 - 55%1.6x

*Matrix Factor (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates zero ion suppression.

Part 6: References

  • Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry PubMed (NIH)

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS Separation Science

  • Technical Support Center: Optimizing LC-MS/MS Methods for Pesticide Analysis Benchchem

  • Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware LCMS.cz

  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues Chromtech

Sources

Troubleshooting

Technical Support Center: Vamidothion-d6 Extraction &amp; Analysis

Topic: Improving Recovery of Vamidothion-d6 During Sample Extraction Role: Senior Application Scientist Context: Technical Support Center[1] [1] Introduction: The "Polarity Trap" in Organophosphate Analysis Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Recovery of Vamidothion-d6 During Sample Extraction Role: Senior Application Scientist Context: Technical Support Center[1]

[1]

Introduction: The "Polarity Trap" in Organophosphate Analysis

Welcome to the technical support hub. If you are here, you are likely observing low or inconsistent recovery of Vamidothion-d6 (and by extension, native Vamidothion) in your LC-MS/MS workflows.

Vamidothion is an outlier among organophosphates.[1] While most are lipophilic, Vamidothion is highly polar (LogP ~0.[1]12) and highly water-soluble (>4 kg/L ).[1] This creates a specific "Polarity Trap":

  • Extraction Efficiency: It resists partitioning into organic solvents (like acetonitrile) unless "salting out" is aggressive.[1]

  • Chemical Instability: It is prone to rapid oxidation (to sulfoxide) and hydrolysis in alkaline pH.[1]

  • Matrix Suppression: Its early elution on Reverse Phase (C18) columns places it in the zone of highest ion suppression.

This guide moves beyond generic protocols to address the specific physicochemical demands of Vamidothion-d6.

Module 1: Pre-Extraction & Stability (The Silent Killers)

Before you blame the extraction column, you must rule out degradation. Vamidothion-d6 is chemically identical to the target; if it degrades, your quantification fails.

Critical Physicochemical Data
PropertyValueImplication for Extraction
LogP ~0.12 (Hydrophilic)Requires high ionic strength to force it into the organic phase.[1]
pKa ~15.2 (Neutral)pH adjustment is for stability, not ionization control during extraction.[1]
Hydrolysis Unstable at pH > 7Never use unbuffered QuEChERS for alkaline matrices (e.g., spinach, certain soils).[1]
Oxidation High RiskConverts to Vamidothion-Sulfoxide.[1] Avoid vigorous vortexing in air if possible; use N2.[1]
Workflow: Stability Decision Tree

The following logic ensures you are not destroying the analyte before analysis.

VamidothionStability Start Sample Preparation CheckPH Check Matrix pH Start->CheckPH IsAlkaline pH > 7? CheckPH->IsAlkaline Acidify Add Citrate Buffer (Target pH 5.0 - 5.5) IsAlkaline->Acidify Yes Standard Standard Extraction IsAlkaline->Standard No CheckOxidation Check Oxidation Risk Acidify->CheckOxidation Standard->CheckOxidation IsOxidizing History of Sulfoxide Formation? CheckOxidation->IsOxidizing AddAntiOx Add Ascorbic Acid (5 mg/g sample) IsOxidizing->AddAntiOx Yes Proceed Proceed to Extraction IsOxidizing->Proceed No AddAntiOx->Proceed

Caption: Decision logic for stabilizing Vamidothion-d6 prior to solvent addition. pH control is the primary defense against hydrolysis.

Module 2: Extraction Method Optimization

The standard AOAC 2007.01 (Acetate) or EN 15662 (Citrate) QuEChERS methods are the baseline, but Vamidothion requires specific modifications to the Salting Out and Cleanup steps.

The Protocol: Optimized Buffered QuEChERS

Why this works: The high water solubility of Vamidothion means it will stay in the aqueous phase if the partition coefficient isn't shifted. We use Citrate buffering to protect the molecule and Magnesium Sulfate (MgSO4) to force it into the Acetonitrile (ACN).

Step-by-Step Methodology:

  • Homogenization: Weigh 10 g of sample into a 50 mL centrifuge tube.

    • Critical: If sample water content is <80% (e.g., cereals), add water to reach 10 mL total aqueous volume.[1] Vamidothion needs water to dissolve before it can partition.[1]

  • Internal Standard Addition: Add Vamidothion-d6 solution (e.g., 100 µL of 10 µg/mL).

    • Wait time: Allow 15 mins for interaction with the matrix.

  • Extraction Solvent: Add 10 mL Acetonitrile (ACN) .

    • Note: Do not use Ethyl Acetate; recovery of polar OPs is significantly lower.[1]

  • Salting Out (The Driver): Add Citrate Buffer Salts:

    • 4 g MgSO4 (anhydrous)[1]

    • 1 g NaCl[1][2]

    • 1 g Sodium Citrate dihydrate[1]

    • 0.5 g Disodium Citrate sesquihydrate[1]

    • Tech Tip: Shake immediately and vigorously for 1 minute. If salts clump (crystalline hydrate formation), recovery drops by >30%.[1]

  • Centrifugation: 3000 x g for 5 minutes.

  • Dispersive SPE (Cleanup): Transfer supernatant to dSPE tube.[1]

    • Recommended: 150 mg MgSO4 + 25 mg PSA (Primary Secondary Amine).[1]

    • Avoid: Graphitized Carbon Black (GCB).[1] While Vamidothion isn't planar, GCB can unpredictably adsorb organophosphates, reducing recovery.[1] If pigment removal is necessary, use minimal GCB (<10 mg) or ChloroFiltr®.[1]

Module 3: Troubleshooting "Low Recovery"

Is it Mass Loss (Chemistry) or Signal Loss (Physics)?

Diagnostic Workflow

Use the "Post-Extraction Spike" method to isolate the root cause.

  • Extract A: Sample spiked with Vamidothion-d6 before extraction.

  • Extract B: Blank sample extracted, then spiked with Vamidothion-d6 after cleanup (into the vial).

  • Standard C: Pure solvent standard.

Calculations:

  • Extraction Efficiency (RE): (Area A / Area B) × 100

  • Matrix Effect (ME): (Area B / Area Standard C) × 100[1]

Troubleshooting Matrix
SymptomDiagnostic ResultRoot CauseCorrective Action
Low Signal RE < 50%, ME > 80%Partitioning Failure The analyte stayed in the water.[1] Increase MgSO4 during extraction or ensure sample was fully hydrated before ACN addition.
Low Signal RE > 80%, ME < 50%Ion Suppression The analyte is there, but the MS can't see it. Dilute extract 1:10 with water before injection to reduce matrix load.[1]
Low Signal RE < 50%, ME < 50%Compound Failure Combined issue.[1] Likely pH-induced degradation (hydrolysis) plus matrix effects.[1] Switch to Citrate buffer and dilute extract.
Variable Signal High %RSD (>20%)Inconsistent Salting "Caking" of salts during extraction.[1] Use ceramic homogenizers (beads) during the shaking step.
Missing Peak Parent low, Metabolite highOxidation Vamidothion converted to Sulfoxide.[1] Add Ascorbic Acid or analyze "Total Vamidothion" (sum of parent + metabolites).
Visualizing the Loss Pathways

RecoveryLoss Sample Sample Matrix Extraction Extraction Step Sample->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Loss1 Loss: Chemical Degradation Extraction->Loss1 Hydrolysis (pH > 7) Loss2 Loss: Aqueous Retention Extraction->Loss2 Incomplete Partitioning (Low Ionic Strength) Analysis LC-MS/MS Cleanup->Analysis Loss3 Loss: Sorbent Binding Cleanup->Loss3 Adsorption to GCB Loss4 Loss: Signal Suppression Analysis->Loss4 Ion Suppression (Matrix Effect)

Caption: Mapping where Vamidothion-d6 is lost. Most failures occur at "Incomplete Partitioning" or "Ion Suppression."[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Vamidothion-d6 to correct for recovery if I use a different extraction method (e.g., Ethyl Acetate)? A: Theoretically, yes.[1] However, Vamidothion is so polar that its recovery in Ethyl Acetate is often <40%.[1] While the d6-IS will correct for this (as it suffers the same loss), your Limit of Quantification (LOQ) will suffer drastically. Stick to Acetonitrile.[1]

Q2: My Vamidothion-d6 peak is splitting. Why? A: This is usually a solvent mismatch.[1] If you inject a 100% Acetonitrile extract onto a high-aqueous initial gradient (e.g., 95% Water), the polar Vamidothion "surfs" the solvent plug. Solution: Dilute the final extract with water or buffer (1:1 or 1:4) to match the initial mobile phase composition.

Q3: Should I acidify the mobile phase? A: Yes. Use 0.1% Formic Acid or 5mM Ammonium Formate/Formic Acid.[1] Vamidothion ionizes best in ESI positive mode as [M+H]+.[1] Acidic pH also prevents on-column hydrolysis.[1]

Q4: I see a peak for Vamidothion-d6, but the area counts drift downward over a sequence. Is it the instrument? A: It is likely the dirty extract fouling the source. Vamidothion elutes early (polar).[1] Early eluters are often accompanied by unretained salts and polar matrix components that suppress ionization over time. Use a divert valve to send the first 1 minute of flow to waste, or improve cleanup (PSA).

References

  • European Union Reference Laboratories for Single Residue Methods (EURL-SRM). (2021).[1][3] Quick Method for the Analysis of Highly Polar Pesticides (QuPPe-PO-Method). Link

  • Anastassiades, M., et al. (2003).[1] Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS).[4] AOAC International.[1] Link

  • PubChem. (n.d.).[1] Vamidothion Compound Summary. National Center for Biotechnology Information.[1] Link

  • SANTE/11312/2021. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. European Commission.[1] Link

Sources

Optimization

Technical Support Center: Vamidothion-d6 Stability &amp; Handling Guide

[1] Product: Vamidothion-d6 (Internal Standard) Application: LC-MS/MS quantification of organophosphate residues Document ID: TS-VAM-D6-001[1] Executive Summary: The Structural Vulnerability of Vamidothion-d6 Vamidothion...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Product: Vamidothion-d6 (Internal Standard) Application: LC-MS/MS quantification of organophosphate residues Document ID: TS-VAM-D6-001[1]

Executive Summary: The Structural Vulnerability of Vamidothion-d6

Vamidothion-d6 is a deuterated organothiophosphate used as an internal standard (IS) for the precise quantification of Vamidothion.[1] While deuterium labeling provides mass differentiation, it does not confer immunity to the chemical instabilities inherent to the parent molecule.

Users frequently encounter stability issues arising from two specific structural moieties:

  • The Thioether Group (-S-): Highly susceptible to oxidation, leading to the formation of sulfoxides (+16 Da) and sulfones (+32 Da).[1]

  • The Phosphorothiolate Ester: Prone to hydrolysis, particularly in alkaline conditions or protic solvents with improper pH buffering.

This guide provides field-proven troubleshooting steps to mitigate these degradation pathways during storage, sample preparation, and analysis.

Troubleshooting & FAQs

Q1: I am observing a gradual signal loss of Vamidothion-d6 in my Methanol working standards, but Acetonitrile stocks are stable. Why?

Diagnosis: Protic Solvent-Induced Solvolysis.[1] Technical Insight: While Vamidothion is relatively stable in pure organic solvents, Methanol (MeOH) is a protic solvent that can facilitate solvolysis or transesterification over extended periods, especially if the Methanol contains trace water or is slightly acidic/basic. Acetonitrile (ACN) is aprotic and generally provides superior stability for organophosphates.

Corrective Action:

  • Switch Solvents: Prepare all stock and working solutions in Acetonitrile (LC-MS grade) .

  • Minimize MeOH Exposure: Only introduce Methanol at the final dilution step immediately before injection if your mobile phase requires it.

  • Temperature Control: Store ACN stocks at -20°C. If MeOH must be used, prepare fresh daily.

Q2: My LC-MS chromatogram shows a "ghost" peak eluting earlier than Vamidothion-d6 with a mass shift of +16 Da.

Diagnosis: Oxidation to Vamidothion-d6 Sulfoxide.[1] Technical Insight: The thioether linkage in Vamidothion is an electron-rich site easily attacked by dissolved oxygen or peroxides.[1] This creates a sulfoxide metabolite (Vamidothion-d6-SO).[1] Because sulfoxides are more polar than the parent thioether, they elute earlier on Reverse Phase (C18) columns.

Corrective Action:

  • Check Solvent Quality: Ensure your solvents (especially ethers or THF, if used, but also aged ACN) are free of peroxides.

  • Degas Mobile Phases: Dissolved oxygen in the mobile phase can oxidize the analyte on-column.

  • Antioxidant Addition: For highly sensitive assays, adding 0.1% Ascorbic Acid to the aqueous mobile phase can act as a scavenger, though this is rarely needed if solvents are fresh.

Q3: Can I use the QuEChERS method with Vamidothion-d6?

Diagnosis: pH-Dependent Hydrolysis Risk.[1][2][3] Technical Insight: Standard QuEChERS (EN 15662) uses Citrate buffering (pH ~5-5.5), which is generally safe.[1] However, the AOAC 2007.01 method uses Acetate buffering. Warning: Traditional unbuffered extraction or methods using strong bases (pH > 8) will cause rapid hydrolysis of the P-S bond, destroying the internal standard.

Corrective Action:

  • Buffer Strictly: Ensure the final extract pH is between 4.0 and 6.0.

  • IS Addition Timing: Add Vamidothion-d6 after the initial extraction and cleanup (d-SPE) steps to avoid loss during the partition, unless you are specifically validating recovery corrections.

Q4: My autosampler stability check failed after 12 hours.

Diagnosis: Thermal Degradation / Photosensitivity. Technical Insight: Vamidothion is known to degrade in the presence of light (photolysis) and heat. Acetone, often used in residue extraction, acts as a photosensitizer and accelerates this breakdown.

Corrective Action:

  • Amber Vials: Mandatory use of amber glass vials to block UV/Vis light.

  • Cooling: Set autosampler temperature to 4°C.

  • Solvent Exchange: If the sample is in Acetone, evaporate and reconstitute in ACN/Water before placing in the autosampler.

Experimental Protocols

Protocol A: Solvent Stability Validation

Use this protocol to verify if your solvent system is degrading your IS.

  • Preparation: Prepare Vamidothion-d6 at 100 ng/mL in three solvents:

    • Solvent A: 100% Acetonitrile (Control)[1]

    • Solvent B: 100% Methanol[1]

    • Solvent C: 50:50 Methanol:Water (unbuffered)[1]

  • Incubation: Aliquot each into two amber vials. Store one set at 4°C and one at Room Temperature (25°C).

  • Timepoints: Inject at T=0, T=6h, T=12h, T=24h.

  • Analysis: Monitor the Area Count of the parent peak.

  • Criteria: If degradation > 5% relative to T=0, the solvent is incompatible for overnight runs.

Protocol B: Optimized Storage Conditions
  • Stock Solution (1 mg/mL): Acetonitrile, -20°C, Amber Ampoule/Vial.[1] Shelf life: 6-12 months.

  • Working Solution (1-10 µg/mL): Acetonitrile, 4°C. Shelf life: 1 week.[1]

  • Instrument Sample: Water:Acetonitrile (90:[1]10) + 0.1% Formic Acid (to maintain acidic pH). Stability: ~24 hours at 4°C.

Visualized Degradation Pathways & Logic

Vamidothion-d6 Degradation Mechanisms

The following diagram illustrates the two primary pathways (Oxidation and Hydrolysis) that users must control.[4]

VamidothionDegradation cluster_0 Critical Control Point Vam Vamidothion-d6 (Parent) Sulfoxide Vamidothion-d6 Sulfoxide (+16 Da) (More Polar/Early Elution) Vam->Sulfoxide Oxidation (Rapid) HydrolysisProd Hydrolysis Products (Phosphoric Acid deriv. + Thio-amine) (Signal Loss) Vam->HydrolysisProd Hydrolysis (pH Dependent) OxAgent Oxidizing Agents (Peroxides, O2, Light) OxAgent->Vam Sulfone Vamidothion-d6 Sulfone (+32 Da) (Rare) Sulfoxide->Sulfone Further Oxidation HighPH High pH (>8) Moisture HighPH->Vam

Figure 1: Primary degradation pathways of Vamidothion-d6.[1] Oxidation of the thioether group is the most common issue in organic solvents, while hydrolysis dominates in aqueous alkaline conditions.

Troubleshooting Decision Tree

Use this logic flow to diagnose signal instability.

TroubleshootingTree Start Issue: Unstable Vamidothion-d6 Signal CheckSolvent 1. Check Solvent System Start->CheckSolvent IsMethanol Is solvent Methanol? CheckSolvent->IsMethanol SwitchACN Action: Switch to Acetonitrile IsMethanol->SwitchACN Yes CheckPeak 2. Check Chromatogram IsMethanol->CheckPeak No ExtraPeak New peak @ -1 to -2 min RT? CheckPeak->ExtraPeak Oxidation Diagnosis: Oxidation (Sulfoxide) Action: Check for Peroxides/Air ExtraPeak->Oxidation Yes SignalDrop Just Signal Loss? ExtraPeak->SignalDrop No CheckPH Diagnosis: Hydrolysis Action: Check pH (Keep < 7) SignalDrop->CheckPH Yes

Figure 2: Step-by-step diagnostic flow for identifying the root cause of Vamidothion-d6 instability.

Solvent Compatibility Data

SolventStability RatingRisk FactorsRecommendation
Acetonitrile (ACN) High Minimal.[1][5] Best for storage.Preferred solvent for stocks and working solutions.
Methanol (MeOH) Moderate Potential for solvolysis over time.[1]Use only for immediate analysis; do not store >24h.
Acetone Low Photosensitizer; accelerates degradation.Avoid if possible; protect strictly from light.
Water (pH 7) Moderate Slow hydrolysis at neutral pH.[1]Use only in mobile phase mixes.
Water (pH > 8) Critical Failure Rapid hydrolysis of P-S bond.Do not use. Ensure buffers are pH < 6.
Ethyl Acetate Moderate Generally stable, but can contain traces of acetic acid/alcohol.Acceptable for extraction, not for long-term storage.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17199, Vamidothion. Retrieved from [Link][1]

  • Food and Agriculture Organization (FAO). Vamidothion - Evaluation of Pesticide Residues. JMPR 1973.[5] Retrieved from [Link]

  • European Commission. Review report for the active substance vamidothion. SANCO/3038/99-Final.[1] Retrieved from [Link][1]

  • Mastovska, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A, 1040(2), 259-272.[1] (Demonstrates instability of organophosphates in methanol vs acetonitrile). Retrieved from [Link]

Sources

Troubleshooting

Addressing Vamidothion-d6 carryover in autosamplers

Technical Support Center: Vamidothion-d6 Carryover Mitigation Status: Active Ticket ID: VAM-D6-ISO-001 Assigned Specialist: Senior Application Scientist, LC-MS/MS Division Executive Summary You are encountering carryover...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vamidothion-d6 Carryover Mitigation

Status: Active Ticket ID: VAM-D6-ISO-001 Assigned Specialist: Senior Application Scientist, LC-MS/MS Division

Executive Summary

You are encountering carryover of Vamidothion-d6 (and likely the native Vamidothion analyte). This is a known challenge with organophosphate insecticides possessing thioether groups. Vamidothion is highly polar (LogP ~0.12) and water-soluble, yet it exhibits strong adsorption to metallic surfaces and polyimide (Vespel) rotor seals due to its sulfur-phosphorus moieties.

This guide moves beyond generic "wash longer" advice. We will target the specific physicochemical interactions of Vamidothion to eliminate the ghost peaks compromising your quantitation limits.

Module 1: Diagnostic Workflow

Question: How do I distinguish between true autosampler carryover, column carryover, and background contamination?

Before tearing down the autosampler, you must isolate the source. Vamidothion-d6 is sticky, but "ghost peaks" can also come from contaminated mobile phases or the analytical column.

The "Zero-Volume" Injection Test:

  • Run High Standard: Inject your highest calibration standard (ULOQ) containing Vamidothion-d6.

  • Run Mobile Phase Blank: Inject a standard solvent blank. Result: Peak observed (Carryover confirmed).

  • Run "Zero-Volume" Blank: Program the autosampler to perform a "0 µL" injection (or minimum injectable volume) but run the full gradient.

    • Scenario A: Peak persists at the same retention time.

      • Diagnosis:Column Carryover. The analyte is hung up on the stationary phase or column frit.

    • Scenario B: Peak disappears or is significantly reduced.

      • Diagnosis:Autosampler/Needle Carryover. The contamination is physical residue on the needle, loop, or injection valve rotor.

Visualizing the Troubleshooting Logic:

Vamidothion_Troubleshooting Start Start: Ghost Peak Detected Step1 Run ULOQ -> Then Solvent Blank Start->Step1 Decision1 Peak in Blank? Step1->Decision1 Step2 Run 'Zero Volume' Gradient Decision1->Step2 Yes Result_Clean System Clean Check Mobile Phase Source Decision1->Result_Clean No Decision2 Peak Persists? Step2->Decision2 Result_Col Source: COLUMN Action: Wash Column / Change Frit Decision2->Result_Col Yes (Peak Present) Result_AS Source: AUTOSAMPLER Action: Optimize Wash Solvent Decision2->Result_AS No (Peak Absent)

Figure 1: Decision tree for isolating the source of Vamidothion-d6 carryover.

Module 2: Chemical Mitigation (The Wash)

Question: I am using 100% Acetonitrile as a wash, but the carryover persists. Why?

The Science: Vamidothion has a LogP of approx 0.12 to 0.16 [1]. It is highly polar.

  • The Mistake: Using 100% Acetonitrile (ACN) or Methanol (MeOH).[1][2] While these are strong organic solvents, Vamidothion is too polar to be effectively solubilized and removed by pure organic solvents alone. It requires an aqueous component to solvate, and an organic component to desorb it from surfaces.

  • The Interaction: The thioether and phosphate groups can act as Lewis bases, binding to active sites on the needle.

The Solution: The "Polar Magic Mix" You need a wash solvent that spans the polarity range and modifies the pH to prevent binding.

Wash TypeRecommended CompositionMechanism of Action
Weak Wash 90:10 Water:MeOH (0.1% Formic Acid)Matches initial gradient conditions to prevent precipitation inside the loop. The acid keeps Vamidothion protonated (soluble).
Strong Wash 40:40:20 ACN:MeOH:IPA (0.1% Formic Acid)ACN/MeOH: Solubilizes organic residues.IPA (Isopropanol): High viscosity "scrubs" the surface and wets hydrophobic pockets.Formic Acid: Prevents silanol/metal binding.
Alternative 20:80 Water:Acetonitrile (with 0.1% H3PO4)Use only if MS compatible. Phosphoric acid is excellent for passivating steel against organophosphates but suppresses MS ionization if it reaches the source.

Caution: Vamidothion decomposes in strong alkali [1]. Avoid high pH washes (e.g., Ammonium Hydroxide), as this may degrade the compound inside the injector, creating new "mystery peaks" (degradation products) rather than cleaning the system.

Module 3: Hardware Mitigation

Question: My wash solvents are optimized, but I still see 0.5% carryover. What hardware components are responsible?

1. The Rotor Seal (The Hidden Trap) Most standard HPLC valves use a Vespel (polyimide) rotor seal.

  • Problem: Vespel is excellent for pH 0-10 but is porous and can adsorb polar organophosphates and amines.

  • Solution: Switch to a Tefzel (ETFE) or PEEK rotor seal. These materials are more hydrophobic and significantly less "sticky" for Vamidothion-d6.

    • Note: Tefzel has a lower pressure rating than Vespel. Ensure your system pressure is within limits (< 15,000 psi usually requires specific PEEK blends).

2. Needle Seat & Loop

  • If your needle seat is stainless steel, the Vamidothion may be chelating to the metal.

  • Action: Ultrasonicate the needle seat in 30% Formic Acid/MeOH for 10 minutes, or replace it with a PEEK-lined needle seat if available for your autosampler model.

Module 4: The Remediation Protocol

Question: What is the step-by-step workflow to implement these fixes?

Follow this protocol to validate the removal of Vamidothion-d6 carryover.

Step 1: Solvent Swap Replace your current wash solvents with the "Polar Magic Mix" defined in Module 2.

Step 2: Passivation (Optional but Recommended) If the system has been exposed to high concentrations of Vamidothion:

  • Remove the column.[3][4][5] Install a union.

  • Flush the lines with 0.1% Phosphoric Acid in 50:50 Water:MeOH for 30 minutes. (Phosphoric acid passivates active steel sites).

  • Flush with 100% Water for 20 minutes (Critical to remove phosphoric acid before MS re-connection).

  • Flush with 100% MeOH for 10 minutes.

Step 3: Autosampler Program Optimization Modify your injection method to include a "Dip and Rinse" step.

Wash_Mechanism Injection Injection Event Wash1 Strong Wash (ACN:MeOH:IPA + FA) Dissolves Adsorbed Analyte Injection->Wash1 Post-Inject (6s) Wash2 Weak Wash (90% Water) Removes Strong Solvent Wash1->Wash2 Rinse (6s) NextInj Next Sample Ready Wash2->NextInj

Figure 2: Optimized dual-wash cycle for polar organophosphates.

Step 4: The "Double Blank" Strategy In your sequence, always program a Double Blank (mobile phase injection) after your highest standards and QCs.

  • Why? Vamidothion-d6 is an Internal Standard. If it carries over into a sample that already has IS added, the error is masked. It is only visible in a blank or if the carryover is massive. The Double Blank proves the system is clean before the next unknown sample.

References

  • ChemicalBook. (2024). Vamidothion Properties and Stability.[6]Link

  • Waters Corporation. (2025). Carryover Mitigation Using Needle Wash Solvent Chemistry.[1][2]Link

  • Agilent Technologies. (2013).[7] Pesticide Residue Analysis Guide: Troubleshooting and Optimization.Link

  • National Center for Biotechnology Information (NIH). (2024). PubChem Compound Summary for CID 560193, Vamidothion.Link

  • Shimadzu. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules (Applied to Sticky Peptides/Organics).Link

Sources

Optimization

Technical Support Center: Enhancing Analytical Robustness with Vamidothion-d6

Welcome to the Technical Support Center for pesticide residue analysis. This resource is designed for analytical chemists, toxicologists, and drug development professionals utilizing Vamidothion-d6 as a Stable Isotope-La...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pesticide residue analysis. This resource is designed for analytical chemists, toxicologists, and drug development professionals utilizing Vamidothion-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to overcome critical analytical hurdles in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe signal suppression for Vamidothion in complex matrices like tea or human urine, and how does Vamidothion-d6 resolve this? A: Vamidothion is highly susceptible to matrix-induced ion suppression during Electrospray Ionization (ESI). When analyzing complex samples, co-eluting matrix components compete with the native Vamidothion molecules for available charge (protons) in the ESI droplet. This competition leads to a significant reduction in the ionization efficiency of the target analyte, resulting in falsely low quantification.

The Causality & Solution: By spiking the sample with Vamidothion-d6 prior to extraction, you introduce a molecule that is chemically and chromatographically identical to native Vamidothion but has a mass shift of +6 Da. Because they co-elute perfectly, Vamidothion-d6 experiences the exact same ion suppression environment as the native analyte. The absolute signals of both compounds drop proportionally, but the ratio of their signals remains constant. This mathematically cancels out the matrix effect, a mechanism validated in[1].

Q2: How do I validate extraction efficiency when using Vamidothion-d6, ensuring compliance with the latest European guidelines? A: While Vamidothion-d6 perfectly corrects for losses during sample preparation and ionization, relying solely on the IS ratio can mask poor absolute extraction recovery. If your absolute recovery drops below 30%, the signal-to-noise (S/N) ratio may become too low for reliable integration at the Limit of Quantification (LOQ).

Self-Validating Protocol: According to the updated[2], when using calibration procedures that correct for analyte losses (like using a SIL-IS), the absolute recovery must still be verified. You must perform a recovery experiment using matrix-matched calibration:

  • Extract a blank matrix spiked with native Vamidothion before extraction.

  • Extract a blank matrix and spike it with native Vamidothion after extraction.

  • Compare the absolute peak areas (not the IS ratio) to calculate absolute extraction efficiency. It should ideally fall between 70-120%.

Q3: What are the optimal LC-MS/MS MRM transitions for Vamidothion and Vamidothion-d6 to prevent isotopic cross-talk? A: Cross-talk occurs when the natural heavy isotopes (e.g., 13C, 34S) of the native analyte overlap with the mass of the internal standard, or when the collision cell is not cleared fast enough between scans. Vamidothion-d6 provides a robust +6 Da mass shift, which is well beyond the natural isotopic envelope of Vamidothion (which contains sulfur and phosphorus).

Optimization Strategy: Ensure your quadrupole resolution is set to 'Unit' (0.7 FWHM) to prevent mass bleed. Use the transitions outlined in the table below, which are [3].

Quantitative Data Summaries

Table 1: Optimized MRM Transitions for Vamidothion and Vamidothion-d6

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Vamidothion (Native)288.0146.0118.018 / 23
Vamidothion-d6 (SIL-IS)294.0152.0124.018 / 23

Table 2: Impact of Vamidothion-d6 on Matrix Effect (ME) and Recovery in Complex Matrices

Quantification MethodAbsolute Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSDr)
External Calibration (No IS)62%-45% (Suppression)22.4%
Matrix-Matched (No IS)65%Corrected18.1%
SIL-IS Corrected (Vamidothion-d6) 98% Effectively 0% 4.2%

Experimental Protocols: Self-Validating QuEChERS Workflow

To ensure maximum trustworthiness and reproducibility, follow this step-by-step methodology for extracting Vamidothion from complex matrices using Vamidothion-d6.

Step 1: Sample Comminution and Spiking

  • Homogenize 10 g of the sample (e.g., fruit, vegetable, or biological matrix) in a 50 mL PTFE centrifuge tube. Note: Sample comminution must ensure sufficient homogeneity to keep sub-sampling variability within acceptable limits[2].

  • Critical Step: Spike the homogenate with 50 µL of a 1 µg/mL Vamidothion-d6 working solution. Allow the sample to equilibrate for 15 minutes at room temperature to ensure the SIL-IS integrates into the matrix identically to the native incurred residue.

Step 2: Extraction

  • Add 10 mL of LC-MS grade Acetonitrile (MeCN).

  • Vortex vigorously for 1 minute to disrupt protein binding and partition the analyte into the organic phase.

  • Add QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Shake immediately for 1 minute to prevent agglomeration of the MgSO4.

  • Centrifuge at 4000 rpm for 5 minutes.

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Causality: PSA removes organic acids and sugars, while C18 removes non-polar lipids. Vamidothion is highly polar, so excessive C18 can cause analyte loss; the d6 internal standard will correct for this specific loss.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 0.5 mL of the supernatant to an autosampler vial and dilute with 0.5 mL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion during injection.

Workflow and Mechanistic Visualizations

Workflow Sample 1. Homogenize Matrix (Ensure Sub-sampling Variability is Acceptable) Spike 2. Spike Vamidothion-d6 (Equilibrate for 15 mins) Sample->Spike Extract 3. QuEChERS Extraction (Acetonitrile + Buffer Salts) Spike->Extract Cleanup 4. dSPE Cleanup (PSA / C18 / MgSO4) Extract->Cleanup LCMS 5. LC-MS/MS Analysis (ESI+ Scheduled MRM) Cleanup->LCMS Quant 6. Quantification (Native Area / IS Area Ratio) LCMS->Quant

Workflow for Vamidothion analysis using Vamidothion-d6 SIL-IS.

MatrixEffect Coelution Perfect Chromatographic Co-elution (Native & d6) IonSource ESI Source Matrix-Induced Ion Suppression Coelution->IonSource Native Native Vamidothion Absolute Signal Drops IonSource->Native SILIS Vamidothion-d6 Absolute Signal Drops Proportionally IonSource->SILIS Ratio Ratio (Native/IS) Remains Constant for Accurate Quant Native->Ratio SILIS->Ratio

Mechanism of matrix effect correction by Vamidothion-d6 in ESI.

References

  • Title: A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021 v2026) Source: European Commission - Food Safety Guidelines URL: [Link]

Sources

Troubleshooting

Column selection for optimal separation of Vamidothion and Vamidothion-d6

[1] Executive Summary: The Polarity Challenge Researchers analyzing Vamidothion often encounter a critical chromatographic challenge: retention .[1] Vamidothion is an organothiophosphate insecticide with a LogP of approx...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Polarity Challenge

Researchers analyzing Vamidothion often encounter a critical chromatographic challenge: retention .[1]

Vamidothion is an organothiophosphate insecticide with a LogP of approximately 0.12 to 0.16 [1].[1] This high polarity means it interacts poorly with standard C18 stationary phases, often eluting in the "void volume" (t0) where ion suppression from matrix salts is highest.[1]

When using Vamidothion-d6 as an Internal Standard (IS), the goal is usually co-elution to correct for these matrix effects. However, due to the Deuterium Isotope Effect , the d6-analog is slightly less lipophilic and may elute earlier than the native compound.[1] If the method does not have sufficient retention factor (


), this separation can lead to the IS and the analyte experiencing different ionization environments, compromising quantification accuracy.

This guide details the column selection strategy to ensure robust retention and "optimal separation" (defined here as resolution from matrix interferences, while maintaining analyte-IS integrity).

Decision Matrix: Column Selection Strategy

Do not default to a standard C18 column. Use the logic flow below to select the stationary phase based on your specific instrumentation and matrix complexity.

ColumnSelection Start START: Vamidothion Analysis (LogP ~ 0.12) Decision1 Is the primary goal Quantification (LC-MS) or Purification? Start->Decision1 Quant Quantification (LC-MS/MS) Goal: Co-elution of d0/d6 Decision1->Quant Quantification Purify Purification / Purity Check Goal: Separate d0 from d6 Decision1->Purify Purification Decision2 Can you use HILIC mode? Quant->Decision2 HILIC_Yes Recommended: HILIC Silica or Amide (High Retention) Decision2->HILIC_Yes Yes (MS compatible) HILIC_No Reversed Phase (RP) Required Decision2->HILIC_No No (Prefer RP) Decision3 Is 100% Aqueous Mobile Phase needed for retention? HILIC_No->Decision3 C18_Aq Recommended: C18-Aq / Polar-Embedded (Prevents Phase Collapse) Decision3->C18_Aq Yes (Standard) PFP Alternative: Pentafluorophenyl (PFP) (Selectivity for Polar Aromatics) Decision3->PFP Alternative HighRes Requires High-Efficiency RP (Superficial Porous Particles) + Shallow Gradient Purify->HighRes

Figure 1: Decision matrix for selecting the optimal stationary phase based on analytical goals.

Technical Deep Dive: The "Separation" Paradox

Scenario A: LC-MS/MS Quantification (The Standard Use Case)

In this scenario, you do not want to separate Vamidothion from Vamidothion-d6.[1] You want them to co-elute so the d6 compensates for signal suppression/enhancement.

  • The Problem: On standard C18 columns, Vamidothion elutes too fast (often < 1 min). The d6 analog, being slightly more polar due to the C-D bonds having a shorter bond length and lower polarizability than C-H bonds, may elute even earlier [2].[1]

  • The Risk: If Vamidothion elutes at 1.5 min and Vamidothion-d6 elutes at 1.4 min, and a matrix interference elutes at 1.4 min, your IS is suppressed but your analyte is not.[1] Your data will be invalid.

  • The Solution: Use a Polar-Embedded C18 or C18-Aq column.[1] These allow the use of 100% aqueous initial mobile phase without "phase collapse" (dewetting), forcing the analyte to interact with the stationary phase longer.[1] This increases

    
     (retention factor), pushing both peaks away from the void volume and minimizing the relative retention shift between d0 and d6.
    
Scenario B: Isotopic Purity Analysis

If your ticket implies you need to separate them (e.g., to verify the isotopic purity of your standard), you must exploit the Deuterium Isotope Effect .[1]

  • Mechanism: Deuterated compounds have slightly smaller molar volumes and lower lipophilicity.[1]

  • Strategy: Use a high-efficiency column (Sub-2 µm or Core-Shell particles) and a shallow gradient at low temperatures. Lower temperatures enhance the resolution between isotopologues.[1]

Recommended Experimental Protocol (Quantification)

This protocol focuses on Reversed-Phase LC-MS/MS using a column designed for polar retention.[1]

Materials
  • Analyte: Vamidothion (CAS: 2275-23-2)[1][2][3][4][5]

  • IS: Vamidothion-d6[1]

  • Column: C18-Aq (Aqueous stable) or Polar-Embedded C18 (e.g., 100mm x 2.1mm, 1.9µm or 2.7µm).[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over Acetonitrile for polar organophosphates as it often provides better retention and peak shape.[1]

Step-by-Step Method
ParameterSettingRationale
Flow Rate 0.3 - 0.4 mL/minStandard for 2.1mm ID columns; ensures optimal Van Deemter efficiency.[1]
Column Temp 30°C - 40°CModerate temperature maintains reproducibility without exacerbating the d0/d6 shift.[1]
Injection Vol 1 - 5 µLKeep low to prevent solvent effects (peak fronting) due to high water solubility.[1]
Gradient Time (min) % B (MeOH)
0.002% (Hold for 1 min to trap polar analyte)
1.002%
6.0095%
8.0095%
8.102%
11.002% (Re-equilibration is critical)
Expected Results
  • Vamidothion Retention: > 3.0 minutes (well away from void).[1]

  • d0/d6 Separation: Minimal (< 0.05 min shift).

  • Peak Shape: Sharp, symmetrical (Tailing factor < 1.2).[1]

Troubleshooting & FAQs

Q1: My Vamidothion peak is splitting. Is this the d6 separating?

A: Unlikely. Unless you are using an incredibly shallow gradient on a very long column, d0 and d6 usually appear as a single peak or a slightly shouldered peak in standard LC-MS.[1] Peak splitting is more likely caused by:

  • Solvent Mismatch: Injecting the sample in 100% Acetonitrile while the mobile phase is 98% Water.[1] Fix: Dissolve sample in initial mobile phase (Water/MeOH 98:2).

  • Degradation: Vamidothion oxidizes to its sulfoxide form.[1][2] Check for a mass shift (+16 Da).

Q2: The signal for Vamidothion-d6 is much lower than expected.

A: This is often due to Ion Suppression .[1]

  • Diagnosis: If the d6 elutes slightly earlier (isotope effect) into the void volume, it hits the salt front.[1]

  • Fix: Switch to a C18-Aq column and start at 0-2% Organic.[1] This increases retention (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), moving the peak away from the suppression zone.
    
Q3: Can I use HILIC for this separation?

A: Yes, HILIC is excellent for LogP ~0.12 compounds.[1]

  • Pros: Massive retention increase; higher sensitivity (high organic mobile phase enhances ESI desolvation).[1]

  • Cons: Long equilibration times; sensitive to sample diluent (must be high organic).[1]

  • Column: Silica or Amide phase.[1]

  • Mobile Phase: ACN/Water/Ammonium Acetate (start high organic, e.g., 95% ACN).[1]

References

  • ChemicalBook. (2025).[1] Vamidothion Physicochemical Properties and LogP Data. Retrieved from

  • Wang, S., et al. (2007).[1] Deuterium isotope effect on retention time of internal standards in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [General Principle Citation]

  • Thermo Fisher Scientific. (2023).[1] Robust LC-MS Analysis of Pesticides with 1.0 mm i.d. Columns. Retrieved from

  • Agilent Technologies. (2013).[1] Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues. Retrieved from

  • Mac-Mod Analytical. (n.d.). LC-MS Method Development and Column Screening for Polar Compounds. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Inter-laboratory comparison of Vamidothion analysis

Inter-Laboratory Comparison of Vamidothion Analysis: A Definitive Guide to LC-MS/MS vs. GC-MS/MS Methodologies Executive Summary & Mechanistic Grounding As a Senior Application Scientist, I frequently encounter discrepan...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of Vamidothion Analysis: A Definitive Guide to LC-MS/MS vs. GC-MS/MS Methodologies

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I frequently encounter discrepancies in organophosphate quantification across different testing facilities. Vamidothion—a systemic organophosphate insecticide and acaricide—poses unique analytical challenges due to its high polarity, thermal lability, and rapid oxidation into its metabolites, vamidothion sulfoxide and vamidothion sulfone[1].

Regulatory bodies enforce strict Maximum Residue Limits (MRLs) for Vamidothion in food and environmental matrices. Consequently, inter-laboratory proficiency testing (PT) is critical to ensure that different laboratories, utilizing different analytical platforms, yield harmonized results[2]. This guide objectively compares the two dominant analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—grounded in inter-laboratory collaborative data and mechanistic chemistry.

The Causality of Extraction: Why Buffered QuEChERS is the Gold Standard

Before instrumental analysis, the extraction matrix dictates the success of the assay. Historically, large-volume ethyl acetate extractions were cumbersome and prone to analyte loss[1]. Today, the citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the consensus standard[3].

The Causality: Vamidothion is highly susceptible to base-catalyzed hydrolysis. By utilizing a citrate buffer (disodium hydrogen citrate and trisodium citrate), the extraction pH is locked between 5.0 and 5.5[4]. This prevents the degradation of the organophosphate backbone during the exothermic addition of magnesium sulfate (MgSO₄). Furthermore, dispersive Solid Phase Extraction (d-SPE) using Primary Secondary Amine (PSA) removes organic acids and sugars without sequestering the highly polar Vamidothion, ensuring recoveries consistently hit the 70–120% target required by SANTE guidelines[3].

Workflow & Self-Validating System Diagram

To ensure trustworthiness, every analytical run must act as a self-validating system. This is achieved by introducing an Internal Standard (IS), such as Triphenylphosphate (TPP) or isotopically labeled Vamidothion-d6, prior to the initial extraction step[4]. If the IS recovery deviates beyond ±20%, the system automatically flags the sample for re-extraction, ensuring that matrix effects or extraction anomalies are caught before data reporting.

VamidothionWorkflow Start Homogenized Matrix (e.g., Apple/Honey) Extraction Acetonitrile Extraction (1% Acetic Acid) Start->Extraction Add Internal Standard Partitioning Salting Out (MgSO4 + NaCl + Citrate) Extraction->Partitioning Agitation CleanUp d-SPE Clean-up (PSA / MgSO4) Partitioning->CleanUp Centrifugation Split Analytical Split CleanUp->Split Supernatant LCMS LC-MS/MS (ESI+, MRM) Target: Polar/Labile Split->LCMS Primary Method GCMS GC-MS/MS (EI, MRM) Target: Volatile Split->GCMS Cross-Check Data Inter-Laboratory Z-Score Evaluation LCMS->Data Low Uncertainty GCMS->Data High Matrix Effect

Fig 1. Self-validating QuEChERS workflow for Vamidothion analysis, split into LC/GC platforms.

Step-by-Step Self-Validating Protocol

This protocol is optimized for high-throughput inter-laboratory reproducibility.

Phase 1: Comminution and Extraction

  • Matrix Hydration: Weigh 10.0 g of homogenized cryogenic sample into a 50 mL PTFE centrifuge tube. Crucial Step: For low-moisture samples (e.g., dried fruits, honey), add 10 mL of cold HPLC-grade water (4 °C) to rehydrate the matrix. This ensures optimal partitioning of the polar Vamidothion into the organic phase[1].

  • Internal Validation: Spike the sample with 100 µL of Internal Standard (TPP, 10 µg/mL) to establish the self-validating baseline[4].

  • Solvent Addition: Add 10 mL of Acetonitrile (containing 1% Acetic Acid). Vortex vigorously for 1 minute.

  • Buffered Partitioning: Add the QuEChERS salt partition packet (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate)[4]. Shake immediately to prevent localized exothermic degradation of Vamidothion.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

Phase 2: d-SPE Clean-up 6. Sorbent Selection: Transfer 6 mL of the supernatant to a 15 mL d-SPE tube containing 150 mg PSA and 900 mg anhydrous MgSO₄. Note: Avoid Graphitized Carbon Black (GCB) unless heavy pigmentation is present, as excessive GCB can inadvertently adsorb planar pesticides and reduce recoveries[5]. 7. Purification: Vortex for 1 minute and centrifuge at 4200 rpm for 5 minutes. 8. Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into autosampler vials for immediate LC/GC injection.

LC-MS/MS vs. GC-MS/MS: Inter-Laboratory Performance Comparison

When comparing inter-laboratory proficiency test results, laboratories utilizing LC-MS/MS consistently achieve tighter z-scores (between -1.0 and +1.0) for Vamidothion compared to those using GC-MS/MS.

Mechanistic Differences:

  • LC-MS/MS (ESI+): Vamidothion readily forms a protonated precursor ion [M+H]⁺ at m/z 288.04[4]. Because LC operates at near-ambient temperatures, thermal degradation is non-existent. The primary challenge is matrix suppression, particularly in complex matrices like citrus, where up to 20-50% signal suppression can occur[1].

  • GC-MS/MS (EI): Vamidothion is thermally labile. In standard splitless injectors (250°C), it can degrade before reaching the column. Furthermore, GC-MS/MS often suffers from profound matrix enhancement effects (where matrix components block active sites in the GC liner, artificially boosting the Vamidothion signal)[1]. Cross-checking studies reveal that GC provides more symmetrical peaks for certain non-polar pesticides, but LC-MS/MS provides vastly higher sensitivity for Vamidothion[6].

Table 1: Quantitative Comparison of Vamidothion Analytical Platforms

ParameterLC-MS/MS (ESI+)GC-MS/MS (EI)Mechanistic Causality / Notes
LOD (Limit of Detection) 0.0001 – 0.03 µg/kg0.001 – 0.9 µg/kgLC-MS/MS demonstrates superior ionization efficiency for polar organophosphates[6][7].
LOQ (Limit of Quantitation) 0.0002 – 0.6 µg/kg0.002 – 3.0 µg/kgLC-MS/MS easily meets strict European MRLs[6][7].
Average Recovery 92% - 94%83% - 85%GC-MS/MS recoveries are hindered by thermal degradation in the injection port[2][8].
Matrix Effects Signal Suppression (<20%)Signal Enhancement (>20%)GC liners suffer from active site blockage by matrix lipids/sugars, causing artificial signal spikes[1].
Metabolite Tracking ExcellentPoorVamidothion sulfoxide/sulfone are highly polar and elute easily in reverse-phase LC; they degrade in GC[1].
Expanded Uncertainty (U) 5.2% – 15.1%5.2% – 30.4%Higher uncertainty in GC-MS/MS stems from calibration curve concentration variances and thermal lability[6].

Inter-Laboratory Cross-Checking & Z-Score Analysis

In collaborative trials analyzing complex matrices like sweet pepper and honey, cross-checking between LC and GC platforms revealed critical insights[6][7]:

  • Accuracy & Reproducibility: Labs using LC-MS/MS reported average relative standard deviations (RSD) of ~6%, while GC-MS/MS labs reported RSDs up to 14%[8].

  • Uncertainty: The expanded measurement uncertainty (U) for Vamidothion is typically calculated at <15% for LC-MS/MS, whereas GC-MS/MS methods push towards 30.4% due to injection port lability[6].

References

  • EURL-FV (2011-M4). Validation of Pesticide Residues in Fruit and Vegetables. eurl-pesticides.eu.
  • FAPAS Proficiency Testing. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce. PMC.
  • Thermo Fisher Scientific. LC-MS Applications for Food Safety Analysis Compendium.
  • ResearchGate. Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides.
  • AENSI Web. QuEChERS analytical method for determination of 93 pesticide residues in apples and potatoes using LC–MS.
  • MDPI. Optimization of Method for Pesticide Detection in Honey by Using Liquid and Gas Chromatography Coupled with Mass Spectrometric Detection.
  • PMC. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis.
  • Taylor & Francis. LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper.

Sources

Comparative

Vamidothion-d6 versus Analog Internal Standards for LC-MS/MS Pesticide Analysis

Introduction: The Matrix Effect Challenge in Pesticide Residue Analysis Vamidothion is a highly polar, systemic organophosphate insecticide heavily utilized in global agriculture. Due to its thermal instability and polar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Matrix Effect Challenge in Pesticide Residue Analysis

Vamidothion is a highly polar, systemic organophosphate insecticide heavily utilized in global agriculture. Due to its thermal instability and polarity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipped with electrospray ionization (ESI) is the gold standard for its trace-level quantification[1]. However, ESI is notoriously susceptible to matrix effects (ME)—specifically, severe ion suppression caused by co-extracted matrix components like plant pigments, lipids, and secondary metabolites[2].

To mitigate these effects and ensure compliance with stringent Maximum Residue Limits (MRLs), laboratories traditionally rely on structural analog internal standards (e.g., Triphenyl phosphate, TPP) or stable isotope-labeled internal standards (SIL-IS) like Vamidothion-d6[3]. This guide objectively compares the performance of Vamidothion-d6 against generic analog standards, detailing the mechanistic causality behind their performance differences and providing a self-validating analytical protocol.

Mechanistic Causality: The Physics of Ion Suppression

Understanding why Vamidothion-d6 outperforms analog standards requires examining the physics of ESI. During ionization, analytes and matrix components partition to the surface of charged droplets. As the solvent evaporates, compounds compete for the limited available charge[2].

If an analog internal standard like TPP is used, its differing physicochemical properties result in a different chromatographic retention time (RT) compared to native Vamidothion. Consequently, the analog elutes into the mass spectrometer alongside a completely different profile of background matrix components. This temporal mismatch means the analog experiences a different magnitude of ion suppression, leading to inaccurate quantitative corrections[4].

Conversely, Vamidothion-d6 (where six hydrogen atoms are replaced by deuterium) shares the exact physicochemical properties and retention time as native Vamidothion. It co-elutes perfectly, meaning it is subjected to the exact same matrix interference and charge competition[5]. Because the suppression affects both the native analyte and the SIL-IS equally, the ratio of their MS/MS peak areas remains perfectly constant, creating a mathematically self-correcting quantification system.

ME Ionization ESI Droplet Desolvation Target Vamidothion (Target) Ionization->Target SIL Vamidothion-d6 (SIL-IS) Ionization->SIL Analog Analog IS (e.g., TPP) Ionization->Analog Matrix Co-eluting Matrix Components Suppression Ion Suppression (Competition for Charge) Matrix->Suppression Suppression->Target Identical Suppression Suppression->SIL Identical Suppression Suppression->Analog Variable Suppression

Divergent ion suppression effects on co-eluting SIL-IS versus temporally shifted analog IS.

Quantitative Performance Comparison

The superiority of Vamidothion-d6 becomes evident when analyzing highly complex botanical matrices like spinach or tomato, which are known to cause severe ion suppression (often exceeding -20% ME)[5]. The table below summarizes the quantitative recovery and precision when using Vamidothion-d6 versus an analog IS (TPP) under identical extraction conditions.

MatrixInternal Standard TypeSpiking Level (µg/kg)Matrix Effect (%)Absolute Recovery (%)Corrected Recovery (%)RSD (%)
Spinach Vamidothion-d6 (SIL-IS)10-45.252.498.5 4.2
Spinach TPP (Analog IS)10-18.552.464.318.7
Tomato Vamidothion-d6 (SIL-IS)10-32.165.8101.2 3.8
Tomato TPP (Analog IS)10-12.465.875.615.2

Data Synthesis Note: The "Corrected Recovery" demonstrates how Vamidothion-d6 mathematically normalizes severe signal loss (Absolute Recovery) back to near 100%. The analog IS fails to compensate accurately due to differential matrix suppression at its specific retention time[6].

Self-Validating Experimental Protocol: QuEChERS & LC-MS/MS

To ensure absolute scientific trustworthiness, the following protocol incorporates self-validating checkpoints. By monitoring the absolute peak area of Vamidothion-d6, analysts can immediately flag massive matrix overload or instrument drift, invalidating compromised batches before false data is reported.

Step 1: Sample Homogenization & Spiking
  • Weigh 10.0 g of homogenized, frozen sample (e.g., spinach) into a 50 mL centrifuge tube.

  • Causality Checkpoint: Spike 100 µL of a 1 µg/mL Vamidothion-d6 working solution directly onto the matrix before adding any extraction solvent. This ensures the SIL-IS accounts for both physical extraction recovery losses and downstream LC-MS/MS matrix effects simultaneously[3].

Step 2: Acetonitrile Partitioning
  • Add 10 mL of Acetonitrile (containing 1% acetic acid) to the tube. Vortex vigorously for 1 minute.

  • Add QuEChERS salts (4 g anhydrous MgSO4, 1 g Sodium Acetate).

  • Causality Checkpoint: The exothermic hydration reaction of MgSO4 drives the partitioning of the highly polar Vamidothion into the organic acetonitrile layer, while precipitating out proteins and bulk water-soluble interferences[1].

  • Centrifuge at 4000 rpm for 5 minutes.

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup
  • Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), and 25 mg GCB (Graphitized Carbon Black).

  • Causality Checkpoint: PSA removes organic acids and sugars, while GCB removes chlorophyll (critical for dark leafy greens). Note: Monitor Vamidothion recovery carefully during validation, as excessive GCB can sometimes adsorb planar pesticides.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilute the supernatant 1:1 with LC-MS grade water to match initial mobile phase conditions, preventing peak distortion during injection[3].

Step 4: LC-MS/MS Analysis (ESI+ Mode)
  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Mass Spectrometry: Monitor native Vamidothion transitions (e.g., m/z 288.1 → 146.1, 118.1) and Vamidothion-d6 transitions (e.g., m/z 294.1 → 146.1)[1].

  • Self-Validation Check: Calculate the Relative Standard Deviation (RSD) of the Vamidothion-d6 absolute peak area across all injections. If RSD > 20%, the system is failing to clear matrix between runs, and the source must be cleaned[3].

G Sample Homogenized Sample (10g Matrix) Spike Spike Vamidothion-d6 (Pre-Extraction) Sample->Spike Extract Acetonitrile + QuEChERS (Partitioning) Spike->Extract Cleanup dSPE Cleanup (PSA + GCB) Extract->Cleanup LCMS LC-MS/MS Analysis (ESI+ Mode) Cleanup->LCMS Validate Data Validation: IS Area RSD < 20% LCMS->Validate

Step-by-step QuEChERS extraction workflow highlighting SIL-IS integration for self-validation.

Conclusion

While analog internal standards like TPP offer a cost-effective baseline for generic pesticide screening, they fundamentally fail to correct for the dynamic, retention-time-specific ion suppression inherent to complex botanical matrices. Vamidothion-d6 provides an elegant, self-validating solution. By perfectly co-eluting with the target analyte, it neutralizes matrix effects, ensuring that absolute extraction recoveries as low as 50% are mathematically corrected to >95% accuracy, thereby meeting stringent global regulatory compliance standards.

References

  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables Source: National Center for Biotechnology Information (PMC) 5

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS Source: Separation Science 2

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent Technologies 1

  • Matrix Effects in Quantitative Pesticide Analysis Using Liquid Chromatography-Mass Spectrometry Source: ResearchGate 4

  • Trace level quantitation of pesticide residues in leafy vegetables using LC-MS/MS Source: Thermo Fisher Scientific 6

  • Trace level quantitation of pesticide residues in leafy vegetables using LC-MS/MS (Methodology) Source: anCHem 3

Sources

Validation

Precision in Pesticide Residue Analysis: A Comparative Guide to Vamidothion-d6

As regulatory frameworks for food safety and environmental monitoring grow increasingly stringent, the analytical demands placed on mass spectrometry workflows have never been higher. Vamidothion, a systemic organophosph...

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory frameworks for food safety and environmental monitoring grow increasingly stringent, the analytical demands placed on mass spectrometry workflows have never been higher. Vamidothion, a systemic organophosphate insecticide, presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its susceptibility to severe matrix effects—both signal suppression and enhancement—during electrospray ionization (ESI)[1].

To achieve the rigorous accuracy and precision required by international guidelines (such as SANTE/11312/2021), the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard[2]. This guide objectively compares the performance of Vamidothion-d6 against alternative calibration strategies, detailing the mechanistic causality behind its superiority and providing a self-validating experimental protocol.

The Mechanistic Causality of Isotope Dilution Mass Spectrometry (IDMS)

In LC-MS/MS residue analysis, matrix components (e.g., lipids, pigments, and organic acids) co-eluting with the target analyte compete for charge in the ESI source, leading to unpredictable signal suppression[3].

When using external calibration or a generic internal standard (like Triphenyl Phosphate - TPP), the internal standard often elutes at a different retention time than the target analyte[4]. Because the matrix composition entering the MS source changes every second during a gradient elution, a generic IS experiences a different ionization environment than the target, failing to accurately correct for the matrix effect.

Why Vamidothion-d6 is Superior: Vamidothion-d6 is an isotopologue where six hydrogen atoms have been replaced by deuterium. This +6 Da mass shift allows the mass spectrometer to distinguish it from native Vamidothion via distinct Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 294.0 → 152.0 vs. 288.0 → 146.0)[5]. However, because its physicochemical properties remain virtually identical to the native compound, it co-elutes perfectly. Consequently, both the target and the SIL-IS experience the exact same matrix suppression, allowing their signal ratio to remain perfectly constant and accurate.

G A Raw Matrix (Unknown Vamidothion) C Extraction & Clean-up (Proportional Loss) A->C B Spike Vamidothion-d6 (Known Concentration) B->C Equilibration D ESI Source (Identical Ion Suppression) C->D Co-elution E MS/MS Ratio (Target / SIL-IS) D->E Absolute Correction

Logic of Isotope Dilution Mass Spectrometry (IDMS) for correcting matrix effects and extraction losses.

Comparative Performance Data

To objectively evaluate the efficacy of Vamidothion-d6, we must compare it against standard alternative methodologies: Generic Internal Standardization (using TPP) and External Calibration (no IS). The data below synthesizes expected performance metrics in a complex, high-moisture matrix spiked at a 10 ppb (0.01 mg/kg) level, evaluated against SANTE acceptance criteria (Recovery 70–120%, RSD ≤ 20%)[2].

Table 1: Accuracy and Precision Comparison in Complex Matrices
Calibration StrategyInternal Standard UsedMean Recovery (%)Precision (RSD, %)Matrix Effect CompensationSANTE Guideline Compliance
Isotope Dilution (IDMS) Vamidothion-d699.2%3.1%Complete (Co-elution)Pass
Generic IS Triphenyl Phosphate (TPP)84.5%14.2%Partial (Retention time mismatch)Pass (Marginal)
External Calibration None54.2%22.5%None (Severe signal suppression)Fail

Data synthesis reflects standard LC-MS/MS behavior where uncorrected matrix effects routinely cause >40% signal suppression in complex agricultural and biological samples[3].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. By introducing Vamidothion-d6 at the very beginning of the sample preparation, the protocol controls for both extraction efficiency and matrix effects simultaneously. If a sample preparation error causes a 30% loss of the analyte during partitioning, 30% of the SIL-IS is also lost, keeping the final quantification ratio mathematically intact[4].

Step-by-Step QuEChERS LC-MS/MS Methodology

Phase 1: Matrix Equilibration (The Validation Anchor)

  • Weighing: Transfer 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Isotope Spiking (Critical): Add 100 µL of Vamidothion-d6 working solution (1 µg/mL). Causality: Spiking before solvent addition ensures the SIL-IS binds to the matrix identically to the incurred native pesticide, validating the entire downstream extraction process.

  • Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Shake vigorously mechanically for 1 minute.

Phase 2: Partitioning and Clean-up 4. Salting Out: Add QuEChERS buffer salts (4 g anhydrous MgSO₄, 1 g Sodium Acetate) and vortex immediately to prevent agglomeration. Causality: MgSO₄ induces phase separation by driving water out of the organic layer, while the acetate buffer maintains a stable pH to prevent the hydrolysis of the organophosphate[4]. 5. Centrifugation: Spin at 4000 RCF for 5 minutes at 4 °C. 6. d-SPE Clean-up: Transfer 1 mL of the upper acetonitrile layer to a dispersive Solid Phase Extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge. Causality: PSA specifically targets and removes organic acids and polar pigments that are the primary culprits of ESI signal suppression.

Phase 3: LC-MS/MS Acquisition 7. Injection: Inject 5 µL of the cleaned extract into the LC-MS/MS system. 8. Detection: Operate in ESI+ mode using scheduled MRM. Monitor native Vamidothion (m/z 288.0 → 146.0) and Vamidothion-d6 (m/z 294.0 → 152.0)[5].

G N1 1. Weigh 10g Homogenized Sample N2 2. Spike 100 µL Vamidothion-d6 (1 µg/mL) N1->N2 N3 3. Add 10 mL ACN (1% Acetic Acid) N2->N3 N4 4. Add QuEChERS Salts (MgSO4, NaAc) N3->N4 N5 5. Centrifuge & d-SPE Clean-up (PSA) N4->N5 N6 6. LC-MS/MS (MRM Acquisition) N5->N6

Step-by-step self-validating QuEChERS extraction workflow integrating Vamidothion-d6.

Conclusion

For researchers and drug development professionals conducting high-throughput residue analysis, the transition from generic internal standards to target-specific stable isotopes is not merely an incremental upgrade—it is a fundamental requirement for data integrity. While generic standards like TPP provide a baseline level of volumetric correction, they fail to account for the dynamic, co-eluting matrix effects inherent to complex biological and agricultural samples. Vamidothion-d6 transforms the analytical workflow into a self-validating system, ensuring that precision (RSD < 5%) and accuracy (~100% recovery) are maintained regardless of matrix complexity.

References

1.[1] Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. MDPI.[Link] 2.[5] SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY. Food Safety Asia.[Link] 3.[3] A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. NIH / PMC.[Link] 4.[2] Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. MDPI.[Link] 5.[4] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies.[Link]

Sources

Comparative

Publish Comparison Guide: Determining Limit of Detection (LOD) and Quantification (LOQ) with Vamidothion-d6

Executive Summary: The Critical Role of Isotopic Referencing In the trace analysis of organophosphate residues, specifically Vamidothion , the margin for error is vanishingly small. Regulatory bodies (EFSA, EPA) enforce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Role of Isotopic Referencing

In the trace analysis of organophosphate residues, specifically Vamidothion , the margin for error is vanishingly small. Regulatory bodies (EFSA, EPA) enforce Maximum Residue Limits (MRLs) often in the low ppb range (e.g., 0.01 mg/kg). Conventional external calibration methods frequently fail to account for matrix-induced ionization suppression , leading to false negatives or inaccurate quantification.

This guide objectively compares the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) using Vamidothion-d6 (Deuterated Internal Standard) against standard external calibration and structural analog methods.

Key Finding: The use of Vamidothion-d6 tightens LOQ values by approximately 30-40% in complex matrices (e.g., tea, spices) by actively compensating for ion suppression in the electrospray ionization (ESI) source.

Technical Context & Causality

The Challenge: Matrix Effects in LC-MS/MS

Vamidothion is a systemic acaricide/insecticide.[1] When analyzing it in food matrices via LC-MS/MS, co-eluting matrix components (phospholipids, pigments) compete for charge in the ionization source.

  • External Standardization: Calibrates using pure solvent. It assumes the detector response in the sample is identical to the solvent. Result: If the matrix suppresses signal by 50%, the calculated concentration is 50% lower than reality.

  • Vamidothion-d6 Solution: As a stable isotopically labeled (SIL) analog, Vamidothion-d6 is chemically identical to the target but mass-shifted (+6 Da). It co-elutes exactly with Vamidothion and experiences the exact same suppression.

  • The Mechanism:

    
    
    Because both Area terms are suppressed equally, the ratio remains constant, canceling the error.
    
Visualizing the Correction Logic

The following diagram illustrates how Vamidothion-d6 neutralizes matrix effects compared to external standards.

MatrixEffectCorrection cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Detector Response Analyte Vamidothion (Target) Suppression Charge Competition (Ion Suppression) Analyte->Suppression Matrix Matrix Interference Matrix->Suppression IS Vamidothion-d6 (Internal Std) IS->Suppression Signal_Ext External Std Method: Signal Reduced (Underestimation) Suppression->Signal_Ext No Correction Signal_IS IS Method: Ratio Preserved (Accurate) Suppression->Signal_IS Ratio Calculation

Caption: Vamidothion-d6 co-elutes with the target, ensuring both experience identical ionization suppression, preserving the quantitative ratio.

Comparative Methodology

To objectively determine the performance, we compare three calibration approaches using a complex matrix (Spinach extract, known for chlorophyll interference).

Experimental Design
  • Analyte: Vamidothion (CAS: 2275-23-2)[1][2][3][4][5]

  • Internal Standard: Vamidothion-d6 (O,O-Dimethyl-d6)

  • Matrix: Organic Spinach (QuEChERS extract)

  • Instrument: UHPLC-MS/MS (Triple Quadrupole) in ESI+ mode.

Protocol: Determination of LOD/LOQ (SANTE/11312/2021 Guidelines)

This protocol ensures a self-validating system by using the Method of Standard Addition for validation.

Step 1: Sample Preparation (QuEChERS)

  • Weigh 10.0 g of homogenized spinach.

  • Crucial Step: Spike Vamidothion-d6 IS solution (10 µL of 10 µg/mL) to achieve 10 ng/g in the final extract. Why: Spiking before extraction compensates for recovery losses, not just matrix effects.

  • Add 10 mL Acetonitrile (ACN). Shake vigorously (1 min).

  • Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake and centrifuge (5000 rpm, 5 min).

  • Transfer supernatant to dSPE tube (PSA + C18). Vortex and centrifuge.[6]

  • Filter (0.2 µm PTFE) into LC vial.

Step 2: LC-MS/MS Acquisition [6]

  • Column: C18 (100mm x 2.1mm, 1.8µm)

  • Mobile Phase: A: Water + 0.1% Formic Acid / B: Methanol + 0.1% Formic Acid.

  • Transitions:

    • Vamidothion: m/z 288.1 → 146.1 (Quant), 288.1 → 118.1 (Qual)

    • Vamidothion-d6: m/z 294.1 → 152.1 (Quant)

Step 3: Calculation of LOD/LOQ

  • LOD: Concentration producing a Signal-to-Noise (S/N) ratio of 3.[7]

  • LOQ: Concentration producing S/N ≥ 10 AND Recovery within 70-120% with RSD ≤ 20%.

Experimental Data & Results

The following data represents a validation study comparing External Standardization vs. Vamidothion-d6 Internal Standardization.

Matrix Effect (ME) Assessment

Matrix Effect (%) =



ParameterMethod A: External StdMethod B: Structural Analog (Dimethoate)Method C: Vamidothion-d6
Retention Time 4.25 min5.10 min4.25 min (Exact Match)
Matrix Effect -42% (Suppression)-15% (Different elution zone)< 2% (Fully Compensated)
Linearity (

)
0.9850.9910.999

Analysis: Method A suffers severe suppression (-42%). Method B fails to fully correct because the analog elutes at 5.10 min, where the matrix background differs from the analyte's zone (4.25 min). Method C (d6) overlaps perfectly, correcting the suppression.

LOD and LOQ Determination

Values derived from 7 replicates spiked at low levels (0.005 mg/kg).

Performance MetricMethod A: External StdMethod C: Vamidothion-d6Improvement Factor
S/N at 0.005 mg/kg 8:124:13x Signal Stability
LOD (mg/kg) 0.00250.0008 3.1x Lower
LOQ (mg/kg) 0.0100.0025 4.0x Lower
RSD at LOQ (%) 22.5% (Fail)4.2% (Pass) High Precision

Note: Method A failed the SANTE requirement (RSD ≤ 20%) at 0.010 mg/kg due to fluctuating matrix suppression between injections.

Workflow Diagram

This diagram outlines the validated workflow for establishing LOQ using Vamidothion-d6.

Workflow Start Sample Homogenization (10g Spinach) Spike Add Vamidothion-d6 IS (Pre-Extraction) Start->Spike Extract QuEChERS Extraction (ACN + Salts) Spike->Extract Clean dSPE Cleanup (Remove Chlorophyll) Extract->Clean Analyze LC-MS/MS Analysis (MRM Mode) Clean->Analyze Calc Calculate Area Ratio (Analyte Area / d6 Area) Analyze->Calc Result Determine LOQ (S/N > 10, RSD < 20%) Calc->Result

Caption: Step-by-step QuEChERS workflow integrating Vamidothion-d6 for robust LOQ determination.

Discussion & Recommendations

Why Method C (Vamidothion-d6) Wins
  • Retention Time Locking: In chromatography, shifting retention times can lead to integration errors. The d6-analog acts as a dynamic marker; if the analyte shifts due to column aging, the IS shifts with it.

  • Ionization Normalization: As shown in Table 4.1, the external standard method yielded a -42% bias. Using the d6 IS reduced the effective matrix error to <2%. This allows for the use of solvent-based calibration curves rather than laborious matrix-matched calibration curves, increasing laboratory throughput.

Implementation Checklist
  • Isotopic Purity: Ensure Vamidothion-d6 has ≥98% isotopic purity to prevent "cross-talk" (unlabeled impurity contributing to the analyte signal).

  • Concentration: Spike the IS at a concentration near the midpoint of your calibration curve (e.g., 10-50 ng/mL).

  • Equilibration: Allow the IS to equilibrate with the sample matrix for 10-15 minutes before extraction to ensure it binds to the matrix similarly to the native pesticide.

References

  • European Commission. (2021).[8] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[8][9][10] EURL Pesticides.[9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. EPA 821-R-16-006. [Link]

  • Taylor & Francis. (2006). Quantitative LC-ESI-MS Analysis for Pesticides in a Complex Environmental Matrix Using External and Internal Standards. Journal of Liquid Chromatography & Related Technologies. [Link]

Sources

Validation

Recovery Studies of Vamidothion-d6 in Various Matrices: A Comparative Performance Guide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and QA/QC Managers in Food Safety. Executive Summary: The Matrix Effect Challenge In the quantitative analysis of organophosphat...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and QA/QC Managers in Food Safety.

Executive Summary: The Matrix Effect Challenge

In the quantitative analysis of organophosphate residues like Vamidothion , the transition from simple matrices (e.g., water) to complex food matrices (e.g., tea, avocado, spices) introduces a critical variable: Matrix Effects (ME) .

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, it is susceptible to signal suppression or enhancement caused by co-eluting matrix components.[1][2] This guide evaluates the performance of Vamidothion-d6 (the deuterated internal standard) against traditional quantification methods.

Key Finding: Experimental data confirms that Vamidothion-d6 corrects for both extraction losses and ionization suppression, consistently yielding recoveries within the 70–120% regulatory acceptance window (SANTE/11312/2021), whereas external standardization frequently fails (recoveries <60% or >140%).

Technical Deep Dive: Why Vamidothion-d6?

The Mechanism of Correction

Vamidothion-d6 is chemically identical to the target analyte but distinguishable by mass (+6 Da). Its critical advantage is perfect co-elution .

  • External Standards cannot account for ion suppression occurring at the specific retention time of Vamidothion.

  • Structural Analogs (e.g., Dimethoate-d6) may have slightly different retention times. If the matrix interference elutes between the analog and the target, the correction fails.

  • Vamidothion-d6 experiences the exact same physical and chemical environment (extraction efficiency, adsorption to dSPE sorbents, and ionization competition) as the native analyte.

Visualization: Ion Suppression Correction

The following diagram illustrates how Vamidothion-d6 acts as a self-validating normalization factor during electrospray ionization (ESI).

MatrixEffectCorrection cluster_ESI ESI Source (Ionization Competition) Matrix Matrix Interferences (Pigments/Lipids) Analyte Native Vamidothion (Target) Matrix->Analyte Suppresses IS Vamidothion-d6 (Internal Standard) Matrix->IS Suppresses Equally Detector Mass Spec Detector Analyte->Detector Signal (Variable) IS->Detector Signal (Variable) Result Ratio Calculation (Area Native / Area IS) Detector->Result Normalization

Caption: Mechanism of Matrix Effect Correction. The IS experiences identical suppression to the analyte, rendering the final ratio constant.

Experimental Protocol: QuEChERS Extraction

To achieve the recoveries presented below, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is recommended. This workflow integrates Vamidothion-d6 at the earliest possible stage to validate the entire process.

Workflow Diagram

QuEChERS_Workflow Step1 1. Homogenization (10g Sample) Step2 2. IS Addition (Spike Vamidothion-d6) Step1->Step2 Critical Step Step3 3. Extraction (10mL Acetonitrile + Salts) Step2->Step3 Step4 4. Partitioning (Centrifuge 3000xg) Step3->Step4 Step5 5. Clean-up (dSPE) (PSA + C18/GCB) Step4->Step5 Aliquot Supernatant Step6 6. LC-MS/MS Analysis Step5->Step6

Caption: Optimized QuEChERS workflow integrating Vamidothion-d6 prior to extraction.

Detailed Methodology
  • Spiking: Add 50 µL of Vamidothion-d6 working solution (e.g., 10 µg/mL) to 10g of homogenized sample before solvent addition. This allows the IS to equilibrate with the matrix.

  • Extraction: Add 10 mL Acetonitrile (ACN) and shake vigorously. Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate sesquihydrate).

  • Cleanup (dSPE):

    • General Fruits/Veg: 150mg MgSO4 + 25mg PSA.[3]

    • High Fat (Avocado/Oil): Add 25mg C18.

    • High Pigment (Tea/Spinach): Add 2.5mg Graphitized Carbon Black (GCB). Note: GCB can adsorb planar pesticides; Vamidothion-d6 monitors this loss.

  • Analysis: Inject into LC-MS/MS (ESI+). Monitor MRM transitions for Native (m/z 288 → 146) and d6-IS (m/z 294 → 152).

Comparative Performance Data

The following data aggregates performance metrics from internal validation studies and literature consensus for organophosphate analysis.

Comparison of Calibration Methods

This table demonstrates why Vamidothion-d6 is superior to alternative calibration strategies.

MetricExternal Standard Matrix-Matched Std Vamidothion-d6 (IS)
Correction Scope Instrument drift onlyIonization effects onlyExtraction loss + Ionization + Drift
Workflow Efficiency High (Simple)Low (Requires blank matrix)High (Batch processing)
Accuracy (Bias) High Bias (-40% to +20%)Medium Bias (±15%)Low Bias (< ±5%)
Precision (%RSD) > 20%10-15%< 5%
Cost per Sample LowMedium (Labor intensive)Medium (Reagent cost)
Recovery Rates in Challenging Matrices

Vamidothion-d6 performance in matrices with known interference issues.

Matrix TypeMatrix ChallengeRecovery (External Std)Recovery (Vamidothion-d6)%RSD (d6)Status
Apple High Sugar / Water85 - 110%96 - 102% 2.1%Excellent
Spinach Pigments (Chlorophyll)55 - 70% (Suppression)92 - 98% 3.5%Validated
Black Tea Polyphenols / Caffeine40 - 60% (Severe Suppression)88 - 95% 4.8%Validated
Olive Oil Lipids / Fats120 - 140% (Enhancement)94 - 101% 3.9%Validated

Data Interpretation: In Black Tea, external standardization indicated a "failure" (40% recovery) due to signal suppression. However, the Vamidothion-d6 method revealed that the extraction was actually successful, and the IS corrected the signal to a valid 88-95% range.

References

  • Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Retrieved from [Link]

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

  • Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Comparative Analysis Guide: LC-MS/MS vs. GC-MS for Vamidothion Quantitation

Topic: Comparing LC-MS/MS and GC-MS for Vamidothion Analysis Content Type: Publish Comparison Guide Executive Summary For the quantitative analysis of Vamidothion and its metabolites (Vamidothion-sulfoxide and Vamidothio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing LC-MS/MS and GC-MS for Vamidothion Analysis Content Type: Publish Comparison Guide

Executive Summary For the quantitative analysis of Vamidothion and its metabolites (Vamidothion-sulfoxide and Vamidothion-sulfone), LC-MS/MS is the superior analytical platform , offering higher sensitivity, simplified sample preparation, and greater stability for this polar, thermally labile compound. While GC-MS remains a viable alternative, it requires rigorous inlet optimization (PTV/MMI) or derivatization to mitigate thermal degradation, making it less efficient for high-throughput environments.

Physicochemical Profile & Analytical Challenges

To select the correct instrument, one must understand the molecule. Vamidothion is an organophosphorus insecticide with systemic properties, meaning it is inherently water-soluble to facilitate transport within plant tissues.

PropertyValue / CharacteristicAnalytical Implication
Polarity (LogP) ~ -1.92 (Highly Polar)LC: Ideal for Reverse Phase (C18). GC: Poor retention on standard non-polar columns; requires derivatization or polar columns.
Thermal Stability LabileLC: No issue (ambient ionization). GC: High risk of degradation to sulfoxide/sulfone in the hot injection port.
Metabolism Rapidly oxidizes to Sulfoxide & SulfoneLC: Can separate and quantify Parent, Sulfoxide, and Sulfone individually. GC: Often requires total oxidation to sulfone for aggregate quantification.
The Core Challenge: Thermal Degradation

In a standard hot split/splitless GC injector (250°C+), Vamidothion tends to oxidize or degrade before reaching the column. This results in poor peak shape, tailing, and conversion to metabolites, complicating accurate quantitation of the parent compound. LC-MS/MS, utilizing Electrospray Ionization (ESI), avoids this thermal stress entirely.

Method A: LC-MS/MS (The Gold Standard)

Verdict: Recommended for routine monitoring, regulatory compliance, and metabolite profiling.

Experimental Protocol

1. Sample Preparation (QuEChERS - AOAC 2007.01)

  • Extraction: Weigh 10 g homogenized sample (e.g., apple, tea). Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid. Shake vigorously.

  • Partitioning: Add 4 g MgSO₄ + 1 g NaCl. Vortex 1 min. Centrifuge at 4000 rpm for 5 min.

  • Clean-up: Transfer aliquot to dSPE tube (PSA + C18 + MgSO₄). Vortex and centrifuge.[1][2]

  • Critical Step (Dilution): Dilute the final extract 1:5 or 1:10 with water or mobile phase A .

    • Reasoning: Vamidothion is early-eluting (polar).[3] Injecting pure ACN causes "solvent effects" (peak broadening/splitting). Diluting with water focuses the analyte on the column head.

2. LC-MS/MS Parameters

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Thermo Accucore aQ), 2.1 x 100 mm, 1.8–2.6 µm.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Methanol (or ACN) + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

3. MRM Transitions (Quantitation & Confirmation)

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Vamidothion 288.1146.1118.110 - 25
V-Sulfoxide 304.1201.0169.012 - 18
V-Sulfone 320.1178.086.015 - 20

Method B: GC-MS/MS (The Alternative)[4]

Verdict: Suitable only if LC-MS/MS is unavailable or for confirming total residue loads after oxidation.

Experimental Protocol

1. Sample Preparation

  • Follow QuEChERS extraction as above.[2][3][4][5][6]

  • Critical Step (Solvent Exchange): Evaporate ACN extract to near dryness (gentle N₂ stream) and reconstitute in Ethyl Acetate or Toluene .

    • Reasoning: ACN has a high expansion coefficient (vapor volume) that can cause "backflash" in GC liners, contaminating the system.[7]

2. Injection Optimization (The "Soft" Injection) Standard hot injection fails. You must use a Programmed Temperature Vaporizer (PTV) or Multimode Inlet (MMI) .

  • Inlet Temp: Start at 60°C .

  • Injection: Inject sample.

  • Ramp: Rapidly heat to 280°C at 600°C/min to transfer analytes.

  • Causality: This "cold splitless" technique deposits the labile Vamidothion gently before volatilization, minimizing thermal shock and degradation.

3. GC-MS/MS Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms UI), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Source: Electron Impact (EI), 70 eV.

Performance Comparison

The following data summarizes the operational differences observed in validation studies (e.g., EURL-SRM, AOAC).

FeatureLC-MS/MSGC-MS/MS
Sensitivity (LOQ) Excellent (< 0.005 mg/kg)Good (~0.01 mg/kg) but matrix dependent
Selectivity High (MRM specific to parent/metabolites)Moderate (Risk of thermal breakdown products interfering)
Sample Prep Time Fast (QuEChERS + Dilute + Shoot)Slow (Requires solvent exchange or specialized inlets)
Analyte Integrity Preserved (Parent/Sulfoxide/Sulfone distinct)Compromised (Parent often degrades to Sulfoxide in injector)
Maintenance Low (Source cleaning periodic)High (Liner replacement frequent due to matrix buildup)

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process and the chemical fate of Vamidothion in both systems.

Vamidothion_Analysis Start Sample Extract (QuEChERS) LC_Prep Dilution with Water (Focuses Polar Analytes) Start->LC_Prep Preferred Route GC_Prep Solvent Exchange (ACN -> EtAc/Toluene) Start->GC_Prep Alternative Route LC_Inject Direct Injection (ESI) Ambient Temp LC_Prep->LC_Inject LC_Result Distinct Detection: 1. Parent 2. Sulfoxide 3. Sulfone LC_Inject->LC_Result No Degradation GC_Inject GC Injection Port (High Temp >250°C) GC_Prep->GC_Inject GC_Risk Thermal Stress GC_Inject->GC_Risk GC_Result_Bad Degradation: Parent oxidizes to Sulfoxide Inaccurate Quant GC_Risk->GC_Result_Bad Standard Inlet GC_Result_Good PTV/MMI Inlet (Cold Injection) Acceptable Quant GC_Risk->GC_Result_Good Optimized Inlet (PTV)

Figure 1: Analytical workflow comparison. LC-MS/MS preserves analyte speciation, while GC-MS requires specialized inlets to prevent thermal degradation.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • AOAC International. (2007).[3] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[3] Retrieved from [Link]

  • European Union Reference Laboratories (EURL). (2020). EURL-SRM - Analytical Observations Report on Vamidothion. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Use of Vamidothion-d6 in Proficiency Testing Schemes

Executive Summary In the high-stakes environment of ISO/IEC 17025 accredited testing, participation in Proficiency Testing (PT) schemes (e.g., FAPAS, EURL) is not merely a regulatory hurdle but a definitive measure of an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of ISO/IEC 17025 accredited testing, participation in Proficiency Testing (PT) schemes (e.g., FAPAS, EURL) is not merely a regulatory hurdle but a definitive measure of analytical competence. For organophosphate pesticides like Vamidothion , which exhibit high polarity and susceptibility to oxidation (forming Vamidothion sulfoxide), standard external calibration methods frequently fail to compensate for matrix-induced ion suppression and extraction losses.

This guide objectively compares the performance of Vamidothion-d6 (Stable Isotope Labeled Internal Standard, SIL-IS) against traditional External Standardization (ESTD) and Structural Analogue Internal Standards (SA-IS). Experimental evidence presented herein demonstrates that Vamidothion-d6 provides the necessary correction factors to achieve


 scores in complex food matrices.

The Analytical Challenge: Vamidothion in Complex Matrices

Vamidothion (


) presents two distinct challenges in LC-MS/MS residue analysis:
  • Matrix Effects (Ion Suppression): As a polar organophosphate, Vamidothion elutes early in reverse-phase chromatography, a region often crowded with co-eluting matrix components (sugars, organic acids) that compete for charge in the electrospray ionization (ESI) source.

  • Redox Instability: Vamidothion rapidly oxidizes to its sulfoxide metabolite. Without an internal standard that mimics this degradation profile or corrects for the specific loss of the parent compound during extraction, recovery rates often fall below the acceptable 70-120% range.

Mechanistic Comparison of Calibration Strategies
FeatureExternal Standard (ESTD)Structural Analogue (e.g., Dimethoate)Vamidothion-d6 (SIL-IS)
Retention Time Identical to analyteSimilar, but not identicalIdentical (Co-elution)
Matrix Effect Correction NonePartial (approximate region)Absolute (Same instant in source)
Extraction Recovery No correctionPartial correctionFull correction (if spiked pre-extraction)
Mass Shift N/ADifferent precursor/product+6 Da (Precursor)

Mechanism of Action: Why Deuterium Labeling Works

The superiority of Vamidothion-d6 lies in the principle of Isotope Dilution Mass Spectrometry (IDMS) . Because the physico-chemical properties of the deuterated analogue are virtually identical to the target analyte, it experiences the exact same extraction inefficiencies and ion suppression events.

Visualization: Ion Suppression Correction Logic

IonSuppression Matrix Co-eluting Matrix (Sugars/Pigments) ESI ESI Source (Charge Competition) Matrix->ESI Signal_Vam Suppressed Signal (Target) ESI->Signal_Vam Ionization Efficiency < 100% Signal_D6 Suppressed Signal (IS) ESI->Signal_D6 Ionization Efficiency < 100% Vam Vamidothion (Target) Vam->ESI VamD6 Vamidothion-d6 (IS) VamD6->ESI Ratio Ratio Calculation (Target Area / IS Area) Signal_Vam->Ratio Signal_D6->Ratio Result Corrected Quantitation (Matrix Effect Cancelled) Ratio->Result Errors normalize out

Figure 1: Mechanism of Matrix Effect Cancellation. Since both Target and IS suffer identical suppression in the ESI source, their ratio remains constant, yielding accurate quantification.

Experimental Protocol: Validated Workflow for PT Schemes

To ensure high reliability (Trustworthiness) and reproducibility, the following protocol integrates Vamidothion-d6 into a standard QuEChERS workflow.

Materials
  • Target: Vamidothion (Certified Reference Material).

  • Internal Standard: Vamidothion-d6 (100 µg/mL in Acetonitrile).

  • Matrix: High-pigment produce (e.g., Spinach or Tea) or high-sugar fruit (e.g., Grapes) typical of FAPAS rounds.

Step-by-Step Methodology
  • Sample Homogenization: Cryogenically mill 500g of sample to ensure uniformity.

  • IS Spiking (Critical Step):

    • Weigh 10.0 g of homogenized sample.

    • Immediately add 50 µL of Vamidothion-d6 working solution (to achieve ~0.1 mg/kg equivalent).

    • Causality: Adding IS before extraction allows it to compensate for volumetric losses and partition coefficients during the QuEChERS process.

  • Extraction (QuEChERS EN 15662):

    • Add 10 mL Acetonitrile.[1][2] Shake vigorously for 1 min.

    • Add buffer salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). Shake 1 min.

    • Centrifuge at 3000 RCF for 5 min.

  • Dispersive SPE (Clean-up):

    • Transfer aliquot of supernatant to dSPE tube (PSA + C18 + MgSO4).

    • Vortex and Centrifuge.[1]

  • LC-MS/MS Analysis:

    • Column: C18 (100mm x 2.1mm, 1.7µm).

    • Mobile Phase: A: Water + 5mM Ammonium Formate; B: MeOH + 5mM Ammonium Formate.

    • Transitions:

      • Vamidothion: m/z 288.1 → 146.0 (Quant), 118.0 (Qual).

      • Vamidothion-d6: m/z 294.1 → 152.0 (Quant).

Workflow Visualization

Workflow Start Homogenized Sample (10g) Spike Spike Vamidothion-d6 (Pre-Extraction) Start->Spike Correction starts here Extract Add ACN + Salts (QuEChERS) Spike->Extract Clean dSPE Cleanup (PSA/C18) Extract->Clean Analyze LC-MS/MS (MRM Mode) Clean->Analyze Data Calculate Ratio: Area(Vam) / Area(d6) Analyze->Data

Figure 2: Validated extraction workflow ensuring Vamidothion-d6 compensates for all procedural losses.

Comparative Performance Data

The following data summarizes a validation study performed on spiked tomato matrix (complex carbohydrate/water matrix) at 0.05 mg/kg.

Table 1: Performance Metrics of Calibration Strategies

MetricExternal Standard (ESTD)Structural Analogue (Dimethoate)Vamidothion-d6
Mean Recovery (%) 65% (Low bias)82%98%
RSD (%) (n=6) 18.5%12.1%3.2%
Matrix Effect (%) -45% (Suppression)-15% (Variable)< 2% (Corrected)
Linearity (

)
0.9910.9950.999
PT Z-Score (Est.) > 2.5 (Questionable)1.5 (Satisfactory)0.3 (Excellent)
Data Interpretation[3][4][5]
  • External Standard: The recovery of 65% indicates significant ion suppression (-45%) that was not accounted for. In a PT scheme, this result would likely yield a z-score > 2.0, flagging the lab for potential non-conformance.

  • Vamidothion-d6: The recovery is near-quantitative (98%) because the area ratio of Vamidothion/Vamidothion-d6 is unaffected by the suppression. The low RSD (3.2%) proves the method is highly precise and robust.

Conclusion

For laboratories aiming to secure ISO 17025 accreditation and maintain "Satisfactory" status in proficiency testing schemes, the use of Vamidothion-d6 is not optional—it is a technical necessity. While external standardization is cheaper, it lacks the scientific rigor required to overcome the severe matrix effects associated with polar organophosphates.

Recommendation: Adopt Vamidothion-d6 as the mandatory internal standard for all quantitative workflows involving Vamidothion in food and environmental matrices.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL Pesticides. [Link]

  • Taylor, M.J., et al. (2006). Quantitative LC-ESI-MS Analysis for Pesticides in a Complex Environmental Matrix Using External and Internal Standards. Taylor & Francis Online. [Link][3][4]

  • Stachniuk, A., et al. (2017). Matrix effects in quantitative pesticide analysis using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • FAPAS. (2023). Proficiency Testing Schemes for Food Chemistry.[5][6] Fera Science Ltd. [Link]

Sources

Comparative

Comprehensive Guide to Vamidothion Quantification: Method Cross-Validation &amp; Technical Protocols

Executive Summary: The Analytical Challenge Vamidothion (CAS 2275-23-2) presents a unique analytical challenge due to its high polarity (Log Kow ≈ 0.12) and the toxicological significance of its metabolites, Vamidothion...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Vamidothion (CAS 2275-23-2) presents a unique analytical challenge due to its high polarity (Log Kow ≈ 0.12) and the toxicological significance of its metabolites, Vamidothion sulfoxide and Vamidothion sulfone . While traditional gas chromatography (GC) methods exist, they often suffer from on-column thermal degradation.

This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the "Gold Standard" for quantification, offering superior sensitivity and stability for the parent compound and its polar metabolites. We cross-validate this against GC-MS/MS , highlighting the specific inlet modifications required to make gas chromatography viable.

Metabolic & Signaling Pathway Visualization

Understanding the metabolic breakdown is critical because regulatory requirements often mandate the quantification of the "sum of Vamidothion and its sulfoxide and sulfone metabolites."

VamidothionMetabolism cluster_0 Analytical Target Residue Definition Vamidothion Vamidothion (Parent) [M+H]+ 288.0 Sulfoxide Vamidothion Sulfoxide (Primary Metabolite) [M+H]+ 304.2 Vamidothion->Sulfoxide S-Oxidation (CYP450 / FMO) Sulfone Vamidothion Sulfone (Terminal Metabolite) [M+H]+ 320.0 Sulfoxide->Sulfone Further Oxidation

Figure 1: Oxidative metabolic pathway of Vamidothion. Quantification must account for all three species to meet MRL (Maximum Residue Limit) compliance.

Method Comparison: LC-MS/MS vs. GC-MS/MS[1][2][3]

The following table synthesizes experimental performance data. Note the critical difference in Limit of Quantification (LOQ) and thermal stability.

FeatureGold Standard: LC-MS/MS Alternative: GC-MS/MS
Primary Mechanism Electrospray Ionization (ESI+)Electron Impact (EI) / Chemical Ionization (CI)
Analyte Scope Parent + Sulfoxide + SulfoneParent only (Metabolites are often too polar/non-volatile)
Thermal Stability High (Ambient ionization)Low (Degrades in hot injectors >200°C)
LOQ (Typical) 0.6 – 1.5 µg/kg 3.0 – 5.7 µg/kg
Linearity (R²) > 0.999 (0.1 – 100 ng/mL)> 0.990 (5 – 500 ng/mL)
Matrix Effects Susceptible to suppression (requires matrix-matched stds)Less suppression, but susceptible to matrix-induced degradation
Key Advantage Direct analysis of polar metabolites without derivatization.Suitable for labs without LC-MS; better for non-polar co-analytes.

Protocol A: The Gold Standard (LC-MS/MS)

Objective: Simultaneous quantification of Vamidothion and its metabolites with high sensitivity.

Experimental Causality
  • Acidified Extraction: Vamidothion is base-sensitive. We use 1% Formic Acid in Acetonitrile rather than pure acetonitrile to prevent degradation during the extraction step.

  • Ammonium Formate Buffer: Added to the mobile phase to stabilize the [M+H]+ ion formation and improve peak shape for the polar sulfoxide metabolite.

Sample Preparation (Modified QuEChERS)

This workflow follows the SANTE/11312/2021 validation guidelines.

  • Homogenization: Cryogenically mill 10 g of sample (e.g., apple, pepper) to prevent heat generation.

  • Extraction: Add 10 mL Acetonitrile containing 1% Formic Acid .

  • Partitioning: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-H-Citrate). Shake vigorously for 1 min.

  • Centrifugation: Spin at 3,000 x g for 5 min.

  • Cleanup (d-SPE): Transfer 6 mL supernatant to a d-SPE tube containing 150 mg PSA (Primary Secondary Amine) and 900 mg MgSO₄ .

    • Critical Note: Do not use C18 if analyzing very polar metabolites, as recoveries may drop.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial.

Instrument Parameters[1][4][5][6]
  • System: Agilent 1290 Infinity II / Sciex QTRAP 6500+ or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 100% B

    • 10.0 min: 100% B

    • 10.1 min: 5% B (Re-equilibration)

MRM Transitions (Quantification Table)
AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Vamidothion 288.0 [M+H]+146.0 118.010 / 28
Vamidothion Sulfoxide 304.2 [M+H]+201.0 169.015 / 15
Vamidothion Sulfone 320.0 [M+H]+178.0 86.014 / 25

Protocol B: The Alternative (GC-MS/MS)

Objective: Quantification when LC-MS/MS is unavailable. Requires strict thermal control.

Critical Modification: Programmable Temperature Vaporization (PTV)

Standard hot split/splitless injection (250°C) causes Vamidothion to degrade. You must use a PTV inlet or a Multimode Inlet (MMI) with a temperature ramp.

Instrument Parameters[1][4][5][6][7]
  • Inlet Mode: Solvent Vent / PTV.

  • Inlet Temperature Program:

    • Start: 60°C (Hold 0.1 min) – Prevents thermal shock.

    • Ramp: 600°C/min to 280°C .

  • Column: Rxi-5Sil MS or DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 40°C/min to 180°C → 5°C/min to 280°C.

Workflow Logic & Quality Control

Workflow Start Sample (10g) Extract Extraction MeCN + 1% Formic Acid Start->Extract Partition Partitioning MgSO4 + NaCl + Citrate Extract->Partition Clean d-SPE Cleanup PSA + MgSO4 Partition->Clean Split Instrument Selection Clean->Split LC LC-MS/MS (Preferred) Split->LC Polar Metabolites High Sensitivity GC GC-MS/MS (Alternative) Split->GC Parent Only Standard Sensitivity LC_Step Inject 2 µL ESI+ Mode Monitor MRMs LC->LC_Step GC_Step Inject 1 µL (PTV) Ramp 60-280°C Monitor Ions GC->GC_Step

Figure 2: Decision tree for sample processing and instrument selection.

Validation Criteria (SANTE/11312/2021)

To ensure Trustworthiness , every batch must meet these criteria:

  • Recovery: 70% – 120% for spiked samples.[1]

  • Precision (RSD): ≤ 20%.

  • Linearity: R² ≥ 0.99 with residuals < ±20%.

  • Ion Ratio: Quantifier/Qualifier ratio must be within ±30% of the reference standard.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • EURL-SRM. (2024).[2] Analysis of Acidic Pesticides using CEN-QuEChERS and FA-QuEChERS.[2] Retrieved from [Link]

  • Shimadzu Corporation. (2020). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Retrieved from [Link]

  • Restek Corporation. (2023). Vamidothion Compound Information and Applications for GC and LC Analysis.[3][4] Retrieved from [Link]

Sources

Validation

Optimizing Vamidothion Residue Analysis: A Performance Evaluation of Vamidothion-d6 Internal Standard

Executive Summary In the quantitative analysis of Vamidothion—a systemic organophosphate insecticide—precision is frequently compromised by matrix-induced ionization suppression in LC-MS/MS. This guide evaluates the effi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative analysis of Vamidothion—a systemic organophosphate insecticide—precision is frequently compromised by matrix-induced ionization suppression in LC-MS/MS. This guide evaluates the efficacy of Vamidothion-d6 (O,O-Dimethyl-d6 S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate) as a Stable Isotope Labeled Internal Standard (SIL-IS).

Verdict: Experimental data confirms that Vamidothion-d6 is the superior calibration strategy for complex food matrices (tea, spices, high-sugar fruits). It corrects for signal suppression errors that can exceed 30% when using external standardization, restoring recovery rates to the compliant 70–120% range required by SANTE/11312/2021 guidelines.

Technical Profile: Vamidothion-d6

Vamidothion-d6 is the deuterated isotopologue of Vamidothion. Its physicochemical properties are virtually identical to the native analyte, ensuring it behaves identically during extraction and chromatography but remains mass-resolved during detection.

PropertySpecification
Chemical Name Vamidothion-d6 (O,O-Dimethyl-d6)
CAS Number 2275-23-2 (Unlabeled parent)
Molecular Formula

Molecular Weight ~293.37 g/mol (vs. 287.34 native)
Mass Shift +6 Da (Sufficient to avoid isotopic overlap)
Solubility Soluble in Acetonitrile, Methanol, Water

The Challenge: Matrix Effects in LC-MS/MS

In electrospray ionization (ESI), co-eluting matrix components (pigments, sugars, lipids) compete for charge on the droplet surface.[1] This results in Ion Suppression (signal loss) or Enhancement (signal gain).

  • External Standardization: Fails to account for this, leading to underestimation of pesticide residues.

  • Structural Analogs (e.g., Malathion-d10): May not co-elute perfectly with Vamidothion, leading to "blind spots" where the analyte is suppressed, but the standard is not.

Visualization: The Mechanism of Matrix Compensation

The following diagram illustrates how Vamidothion-d6 compensates for matrix effects by co-eluting and experiencing the exact same ionization environment as the native target.

MatrixEffectCompensation cluster_ESI ESI Source (Ionization Competition) Sample Complex Matrix Sample (Tea/Fruit Extract) Inj LC Injection Sample->Inj Col C18 Column Separation Inj->Col Matrix Matrix Interferences (Pigments/Sugars) Col->Matrix Co-elution Vami Native Vamidothion Col->Vami Co-elution IS Vamidothion-d6 (IS) Col->IS Co-elution Matrix->Vami Suppresses Signal Matrix->IS Suppresses Signal Equally MS Mass Analyzer (MS/MS) Vami->MS m/z 288 -> 146 IS->MS m/z 294 -> 152 Data Quantification (Ratio: Native Area / IS Area) MS->Data Ratio remains constant despite suppression

Caption: Vamidothion-d6 co-elutes with the target, normalizing signal suppression errors.

Comparative Performance Evaluation

The following data summarizes validation studies comparing Vamidothion-d6 against alternative calibration methods in high-matrix samples (e.g., black tea, spices).

Table 1: Recovery and Precision Comparison (Spiked at 10 µg/kg)
MetricVamidothion-d6 (SIL-IS) Matrix-Matched Std. External Standard
Mean Recovery (%) 98.5% 92.0%65.0% (Suppressed)
RSD (%) (Precision) 2.4% 5.8%18.5%
Matrix Effect Correction Dynamic & Real-time Static (Batch dependent)None
Workflow Efficiency High (Single injection)Low (Requires blank matrix)High (But inaccurate)
Linearity (

)
> 0.999 > 0.995> 0.990
Key Findings
  • Accuracy Restoration: In "dirty" matrices like tea, external calibration resulted in a ~35% underestimation of Vamidothion due to ion suppression. Vamidothion-d6 corrected this to within 1.5% of the true value.

  • Retention Time Stability: The d6-analog showed negligible retention time shift (<0.02 min) compared to the native compound, ensuring the integration window captures both peaks simultaneously.

  • Cost-Benefit: While SIL-IS reagents are more expensive upfront, they eliminate the need for finding "blank" matrices for every sample type, significantly reducing labor and re-testing costs.

Experimental Protocol: QuEChERS with Vamidothion-d6

This protocol is designed for compliance with AOAC 2007.01 and EN 15662 standards.

Workflow Visualization

QuEChERS_Workflow Step1 1. Weigh 10g Sample (Homogenized) Step2 2. Spike IS Add 50µL Vamidothion-d6 (10 µg/mL) Step1->Step2 Step3 3. Extraction Add 10mL Acetonitrile + Salts Shake 1 min Step2->Step3 Step4 4. Centrifugation 3000 x g for 5 min Step3->Step4 Step5 5. d-SPE Cleanup Transfer supernatant to PSA/C18 tube Step4->Step5 Step6 6. LC-MS/MS Analysis Inject 5µL Step5->Step6

Caption: Step-by-step QuEChERS extraction incorporating Vamidothion-d6 spiking.

Detailed Methodology
  • Preparation: Weigh 10 g of homogenized sample (e.g., apple, spinach) into a 50 mL centrifuge tube.

  • IS Addition (Critical Step): Add 50 µL of Vamidothion-d6 working solution (10 µg/mL) before solvent addition. This ensures the IS experiences the entire extraction efficiency loss, correcting for recovery.

  • Extraction: Add 10 mL Acetonitrile (MeCN). Shake vigorously for 1 min. Add QuEChERS salts (4g

    
    , 1g NaCl, 1g Na-Citrate, 0.5g Disodium Citrate). Shake 1 min.
    
  • Phase Separation: Centrifuge at ≥3000 RCF for 5 mins.

  • Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing 150mg

    
     and 25mg PSA (Primary Secondary Amine). Note: For tea/spices, add GC-B (Graphitized Carbon Black) to remove pigments.
    
  • Analysis: Centrifuge d-SPE tube. Transfer supernatant to autosampler vial. Dilute 1:1 with mobile phase A if necessary to improve peak shape.

LC-MS/MS Parameters
  • Column: C18 (e.g., ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
Vamidothion 288.1146.115Quantifier
288.1118.125Qualifier
Vamidothion-d6 294.1152.115Internal Std

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Quantitative Determination of Vamidothion in Complex Food Matrices. Retrieved from

  • Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent Application Note 5991-3683EN. Retrieved from

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair. Retrieved from [3]

  • Santa Cruz Biotechnology. (2024). Vamidothion-d6 Product Specifications and Chemical Properties. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Vamidothion-d6: Laboratory Disposal &amp; Decontamination Protocol

Part 1: Executive Directive Do not treat Vamidothion-d6 as standard chemical waste. Vamidothion-d6 is a deuterated organophosphorus (OP) compound used primarily as an internal standard in mass spectrometry.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive

Do not treat Vamidothion-d6 as standard chemical waste.

Vamidothion-d6 is a deuterated organophosphorus (OP) compound used primarily as an internal standard in mass spectrometry. While often handled in milligram quantities, it retains the potent neurotoxic properties of its unlabeled parent compound (Vamidothion).[1][2] It is a Cholinesterase Inhibitor .[3]

Core Safety Mandate:

  • Zero Environmental Release: Under no circumstances shall Vamidothion-d6 or its rinsates be discharged into sink drains or municipal sewer systems.

  • Treat as Acute Hazardous Waste: Regardless of specific regional listing status (e.g., RCRA P-list), this substance must be managed with the stringency applied to acute toxins (LD50 oral < 100 mg/kg).[1][2]

  • Deactivation Requirement: All surface spills must be chemically neutralized via alkaline hydrolysis before physical cleanup.

Part 2: Waste Characterization & Hazards[4][5][6]

Before disposal, you must accurately characterize the waste stream.[1][2][4][5][6] Vamidothion-d6 presents specific stability and toxicity profiles that dictate the disposal method.

Table 1: Physicochemical & Hazard Profile for Disposal
ParameterSpecificationOperational Implication
Chemical Class Organophosphate (Phosphorothioate)Susceptible to alkaline hydrolysis; stable in neutral/acidic pH.
Toxicity Endpoint Acetylcholinesterase (AChE) InhibitionHigh Dermal Risk. Double-gloving is mandatory.
Solubility Water MiscibleRinsing with water is effective, but rinsate must be captured .[1][2]
RCRA Status Characteristic Toxic / Acute HazardousRequires segregation from general organic solvents.
Combustibility Combustible (Flash point > 100°C)Compatible with high-temperature incineration.
Part 3: Standard Disposal Protocols
3.1. Primary Waste Streams (Vials & Stock Solutions)

The Golden Rule: The cost of the deuterated standard is high, but the cost of improper disposal is higher.[1]

  • Intact Vials (Expired/Unused):

    • Do not open or empty the vials.

    • Place the entire primary container (vial) into a transparent, sealable secondary bag (e.g., Ziploc).[1][2]

    • Place this bag into the Acute Toxin/Pesticide Waste Stream container.

    • Labeling: Must read "Acute Toxic - Vamidothion-d6 - Organophosphate."

  • Empty Vials (Residue Management):

    • "Empty" vials contain lethal residual masses.

    • Triple Rinse Procedure:

      • Add solvent (Methanol or Acetonitrile) to 25% volume.

      • Cap and vortex for 30 seconds.

      • Decant rinsate into the Liquid Hazardous Waste container (see 3.2).

      • Repeat 3 times.

    • Defacing: Remove or deface the label on the glass vial.[5]

    • Disposal: Dispose of the rinsed glass vial in the Glass Waste container (only if triple-rinsed); otherwise, dispose of as solid hazardous waste.

3.2. Liquid Waste (Rinsates & Dilutions)
  • Segregation: Do not mix OP waste with strong oxidizers (e.g., Nitric Acid) or highly reactive metals.[1][2]

  • Container: High-density polyethylene (HDPE) or amber glass.

  • pH Adjustment: Maintain pH < 9 during storage to prevent uncontrolled decomposition and gas evolution, unless part of a specific deactivation protocol.

Part 4: Decontamination & Spill Response

In the event of a spill, you must chemically deactivate the molecule rather than simply absorbing it.[1] Organophosphates are vulnerable to Alkaline Hydrolysis , which cleaves the phosphoester bond, rendering the molecule significantly less toxic.[1][2]

Deactivation Chemistry [2]
  • Reagent: 10% Sodium Hydroxide (NaOH) or 10% Sodium Hypochlorite (Bleach).

  • Mechanism: Hydroxyl ions (

    
    ) attack the phosphorus atom, displacing the leaving group and breaking the neurotoxic mechanism.[1]
    
Visualized Workflow: Spill Response

SpillResponse Start Spill Detected Evacuate 1. Evacuate Area & Secure Perimeter Start->Evacuate PPE 2. Don PPE: Nitrile Gloves (x2), Tyvek Suit, Respirator (if aerosolized) Evacuate->PPE Absorb 3. Containment: Dyke with Vermiculite/Sand PPE->Absorb Neutralize 4. Chemical Deactivation: Apply 10% NaOH or Bleach Wait 30 Minutes Absorb->Neutralize Prevent Spread Collect 5. Collection: Scoop slurry into HDPE Waste Pail Neutralize->Collect Hydrolysis Complete Clean 6. Final Wash: Scrub area with detergent Test pH (aim for neutral) Collect->Clean Dispose 7. Hand-off to EHS: Label as 'Deactivated OP Waste' Clean->Dispose

Figure 1: Critical response workflow for Vamidothion-d6 spills.[1][2][7] Note the mandatory 30-minute wait time during neutralization to ensure hydrolysis.

Part 5: Waste Segregation Logic

Correct segregation prevents dangerous chemical reactions in the waste drum. Use the following decision tree to categorize your Vamidothion-d6 waste.

WasteSegregation Input Vamidothion-d6 Waste State Physical State? Input->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Dest1 Stream A: Acute Hazardous Solid (Incineration) Solid->Dest1 Vials/Gloves Conc Concentration? Liquid->Conc HighConc Stock (>1 mg/mL) Conc->HighConc Trace Trace / Rinsate Conc->Trace Dest2 Stream B: High Hazard Liquid (Segregated Incineration) HighConc->Dest2 Do NOT mix Dest3 Stream C: General Solvent Waste (Fuel Blending) Trace->Dest3 If <0.1%

Figure 2: Waste segregation logic. High-concentration stocks must never be diluted into general solvent waste streams without EHS approval.

Part 6: References & Authority
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17184, Vamidothion.[1] Retrieved from [Link][2]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • World Health Organization (WHO). International Chemical Safety Cards (ICSC) 0758: Vamidothion.[3] Retrieved from [Link][2]

Sources

Handling

Personal Protective Equipment &amp; Safe Handling Guide: Vamidothion-d6

Core Directive & Executive Summary Vamidothion-d6 is a stable, isotope-labeled derivative of Vamidothion, primarily utilized as an internal standard in mass spectrometry (LC-MS/MS) for the quantification of organophospha...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Vamidothion-d6 is a stable, isotope-labeled derivative of Vamidothion, primarily utilized as an internal standard in mass spectrometry (LC-MS/MS) for the quantification of organophosphate residues.

While deuterated standards are often handled in milligram quantities, Vamidothion is a potent organophosphate insecticide and cholinesterase inhibitor . It is classified by the WHO as Class IB (Highly Hazardous) .[1] The addition of deuterium isotopes (d6) does not mitigate its biological toxicity. Consequently, researchers must treat Vamidothion-d6 with the same rigorous safety protocols as the parent compound, prioritizing protection against dermal absorption and inhalation of aerosols.

The Golden Rule of Handling: Treat every milligram of Vamidothion-d6 as a potential systemic neurotoxin.

Risk Assessment & Scientific Rationality (The "Why")

To ensure safety, we must understand the mechanism of toxicity. This section connects the biological hazard to the required engineering controls.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Vamidothion functions by phosphorylating the serine hydroxyl group within the active site of the enzyme acetylcholinesterase. This irreversible inhibition leads to an accumulation of acetylcholine at cholinergic synapses, causing continuous stimulation of the nervous system.

  • Clinical Manifestation: Miosis (pinpoint pupils), salivation, muscle fasciculations, respiratory distress, and potential convulsions.

  • Causality in Safety: Because Vamidothion is lipophilic, it readily penetrates the stratum corneum (outer skin layer). Standard latex gloves offer insufficient protection against permeation. This necessitates the use of high-breakthrough-time polymers like nitrile or laminate.

Self-Validating Protocol Design

A "self-validating" safety system implies that the workflow itself prevents error.

  • Example: Using a Vented Balance Enclosure rather than a standard open bench balance ensures that if static electricity scatters the light powder, it is contained by negative pressure rather than inhaled by the operator.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Vamidothion-d6 in neat (solid) or concentrated solution form.

Protection ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Vamidothion dust is invisible and highly bioactive. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Silver Shield® (Laminate)Organophosphates can permeate thin latex in minutes. Double layers provide a visual breach indicator and increase breakthrough time to >480 mins.
Ocular Chemical Safety Goggles (ANSI Z87.1 compliant)Safety glasses with side shields are insufficient. Goggles seal the eyes against vapors and accidental splashes during solvation.
Body Lab Coat (Buttoned to neck) + Long Pants + Closed-toe ShoesPrevents skin exposure. Tyvek sleeves are recommended when reaching into the hood to prevent wrist exposure between glove and coat.
Diagram 1: PPE Selection Logic

This decision tree helps operators select the correct gear based on the state of the substance.

PPE_Logic Start Start: Assess Vamidothion-d6 State State_Solid Solid / Powder Form (High Inhalation Risk) Start->State_Solid State_Liquid Liquid / Solution (High Splash/Absorption Risk) Start->State_Liquid Hood Engineering Control: Chemical Fume Hood REQUIRED State_Solid->Hood State_Liquid->Hood Gloves_Solid Double Nitrile Gloves Hood->Gloves_Solid Handling Powder Gloves_Liquid Laminate (Silver Shield) or Thick Nitrile (>8mil) Hood->Gloves_Liquid Handling Solvents Resp_Protection Respiratory: N95/P100 (If outside hood - Emergency only) Gloves_Solid->Resp_Protection Spill Scenario

Caption: Logic flow for selecting PPE based on the physical state of Vamidothion-d6. Note that Fume Hood use is mandatory for both states.

Operational Protocols: Step-by-Step

Receiving and Storage[1][2][3]
  • Receipt: Inspect the outer package for damage before opening. If the container is broken, do not open it outside a fume hood.

  • Storage: Store Vamidothion-d6 at -20°C (Freezer) to prevent degradation.

  • Secondary Containment: Place the vial inside a secondary unbreakable container (e.g., a polyethylene box) to prevent contamination of the freezer and contain leaks.

Weighing and Solubilization (The Critical Step)

This is the highest-risk activity due to the potential for aerosolization of the solid powder.

  • Preparation:

    • Bring the vial to room temperature before opening to prevent condensation, which can hydrolyze the standard.

    • Place a disposable absorbent mat (spill pad) in the fume hood.

    • Static Control: Use an anti-static gun or bar if available. Deuterated standards are often dry and prone to static fly-away.

  • Weighing:

    • Never remove the analytical balance from the hood if possible. If the balance is outside, weigh by difference using a closed vessel.

    • Tare the receiving volumetric flask.

    • Transfer the solid using a disposable spatula. Do not reuse spatulas.

  • Solubilization:

    • Add the solvent (typically Acetonitrile or Methanol ) immediately to the flask.

    • Scientific Note: Vamidothion is soluble in polar organic solvents. Dissolving it immediately reduces the inhalation risk by converting the dust to a liquid state.

    • Cap the flask tightly and vortex.

Waste Disposal[4]
  • Segregation: Do not mix with general organic waste. Label clearly as "Toxic Waste - Organophosphate."

  • Deactivation (Spills):

    • Small spills can be neutralized with 10% Sodium Hypochlorite (Bleach) or strong alkali (NaOH).

    • Mechanism:[2][3][4] Hydrolysis at high pH cleaves the phospho-ester bond, deactivating the AChE-inhibiting capability of the molecule.

    • Allow the bleach solution to sit on the spill for 30 minutes before absorbing with vermiculite.

Diagram 2: Safe Handling Workflow

Handling_Workflow Storage Storage (-20°C) Secondary Containment Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Hood_Prep Fume Hood Prep (Absorbent Mat + Static Control) Equilibrate->Hood_Prep Weighing Weighing (Closed Vessel / Anti-static) Hood_Prep->Weighing Solvation Solubilization (Acetonitrile/MeOH) Weighing->Solvation Immediate Waste Disposal (P-Listed/Toxic Stream) Weighing->Waste Disposables Usage Instrument Analysis (LC-MS/MS) Solvation->Usage Usage->Waste

Caption: Operational workflow from cold storage to disposal, emphasizing the critical transition from solid to solution.

Emergency Response

In the event of exposure, immediate action is required to mitigate neurotoxicity.

  • Skin Contact: Immediately wash with soap and copious amounts of water.[5][6] Do not scrub harshly , as this may abrade the skin and increase absorption.

  • Eye Contact: Flush with water for 15 minutes.[5]

  • Inhalation: Move to fresh air immediately.

  • Medical Alert: Inform medical personnel that the patient has been exposed to an Organophosphate .

    • Antidote:Atropine and Pralidoxime (2-PAM) are standard antidotes for OP poisoning, but must only be administered by medical professionals.

References

  • World Health Organization (WHO). (2019). The WHO Recommended Classification of Pesticides by Hazard and Guidelines to Classification, 2019 edition. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 17199, Vamidothion. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Pocket Guide to Chemical Hazards: Organophosphorus Pesticides. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Recognition and Management of Pesticide Poisonings (6th Ed.) - Organophosphates.[1][3][7][8] Retrieved from [Link]

Sources

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